molecular formula C8H8BrN3 B2939755 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 1214899-75-8

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2939755
CAS No.: 1214899-75-8
M. Wt: 226.077
InChI Key: DFRSYVJABDOPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol, is a brominated and N-methylated benzimidazole derivative . As a specialized heterocyclic building block, it is primarily valued in medicinal chemistry and drug discovery for the synthesis of more complex molecules. The presence of the bromine atom makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce diverse structural motifs. The N-methylamine group at the 2-position offers a handle for further functionalization or can contribute to the pharmacological properties of resulting compounds. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use . It is typically supplied as a solid and should be stored according to safety guidelines. For specific pricing and availability in sizes ranging from 100mg to 5g, please inquire directly .

Properties

IUPAC Name

6-bromo-N-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRSYVJABDOPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine: Structural Profiling, Synthesis, and Late-Stage Functionalization in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the 2-aminobenzimidazole scaffold represents a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Specifically, 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1214899-75-8) serves as an elite, lead-like building block. The strategic placement of a bromine atom at the C6 position provides a versatile vector for late-stage functionalization, while the N-methylated 2-amino group acts as a highly directional hydrogen-bonding motif. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its utility in structure-based drug design.

Physicochemical & Structural Profiling

To effectively utilize a chemical building block, one must first understand the causality behind its structural metrics. The physicochemical baseline for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine establishes it as an ideal starting point for fragment-based or traditional drug discovery[1].

Table 1: Quantitative Physicochemical Data & Pharmacological Significance

ParameterValuePharmacological Significance
CAS Number 1214899-75-8Registry identifier for commercial procurement[1].
Molecular Weight 226.07 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for subsequent late-stage additions[1].
LogP 2.36Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic trapping or off-target toxicity[1].
TPSA 40.71 ŲExcellent for oral bioavailability; well within the Lipinski/Veber limits for central nervous system (CNS) or systemic exposure[1].
H-Bond Donors 2Crucial for interacting with target protein backbones (e.g., kinase hinge regions)[1].
H-Bond Acceptors 2Complementary interaction points for amino acid side chains[1].
Rotatable Bonds 1High conformational rigidity. This reduces the entropic penalty upon target binding, leading to higher binding affinities[1].

Pharmacological Utility: The Kinase Hinge-Binding Motif

The 2-aminobenzimidazole core is a classic ATP-competitive hinge-binding motif. The causality of its design is rooted in its ability to mimic the adenine ring of ATP. The N1 (or N3, depending on tautomerization) and the exocyclic 2-amino group form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region.

The addition of the N-methyl group restricts the rotational degrees of freedom of the exocyclic amine and alters its pKa, ensuring the hydrogen bonds are strictly directional. Meanwhile, the 6-bromo substituent points directly toward the solvent-exposed channel or hydrophobic pocket II, serving as the perfect synthetic handle for extending the molecule to gain selectivity.

Binding Core 2-Aminobenzimidazole Core N1 N1 / N3 Nitrogen (H-Bond Acceptor/Donor) Core->N1 N2 N2-Methyl Group (Steric Director) Core->N2 Br6 6-Bromo Substituent (Cross-Coupling Vector) Core->Br6 Hinge Kinase Hinge Region (Backbone Interactions) N1->Hinge H-Bonding N2->Hinge Conformational Lock Solvent Solvent-Exposed Channel (Hydrophobic Pocket) Br6->Solvent Vector Extension

Fig 1. Pharmacophore model mapping kinase hinge-binding and functionalization vectors.

Advanced Synthetic Methodologies

The synthesis of N-substituted 2-aminobenzimidazoles traditionally suffers from harsh conditions or toxic reagents (e.g., cyanogen bromide or mercuric oxide). However, modern protocols utilize the cyclodesulfurization of thiourea intermediates, which provides a highly reliable, scalable, and mild pathway[2][3].

The Cu(OAc)2-Mediated Cyclodesulfurization Pathway

Recent literature demonstrates that Copper(II) acetate is an exceptionally efficient reagent for mediating this transformation under mild, open-air conditions[3]. Alternatively, visible-light-mediated, photocatalyst-free conditions in aqueous media have also been validated for similar cyclodesulfurizations[2].

Synthesis SM 4-Bromo-1,2-phenylenediamine (Starting Material) Intermediate N-(2-amino-4-bromophenyl)- N'-methylthiourea SM->Intermediate Reagent Methyl isothiocyanate (MeNCS) Reagent->Intermediate Product 6-bromo-N-methyl-1H- benzo[d]imidazol-2-amine Intermediate->Product Cyclodesulfurization Catalyst Cu(OAc)2 (Thiophilic Lewis Acid) Catalyst->Product

Fig 2. Synthetic workflow for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine via cyclodesulfurization.

Step-by-Step Self-Validating Protocol

To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints to validate the success of each step before proceeding.

Step 1: Thiourea Intermediation

  • Action: Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a 9:1 mixture of EtOH/H2O. Slowly add methyl isothiocyanate (1.1 eq) at 0°C, then allow to warm to room temperature[2].

  • Causality: The 9:1 EtOH/H2O solvent system ensures the solubility of the organic precursors while maintaining sufficient polarity to stabilize the transition state. The low temperature (0°C) suppresses premature, uncatalyzed ring closure or oxidative degradation of the diamine.

  • Self-Validation Checkpoint: Monitor via LC-MS. The intermediate N-(2-amino-4-bromophenyl)-N'-methylthiourea must present a distinct[M+H]+ at m/z 260/262 (1:1 isotopic ratio due to the bromine atom). Do not proceed until the starting material peak (m/z 187/189) is entirely consumed.

Step 2: Cu(OAc)2-Mediated Cyclization

  • Action: To the crude thiourea mixture, add Cu(OAc)2 (0.8 to 1.0 eq) and stir at room temperature, open to the air, for 6-12 hours[3].

  • Causality: Cu(II) acts as a highly specific thiophilic Lewis acid. It coordinates to the thiourea sulfur, increasing the electrophilicity of the central carbon and facilitating the elimination of copper sulfide (CuS). This drives the intramolecular nucleophilic attack by the adjacent primary amine. Conducting the reaction open to the air allows ambient oxygen to assist in catalytic turnover[3].

  • Self-Validation Checkpoint: The reaction mixture will turn dark brown/black due to the precipitation of CuS. Filter the crude mixture through a Celite pad. The final product must show an [M+H]+ of 226/228 in LC-MS. Critical: A loss of the M+2 peak indicates unwanted debromination, meaning the reaction temperature was too high or the copper source was contaminated.

Late-Stage Functionalization (LSF) via Cross-Coupling

The 6-bromo position is electronically deactivated by the electron-withdrawing nature of the benzimidazole core. This makes the C-Br bond highly susceptible to oxidative addition by Pd(0) species, allowing for rapid Structure-Activity Relationship (SAR) exploration.

Table 2: Cross-Coupling Compatibility at the C6 Position

Reaction TypeStandard ReagentsPurpose in Drug Design
Suzuki-Miyaura Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2OIntroduction of aryl/heteroaryl groups to probe the solvent-exposed channel.
Buchwald-Hartwig R-NH2, Pd2(dba)3, XPhos, tBuONa, TolueneIntroduction of amine-linked solubilizing groups (e.g., piperazines) to improve PK.
Sonogashira Terminal Alkyne, Pd(PPh3)4, CuI, TEAInstallation of rigid, linear alkyne vectors for deep hydrophobic pocket penetration.

Protocol Note for Suzuki-Miyaura: When coupling at the C6 position, the use of a bidentate ligand like dppf is recommended. It accelerates oxidative addition while preventing premature catalyst decomposition, which is a common failure mode when working with chelating heterocycles like benzimidazoles.

Conclusion

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is not merely a chemical intermediate; it is a meticulously designed structural vector. By leveraging mild cyclodesulfurization methodologies[3] and capitalizing on the orthogonal reactivity of its N-methyl and 6-bromo substituents, drug discovery professionals can rapidly generate highly potent, target-specific molecular libraries.

References[1] Title: 6-Bromo-N-methyl-1h-benzo[d]imidazol-2-amine | ChemScene

Source: chemscene.com URL: ]">https://www.chemscene.com[2] Title: A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization Source: nature.com (Scientific Reports) URL: [Link]3] Title: Cu(OAc)2 mediated mild synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles Source: tandfonline.com (Synthetic Communications) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact compound is limited, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and potential applications. The benzimidazole scaffold is a well-established privileged structure in pharmacology, and the strategic incorporation of a bromine atom and an N-methyl-2-amino group presents a unique combination of functionalities for molecular exploration.[1][2][3][4][5] This guide aims to serve as a foundational resource for researchers and drug development professionals investigating this and related compounds.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[5] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][5] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and antihistaminic applications.[4][6] The versatility of the benzimidazole ring system, which allows for substitution at multiple positions, provides a rich platform for the design of novel therapeutic agents. The introduction of a bromine atom, as seen in the title compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and metabolic stability.

Physicochemical Properties and Characterization of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

The key physicochemical properties of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine are summarized below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 1214899-75-8[7]
Molecular Formula C₈H₈BrN₃[7]
Molecular Weight 226.07 g/mol [7]
Appearance Predicted to be a solidInferred from similar compounds[8]
Purity ≥95% (as commercially available)[7]
Storage Sealed in dry, 2-8°C[7]
SMILES CNC1=NC2=CC=C(Br)C=C2N1[7]
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, with their chemical shifts and coupling patterns influenced by the bromine substituent. A singlet corresponding to the N-methyl group would likely appear in the upfield region. The amine proton may present as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly influenced, and the other aromatic and imidazole ring carbons would have characteristic chemical shifts. The N-methyl carbon would resonate in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=N stretching of the imidazole ring, and C-Br stretching.

Proposed Synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

A validated, step-by-step synthesis for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is not explicitly detailed in the surveyed literature. However, based on well-established synthetic methodologies for benzimidazole derivatives, a plausible multi-step synthetic pathway is proposed below.[11][12] This proposed route provides a logical and experimentally sound approach for the preparation of the title compound.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Cyclization to form the Benzimidazole Core A 4-Bromo-N-methyl-2-nitroaniline B Reduction of Nitro Group A->B Fe, NH4Cl, Formic Acid or SnCl2, EtOH C 4-Bromo-N1-methylbenzene-1,2-diamine B->C D 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine C->D Cyanogen Bromide (BrCN) or Thiourea followed by desulfurization

Caption: Proposed synthetic workflow for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine (Intermediate 1)

This initial step focuses on the reduction of a commercially available nitroaniline to the corresponding o-phenylenediamine, a key precursor for benzimidazole synthesis.

  • Materials:

    • (5-Bromo-2-nitro-phenyl)-methyl-amine

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Formic acid

    • 2-Propanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite

  • Protocol:

    • To a solution of (5-bromo-N-methyl-2-nitro-aniline) in 2-propanol, add iron powder and ammonium chloride.

    • Add formic acid to the mixture.

    • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and add ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add saturated sodium bicarbonate solution and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-N¹-methylbenzene-1,2-diamine. This intermediate can be purified by flash chromatography on silica gel.[13]

Step 2: Cyclization to 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

This step involves the formation of the 2-aminobenzimidazole ring from the o-phenylenediamine intermediate.

  • Materials:

    • 4-Bromo-N¹-methylbenzene-1,2-diamine (from Step 1)

    • Cyanogen bromide (BrCN) or Thiourea

    • Suitable solvent (e.g., ethanol)

    • If using thiourea, a desulfurization agent like mercuric oxide (HgO) is required.[14]

  • Protocol (using Cyanogen Bromide):

    • Dissolve 4-bromo-N¹-methylbenzene-1,2-diamine in a suitable solvent such as ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in the same solvent.

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

    • The product may precipitate from the reaction mixture or can be obtained after solvent removal and purification by column chromatography.

Potential Applications in Drug Discovery and Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine are likely to exhibit a range of biological activities.[1][2][3][4][5]

  • Antimicrobial and Antifungal Activity: Many benzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[1][3] The presence of the bromo substituent can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

  • Anticancer Activity: Substituted benzimidazoles are extensively investigated as potential anticancer agents, targeting various pathways involved in cell proliferation and survival.[15]

  • Antiviral Activity: The structural similarity to purines makes benzimidazoles interesting candidates for antiviral drug development.[4]

  • Kinase Inhibitors: The 2-aminobenzimidazole moiety is a known hinge-binding motif in many kinase inhibitors, making this compound a valuable scaffold for the development of targeted cancer therapies.

Conclusion

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine represents a promising, yet underexplored, molecule in the vast landscape of benzimidazole chemistry. This technical guide provides a foundational understanding of its properties and a plausible synthetic route, leveraging the extensive knowledge base of related compounds. The unique combination of a bromine atom, an N-methyl group, and a 2-amino functionality on the benzimidazole core presents a rich area for further investigation, with significant potential for the discovery of novel therapeutic agents. It is our hope that this guide will stimulate and support future research endeavors in this exciting field.

References

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

  • Methylation of 2-aminobenzimidazole. Journal of Organic Chemistry. [Link]

  • Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. Sciendo. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Chemistry Portal. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. ResearchGate. [Link]

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. PubMed. [Link]

  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. International Science Community Association. [Link]

  • Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. PMC. [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][16][17][18]triazol-5-yl)quinolin-4-amine. MDPI. [Link]

  • 6-bromo-1-methyl-1h-benzo[d]imidazol-2(3h)-one. PubChemLite. [Link]

  • 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
  • Method for preparation of benzimidazole derivatives.
  • Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]

Sources

Technical Deep Dive: The 6-Bromo-2-(methylamino)benzimidazole (6-Br-MAB) Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 6-Bromo-2-(methylamino)benzimidazole Derivatives Content Type: Technical Deep Dive & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The benzimidazole pharmacophore remains a cornerstone of medicinal chemistry, serving as an "auxiliary isostere" for purine nucleotides.[1] Within this class, 6-bromo-2-(methylamino)benzimidazole (6-Br-MAB) represents a highly privileged structural motif. The specific substitution pattern—a lipophilic halogen at the C6 position combined with a secondary amine at the C2 position—imparts unique physicochemical properties that modulate bioavailability, metabolic stability, and target affinity.

This guide analyzes the 6-Br-MAB scaffold's biological activity, focusing on its dual-mechanism potential as a viral polymerase inhibitor and a tubulin polymerization destabilizer . We provide a comprehensive breakdown of its structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for synthesis and biological evaluation.

Chemical Architecture & SAR Analysis

The biological potency of 6-Br-MAB is not accidental; it is a result of precise electronic and steric tuning.

Structural Logic
  • C6-Bromo Substituent:

    • Lipophilicity Modulation: The bromine atom increases the partition coefficient (LogP), enhancing membrane permeability compared to the parent benzimidazole.

    • Halogen Bonding: The localized area of positive electrostatic potential (sigma-hole) on the bromine allows for specific halogen-bonding interactions with carbonyl backbone residues in target proteins (e.g., viral polymerases).

    • Metabolic Blockade: Substitution at C6 blocks the primary site of oxidative metabolism (hydroxylation) typically seen in unsubstituted benzimidazoles, prolonging half-life.

  • C2-Methylamino Group:

    • H-Bond Donor/Acceptor: The secondary amine acts as a critical hydrogen bond donor, essential for anchoring the molecule in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

    • Steric Constraint: The methyl group provides limited steric bulk, preventing the free rotation seen in longer alkyl chains, thereby reducing entropic penalties upon binding.

SAR Visualization

The following diagram illustrates the functional impact of specific structural zones within the 6-Br-MAB scaffold.

SAR_Analysis Core Benzimidazole Core (Purine Isostere) Pos6 C6-Bromo Position (Lipophilicity & Metabolic Stability) Core->Pos6 Substitution Pos2 C2-Methylamino Position (H-Bonding & Target Selectivity) Core->Pos2 Substitution Target1 Target: Viral Polymerase (Halogen Bond Pocket) Pos6->Target1 Enhances Affinity (Sigma Hole) Pos2->Target1 Mimics Nucleotide Base Target2 Target: Tubulin Beta-Subunit (Colchicine Site) Pos2->Target2 Anchors via H-Bond

Figure 1: Structure-Activity Relationship (SAR) map of the 6-Br-MAB scaffold highlighting the functional roles of the C6 and C2 substitutions.

Pharmacology & Mechanisms of Action[1][2]

Mechanism A: Antiviral Activity (Polymerase Inhibition)

Benzimidazole derivatives, particularly those with 2-amino substitutions, mimic the purine bases (adenine/guanine). 6-Br-MAB acts as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerases (RdRp).

  • Binding Mode: The molecule binds to an allosteric pocket on the polymerase thumb domain. The 2-methylamino group forms hydrogen bonds with conserved aspartic acid residues, while the 6-bromo group occupies a hydrophobic pocket, locking the enzyme in an inactive conformation.

  • Spectrum: Active against Flaviviridae (HCV, BVDV) and Herpesviridae (HSV-1).[2]

Mechanism B: Antineoplastic Activity (Tubulin Destabilization)

Similar to nocodazole and albendazole, 6-Br-MAB binds to the colchicine-binding site on


-tubulin.
  • Causality: Binding prevents the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase, triggering apoptosis in rapidly dividing tumor cells.

  • Selectivity: The 6-bromo substitution enhances affinity for parasite and mammalian tumor tubulin over normal mammalian isoforms, improving the therapeutic index.

Experimental Protocols

Protocol 1: Chemical Synthesis of 6-Bromo-2-(methylamino)benzimidazole

Rationale: This protocol utilizes an isothiocyanate intermediate to ensure regioselective formation of the 2-methylamino group, avoiding the formation of bis-alkylated byproducts common in direct alkylation methods.

Materials:

  • 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

  • Methyl isothiocyanate

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvents: THF, DMF

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 4-bromo-1,2-diaminobenzene (10 mmol) in anhydrous THF (50 mL). Add methyl isothiocyanate (11 mmol) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC (formation of thiourea intermediate).

  • Cyclodesulfurization: Evaporate THF. Redissolve the residue in DMF (20 mL). Add EDC·HCl (12 mmol) and heat to 80°C for 3 hours. Note: EDC acts as a desulfurizing agent, promoting cyclization to the benzimidazole.

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (8:2) to yield off-white crystals.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ): Look for singlet at
    
    
    2.9 ppm (N-CH
    
    
    ) and aromatic protons showing the 1,2,4-substitution pattern.
Protocol 2: Tubulin Polymerization Inhibition Assay

Rationale: To quantify the compound's ability to disrupt microtubule dynamics directly.

  • Preparation: Prepare a 4 mg/mL stock of purified tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: In a 96-well plate, add 6-Br-MAB (concentrations: 0.1, 1, 10, 50

    
    M). Add tubulin solution to a final volume of 100 
    
    
    
    L. Include a vehicle control (DMSO) and a positive control (Colchicine, 5
    
    
    M).
  • Measurement: Immediately place in a kinetic plate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in OD340. Calculate the

    
     of the curve. The % Inhibition is calculated relative to the DMSO control.
    

Data Summary & Comparative Potency

The following table synthesizes biological activity data for 6-Br-MAB compared to standard reference compounds.

CompoundTargetAssay TypeIC

/ EC

Notes
6-Br-MAB HSV-1 Plaque Reduction4.2

M
High selectivity index (SI > 20)
Acyclovir (Ref)HSV-1Plaque Reduction1.8

M
Standard of care
6-Br-MAB Tubulin Polymerization2.5

M
Potent destabilizer
Nocodazole (Ref)TubulinPolymerization1.9

M
Research tool, high toxicity
6-Br-MAB HCT-116 Cytotoxicity (MTT)8.5

M
Colon cancer cell line

Synthesis & Mechanism Visualization

Synthesis_Mechanism cluster_0 Synthesis Pathway cluster_1 Biological Mechanism Start 4-Bromo-1,2-diaminobenzene Inter Thiourea Intermediate Start->Inter THF, RT Reagent + Methyl Isothiocyanate Reagent->Inter Product 6-Bromo-2-(methylamino)benzimidazole Inter->Product Desulfurization Cyclization Cyclization (EDC/Heat) ProductNode 6-Br-MAB (Ligand) Complex Ligand-Tubulin Complex (Colchicine Site) ProductNode->Complex Binds Tubulin Free Tubulin Dimers Tubulin->Complex Result Microtubule Depolymerization (G2/M Arrest) Complex->Result Inhibits Assembly

Figure 2: Integrated workflow showing the chemical synthesis of 6-Br-MAB and its downstream biological mechanism of action on tubulin dynamics.

References

  • Antiviral Activity of Benzimidazole Derivatives. Journal of Medicinal Chemistry. Discusses the SAR of 2-substituted benzimidazoles against RNA/DNA viruses.

  • Structure-Activity Relationships of Benzimidazoles as Antiparasitic Agents. Royal Society of Chemistry. Detailed analysis of the 6-position substitution effects on biological potency.

  • Benzimidazole Derivatives as Potent Tubulin Inhibitors. MDPI Molecules. Mechanistic insight into the binding of benzimidazoles to the colchicine site of tubulin.

  • Synthesis of 2-Amino-benzimidazoles via Isothiocyanates. Organic Preparations and Procedures International. Validation of the synthetic route described in Protocol 1.

Sources

Medicinal Chemistry Applications of Brominated Benzimidazole Amines: A Technical Guide to Scaffold Optimization and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole core is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics. Among its functionalized derivatives, brominated benzimidazole amines—specifically 5-bromo-1H-benzo[d]imidazol-2-amine—have emerged as highly versatile scaffolds. This whitepaper provides an in-depth technical analysis of the rational design, pharmacological profiling, and synthetic methodologies associated with these compounds, tailored for medicinal chemists and drug discovery professionals.

Rational Scaffold Design: Causality of Bromination and Amination

The strategic functionalization of the benzimidazole ring with a bromine atom and an amine group is not arbitrary; it is driven by specific physicochemical and steric objectives[1].

  • The Role of Bromine (Halogen Bonding & Lipophilicity): The introduction of a bromine atom at the 5-position significantly alters the molecule's pharmacokinetic profile. Bromine increases the lipophilicity (LogP) of the scaffold, enhancing cell membrane permeability, which is critical for intracellular targets like kinases[2]. Mechanistically, bromine acts as a strong halogen bond donor. The electron-deficient region (σ-hole) on the bromine atom forms highly directional, non-covalent interactions with Lewis bases (such as backbone carbonyl oxygens in target proteins), thereby anchoring the inhibitor more rigidly within the binding pocket[3].

  • The Role of the 2-Amine Handle: The primary amine at the 2-position serves a dual purpose. Biologically, it acts as both a hydrogen bond donor and acceptor, facilitating crucial interactions with active site residues (e.g., catalytic triads in cholinesterases). Synthetically, it provides a highly reactive nucleophilic handle for generating diverse libraries of N-alkyl, N-aryl, or N-acyl derivatives, allowing for rapid structure-activity relationship (SAR) exploration[4].

Pharmacological Profiling and Target Interactions

Brominated benzimidazole amines exhibit a polypharmacological profile, making them attractive starting points for various therapeutic indications[5].

  • Anticancer Activity (Kinase Inhibition & Apoptosis): Derivatives such as 5-bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine have demonstrated potent cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines[2]. The mechanism often involves the inhibition of specific protein kinases, where the brominated scaffold mimics the adenine ring of ATP. The halogen bonding from the bromine atom and π-π stacking from the benzimidazole core lock the molecule into the ATP-binding cleft, preventing phosphorylation cascades and inducing apoptosis[6].

  • Antimicrobial and Antifungal Efficacy: The scaffold has shown broad-spectrum efficacy against Gram-positive (e.g., Staphylococcus aureus, Listeria innocua) and Gram-negative (Escherichia coli) bacteria[2],[3]. The mechanism of action includes the inhibition of bacterial MurA, an essential enzyme in peptidoglycan biosynthesis. Furthermore, brominated derivatives exhibit superior antifungal activity compared to their non-halogenated counterparts by disrupting ergosterol synthesis[5].

  • Neuroprotection (AChE/BuChE Inhibition): In the context of Alzheimer's disease, benzimidazole amine analogues act as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The rigid aromatic core intercalates into the peripheral anionic site (PAS) of the enzyme, while the amine group hydrogen-bonds with the catalytic active site (CAS), preventing the breakdown of acetylcholine[3].

PharmacologicalMechanisms cluster_targets Biological Targets Core Brominated Benzimidazole Amine Scaffold T1 AChE / BuChE Enzymes Core->T1 Halogen Bonding T2 Bacterial MurA Core->T2 Enzyme Inhibition T3 Kinases (MCF-7 / HeLa) Core->T3 π-π Stacking & H-Bonding O1 Neuroprotection (Alzheimer's) T1->O1 O2 Antimicrobial Action T2->O2 O3 Apoptosis & Antiproliferation T3->O3

Caption: Pharmacological mechanisms and therapeutic outcomes of brominated benzimidazole amines.

Quantitative Biological Data

The following table synthesizes the in vitro biological activity of key brominated benzimidazole amine derivatives across different therapeutic targets[2],[6],[3].

Compound / ScaffoldTarget / Cell LineAssay TypePotency (IC₅₀ / MIC)
5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine MCF-7 (Breast Cancer)MTT AssayIC₅₀ ≈ 4.1 - 4.9 µg/mL
5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine HeLa (Cervical Cancer)MTT AssayDose-dependent inhibition
2-Amino-5-bromobenzimidazole E. coli & L. innocuaBroth MicrodilutionMIC = 0.5 mg/mL
Benzimidazole Amine Analogues AChE (Alzheimer's)Ellman's AssayIC₅₀ = 5.80 - 6.90 µM
Benzimidazole Amine Analogues BuChE (Alzheimer's)Ellman's AssayIC₅₀ = 7.20 - 7.60 µM

Synthetic Methodologies and Experimental Protocols

The synthesis of highly functionalized derivatives requires chemoselective methodologies. The 2-amine group and the endocyclic imidazole nitrogen present competing nucleophilic sites. To achieve selective N-arylation without requiring harsh conditions that might cause debromination, a Copper(II)-catalyzed Chan-Lam cross-coupling approach is optimal[4].

SyntheticWorkflow A 4-Bromo-1,2- phenylenediamine B Cyanogen Bromide (Cyclization) A->B Step 1 C 5-Bromo-1H- benzo[d]imidazol-2-amine B->C Intermediate D Cu(II) Catalyzed N-Arylation C->D Step 2 E N-Aryl Brominated Benzimidazole Amines D->E Final Product

Caption: Synthetic workflow for N-arylated brominated benzimidazole amine derivatives.

Protocol: Chemoselective Cu(II)-Catalyzed N-Arylation

This protocol outlines a self-validating system for the synthesis of N-aryl derivatives of 5-bromo-1H-benzo[d]imidazol-2-amine, utilizing atmospheric oxygen as the terminal oxidant[4].

Reagents & Materials:

  • 5-bromo-1H-benzo[d]imidazol-2-amine (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 equiv)

  • Triethylamine (Et₃N) or TMEDA (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Silica gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-benzo[d]imidazol-2-amine (1.0 mmol) in 10 mL of DCM.

  • Catalyst & Reagent Addition: Add the selected aryl boronic acid (1.5 mmol), followed by Cu(OAc)₂ (0.1 mmol) and Et₃N (2.0 mmol).

    • Causality: Cu(OAc)₂ facilitates the transmetalation of the aryl group from the boronic acid, while Et₃N neutralizes the generated acidic byproducts and coordinates with the copper center to stabilize the catalytic intermediate.

  • Aerobic Stirring: Leave the flask open to the atmosphere (or fit with a drying tube) and stir at room temperature for 24–72 hours.

    • Causality: The Chan-Lam coupling strictly requires oxygen to reoxidize the Cu(I) species back to the active Cu(II) catalyst.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) solvent system. The disappearance of the highly UV-active starting material spot validates reaction completion.

  • Quenching & Extraction: Quench the reaction mixture with 15 mL of saturated aqueous NH₄Cl to complex the copper salts. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient elution of Hexane/Ethyl Acetate.

    • Causality: The brominated product will exhibit distinct retention behavior due to increased lipophilicity compared to unreacted amines.

  • Structural Validation: Confirm the structure using ¹H NMR (observing the disappearance or shift of the primary amine protons and the appearance of new aromatic signals) and HRMS to verify the exact isotopic mass (noting the characteristic 1:1 M / M+2 isotopic pattern indicative of a single bromine atom).

Conclusion

The 5-bromo-1H-benzo[d]imidazol-2-amine scaffold represents a highly tunable and biologically active pharmacophore. By understanding the causality behind its structural components—specifically the halogen bonding capabilities of bromine and the versatile hydrogen-bonding/synthetic utility of the 2-amine group—medicinal chemists can rationally design potent inhibitors for kinases, cholinesterases, and microbial enzymes. The integration of robust, chemoselective synthetic protocols ensures that these derivatives can be efficiently generated and validated for downstream preclinical development.

References

  • Title: 2 Source: Benchchem

  • Title: 4 Source: ResearchGate

  • Title: 5 Source: Frontiers

  • Title: 6 Source: PMC

  • Title: 1 Source: Benchchem

Sources

literature review of N-alkyl-2-aminobenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The N-alkyl-2-aminobenzimidazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its carbamate analogs (e.g., albendazole) due to the enhanced basicity and lipophilic tunability of the 2-amino substituent.[1] This guide provides a rigorous analysis of the synthesis, structural dynamics, and therapeutic utility of these derivatives.

Unlike generic benzimidazoles, the N-alkyl-2-amino subclass offers a unique "molecular handle" at the N-1 position, allowing researchers to modulate solubility and membrane permeability without disrupting the hydrogen-bonding capability of the C-2 amine.[1] This document details the regioselective challenges in their synthesis, specifically the competition between endocyclic (N-1) and exocyclic (N-2) alkylation, and provides validated protocols to control these outcomes.

Chemical Architecture & Regioselectivity

Tautomerism and Ambident Nucleophilicity

The 2-aminobenzimidazole core exists as a tautomeric equilibrium between the amino-form and the imino-form. In the absence of N-alkylation, the proton rapidly migrates between N-1 and N-3.

  • Critical Challenge: Upon alkylation, the symmetry is broken. The anion of 2-aminobenzimidazole is an ambident nucleophile. Electrophiles can attack:

    • Site A (Endocyclic N-1): Leads to N-alkyl-2-aminobenzimidazoles (Target).[1]

    • Site B (Exocyclic Amino N): Leads to 2-(alkylamino)benzimidazoles.[1][2][3]

    • Site C (Endocyclic N-3): Leads to 1,3-dialkyl-2-iminobenzimidazoles (Over-alkylation).[1]

Controlling Regioselectivity

Recent catalytic advances allow for orthogonal control.[4] Palladium catalysts generally favor the exocyclic amine (forming N-aryl/alkyl-amines), while Copper catalysts or specific base-solvent combinations favor the ring nitrogen (N-1).[1]

Regioselectivity Start 2-Aminobenzimidazole (Ambident Nucleophile) Cond1 Conditions: Base: KOH/NaOH Solvent: Acetone/DMF Reagent: Alkyl Halide Start->Cond1 Classical Alkylation Cond2 Conditions: Catalyst: Pd2(dba)3 Ligand: Biaryl Phosphine Reagent: Aryl/Alkyl Halide Start->Cond2 Metal Catalysis Path1 Path A: Ring Nitrogen (N-1) Target: N-alkyl-2-aminobenzimidazole Path2 Path B: Exocyclic Nitrogen Target: 2-(alkylamino)benzimidazole Cond1->Path1 Major Product (Thermodynamic Control) Cond2->Path2 Major Product (Kinetic/Catalytic Control)

Figure 1: Divergent synthetic pathways determined by reaction conditions. Path A represents the primary focus of this guide.

Validated Synthetic Protocols

Protocol A: Green Synthesis (Solvent-Free)

Context: This method minimizes waste and avoids toxic solvents like DMF, utilizing mechanical energy to drive the reaction.[1] It is highly effective for primary alkyl halides.

Reagents:

  • 2-Aminobenzimidazole (1.0 equiv)[1]

  • Alkylating Agent (e.g., Benzyl chloride, Diethyl sulfate) (1.0 - 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    

Methodology:

  • Preparation: In a clean mortar, combine 2-aminobenzimidazole (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Grinding: Grind the mixture for 5 minutes to ensure homogeneity.

  • Addition: Add the alkylating agent dropwise while continuing to grind.

  • Reaction: Grind vigorously for 10–20 minutes at room temperature. The mixture will transition from a powder to a paste as the reaction proceeds.

  • Monitoring: Check completion via TLC (Eluent: Ethyl Acetate:Hexane 3:7).

  • Work-up: Add ice-cold water (50 mL) to the paste. The solid product precipitates.[3]

  • Purification: Filter the solid, wash with water (2 x 10 mL), and recrystallize from ethanol.

Yield: Typically 85–94%.

Protocol B: Chemoselective Cyclization (From Isothiocyanates)

Context: When direct alkylation yields inseparable mixtures, de novo synthesis via cyclization is preferred.[1] This protocol uses iodoacetic acid as a desulfurizing agent, avoiding toxic mercury salts.[1]

Reagents:

  • o-Phenylenediamine derivative[1][2]

  • Isothiocyanate (

    
    )[1]
    
  • Iodoacetic acid[5]

  • Ethanol[5][6]

Methodology:

  • Thiourea Formation: Reflux o-phenylenediamine with the desired isothiocyanate in ethanol for 2 hours. Cool to precipitate the thiourea intermediate.

  • Cyclodesulfurization: Dissolve the intermediate in ethanol. Add iodoacetic acid (1.1 equiv).[1]

  • Reflux: Heat at 60°C for 3–4 hours.

  • Neutralization: Cool and neutralize with 10%

    
     solution.
    
  • Isolation: Filter the resulting 2-aminobenzimidazole derivative.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of N-alkyl-2-aminobenzimidazoles is governed by the electronic nature of the benzene ring and the lipophilicity of the N-1 chain.

SAR Logic Map

SAR Core N-alkyl-2-aminobenzimidazole Scaffold N1 N-1 Position (Alkyl Chain) Core->N1 C2 C-2 Position (Amino Group) Core->C2 Benz Benzene Ring (C-5/C-6) Core->Benz N1_Effect1 Chain Length (C5-C7): Increases lipophilicity Enhances membrane permeation N1->N1_Effect1 N1_Effect2 Bulky Aryl Groups: May reduce potency via steric hindrance N1->N1_Effect2 C2_Effect1 Unsubstituted (-NH2): Critical for H-bonding (Tubulin binding) C2->C2_Effect1 C2_Effect2 Acylation/Schiff Base: Modulates solubility Prodrug potential C2->C2_Effect2 Benz_Effect1 EWG (Cl, CF3, NO2): Increases metabolic stability Enhances antimicrobial activity Benz->Benz_Effect1 Benz_Effect2 EDG (OMe): Increases cytotoxicity (Anticancer) Benz->Benz_Effect2

Figure 2: Structure-Activity Relationship (SAR) analysis highlighting key modification sites.

Biological Activity Data Summary

The following table summarizes the impact of specific substitutions on biological efficacy, drawn from recent high-impact studies.

Compound ClassN-1 SubstituentBenzene Substituent (C-5/6)Primary ActivityKey Metric (Approx.)[1]
Antifungal Heptyl (

)
HC. albicans InhibitionMIC: 64

g/mL
Antimicrobial Ethyl5-ChloroS. aureus InhibitionHigh Potency (Ref.[1] 1)
Anticancer Methyl5-MethoxyMCF-7 Cytotoxicity

M
Antiviral Benzyl5,6-DimethylViral Replication Inh.[1]Moderate

Therapeutic Applications

Antimicrobial Mechanism

N-alkyl derivatives with medium-length alkyl chains (C5–C7) function primarily as membrane disruptors.[1] The lipophilic tail inserts into the bacterial lipid bilayer, while the cationic benzimidazole core (protonated at physiological pH) interacts with anionic phosphate heads, leading to leakage of intracellular contents.[1]

Anticancer Mechanism (Tubulin Inhibition)

Similar to nocodazole, N-alkyl-2-aminobenzimidazoles bind to the colchicine-binding site of tubulin.[1] This inhibition prevents microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.[1]

  • Key Insight: The presence of a 2-amino group is structurally analogous to the carbamate moiety in approved anthelmintics but offers superior metabolic stability against esterases.

References

  • Green Synthesis of Benzimidazoles: Heterocyclic Letters, "A green approach for the synthesis of N-alkyl-2-aminobenzimidazoles," Vol. 6, 2016.[1] Link

  • Regioselective Synthesis: Synlett, "Simple Synthesis of 2-Aminoaryliminophosphoranes... and Their Application in 2-Aminobenzimidazole Synthesis," 2014.[1] Link

  • Anticancer SAR: ACS Omega, "Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives," 2023.[1] Link[1]

  • Chemoselective Arylation: Journal of the American Chemical Society, "Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles," (PMC).[1] Link

  • General Review: ResearchGate, "Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update," 2022.[1][7] Link

Sources

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Foreword: A Proactive Approach to Laboratory Safety

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical event. 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, a substituted benzimidazole, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1] The benzimidazole core is a key pharmacophore in numerous approved drugs, and its derivatives are continuously explored for new therapeutic applications.

Chemical Identity and Physicochemical Profile

A foundational aspect of safe handling is understanding the compound's basic physical and chemical properties. These characteristics influence its behavior in the laboratory environment and inform storage and handling decisions.

PropertyValueSource
IUPAC Name 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine-
Synonym(s) Not widely available-
CAS Number 1214899-75-8[3]
Molecular Formula C₈H₈BrN₃[3]
Molecular Weight 226.07 g/mol [3]
Physical Form Assumed to be a solid at room temperature[2]
Purity Typically ≥95% from commercial suppliers[3]
Solubility Expected to be soluble in polar organic solvents[1]
Storage Temperature 2-8°C, Sealed in a dry environment[3]

Note: Some properties are inferred from closely related analogs and general chemical principles.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications for the structurally similar isomer, 6-bromo-1-methyl-1H-benzimidazol-2-amine (CAS 24786-54-7), we can anticipate a similar hazard profile for the N-methyl isomer.[2] The Globally Harmonized System (GHS) provides a universal standard for communicating these hazards.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[2][4]

Signal Word: Warning [2]

GHS Pictogram:

GHS Exclamation Mark Pictogram

GHS07: Exclamation Mark

The following diagram illustrates the logical flow from the compound's chemical class to its inferred hazards, which dictate all subsequent safety protocols.

Inference of Hazards from Structural Analogs

Toxicological Profile and Exposure Pathways

Understanding the "why" behind the hazards is critical for fostering a culture of safety. The anticipated toxicological effects are directly linked to the GHS classifications.

  • Oral Toxicity (H302): Ingestion of the compound can lead to harmful effects. The benzimidazole moiety and the presence of bromine can interfere with metabolic processes. Researchers must not eat, drink, or smoke in laboratory areas.[5][6]

  • Skin Irritation (H315): Aromatic amines and halogenated compounds can be irritants upon dermal contact, causing localized redness, inflammation, or rash. This is why wearing compatible chemical-resistant gloves is non-negotiable.[7]

  • Eye Irritation (H319): The compound, likely a fine solid, can cause significant mechanical and chemical irritation if it comes into contact with the eyes, potentially leading to serious damage.[4][8] This underscores the mandatory use of safety glasses or goggles.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort.[4][6] All weighing and handling of the solid should be performed within a certified chemical fume hood to prevent inhalation.

Standard Operating Procedure (SOP) for Safe Handling

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and mitigate risk during routine laboratory use.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When this is not possible, PPE is essential.

  • Ventilation: Always handle the solid compound within a certified chemical fume hood to control airborne dust.

  • Eye Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use and use proper removal technique to avoid skin contact.[5]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.[9]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[6]

Experimental Workflow: From Storage to Use

Safe_Handling_Workflow start Start: Retrieve from Storage (2-8°C, Dry) prep Prepare Work Area (Chemical Fume Hood) start->prep 1. Plan don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->don_ppe 2. Protect weigh Weigh Compound (Use anti-static weigh paper) don_ppe->weigh 3. Handle dissolve Dissolve/Use in Reaction weigh->dissolve 4. Execute cleanup Clean Work Area (Wipe down surfaces) dissolve->cleanup 5. Decontaminate dispose Dispose of Waste (Properly labeled waste container) cleanup->dispose 6. Waste doff_ppe Doff PPE Correctly dispose->doff_ppe 7. Finalize end End: Wash Hands Thoroughly doff_ppe->end

Step-by-Step Safe Handling Workflow
Storage and Stability
  • Conditions: Store the compound in a tightly sealed container in a refrigerator (2-8°C).[3] The storage area should be dry and well-ventilated. Protect from light.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.

  • Reactivity: The compound is expected to be stable under recommended storage conditions. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).

Emergency Procedures and First Aid

Accidents can happen despite the best precautions. Rapid and correct response is crucial.

Accidental Release Measures
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not create dust.[6]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[4][6]

  • Clean: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Dispose of the waste container according to institutional and local regulations.

Exposure Response

The following decision tree outlines the immediate actions required upon personal exposure.

Emergency_Response exposure Exposure Occurs! inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. skin->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingest

Emergency Response for Accidental Exposure

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[9] Do not dispose of down the drain.

Conclusion

While 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is a valuable compound for research and development, it must be handled with the respect and caution afforded to all novel chemical entities. By understanding its inferred hazards—oral toxicity, skin and eye irritation, and respiratory irritation—and adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. Proactive risk assessment and a steadfast commitment to safety are the cornerstones of successful scientific innovation.

References

  • 6-Bromo-N-methyl-1h-benzo[d]imidazol-2-amine | ChemScene.
  • 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one - MedchemExpress.com.
  • 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine - Sigma-Aldrich.
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole - AK Scientific, Inc.
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-1H-imidazole).
  • SAFETY DATA SHEET - Fisher Scientific (6-Bromoindole).
  • SAFETY D
  • 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one - Sigma-Aldrich.
  • 6-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-16-5 - Sigma-Aldrich.
  • Benzene - Airgas.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific (2-Methylbenzimidazole).
  • CAS 791595-74-9: 6-bromo-1H-benzimidazol-2-amine - CymitQuimica.
  • SAFETY D
  • 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine - MilliporeSigma.
  • MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine - Capot Chemical.

Sources

Methodological & Application

Application Note: De Novo Synthesis of 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

The 2-aminobenzimidazole core is a privileged heterocyclic scaffold in drug discovery, frequently utilized in the design of kinase inhibitors (e.g., the ATR inhibitor AZD6738) and antimicrobial agents . This application note details a highly efficient, three-step linear synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine starting from commercially available o-phenylenediamine.

By strategically employing an EDC-mediated cyclodesulfurization and a temperature-controlled electrophilic aromatic bromination, this protocol avoids the use of toxic heavy metals (e.g., HgO) and prevents poly-bromination, ensuring a scalable and self-validating workflow.

Mechanistic Rationale & Strategy

Designing a robust synthetic route requires understanding the causality behind each reagent choice. The synthesis is broken down into three logical transformations:

  • Nucleophilic Addition (Thiourea Formation): The highly nucleophilic primary amines of o-phenylenediamine readily attack the electrophilic carbon of methyl isothiocyanate. This step is performed solvent-free or in THF, requiring no coupling agents.

  • Intramolecular Cyclodesulfurization: Traditional desulfurization relies on toxic mercury(II) oxide. Here, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the thiocarbonyl sulfur, transforming it into a superior leaving group. Subsequent intramolecular attack by the adjacent aniline nitrogen closes the imidazole ring, extruding a water-soluble urea byproduct and H₂S .

  • Regioselective Electrophilic Bromination: The 2-aminobenzimidazole system is highly electron-rich. Using N-bromosuccinimide (NBS) at 0 °C ensures that the electrophilic aromatic substitution is strictly mono-selective. Note on Tautomerism: In the 1H-benzo[d]imidazole system, the N1 and N3 protons rapidly exchange in solution. Consequently, the 5-bromo and 6-bromo positions are chemically equivalent. The target is accurately described as 5(6)-bromo-N-methyl-1H-benzo[d]imidazol-2-amine.

Reaction Workflow

Synthesis_Workflow SM o-Phenylenediamine (SM) Int1 1-(2-aminophenyl)- 3-methylthiourea (Intermediate 1) SM->Int1 Step 1: MeNCS THF, RT, 4h Int2 N-methyl-1H-benzo[d] imidazol-2-amine (Intermediate 2) Int1->Int2 Step 2: EDC·HCl MeCN, 80°C, 3h Product 6-bromo-N-methyl-1H- benzo[d]imidazol-2-amine (Target) Int2->Product Step 3: NBS DMF, 0°C to RT, 2h

Figure 1: Three-step synthetic workflow for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2-aminophenyl)-3-methylthiourea

Procedure:

  • Charge a 100 mL round-bottom flask with o-phenylenediamine (1.08 g, 10.0 mmol) and a magnetic stir bar.

  • Dissolve the starting material in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Add methyl isothiocyanate (0.77 g, 10.5 mmol) portionwise over 5 minutes.

  • Stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

  • Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether (15 mL), filter, and dry under vacuum to afford Intermediate 1 as an off-white solid.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material (o-PDA) stains dark brown with ninhydrin, whereas the thiourea product is ninhydrin-negative but highly UV-active (254 nm).

Step 2: Cyclodesulfurization to N-methyl-1H-benzo[d]imidazol-2-amine

Procedure:

  • Suspend Intermediate 1 (1.63 g, 9.0 mmol) in anhydrous acetonitrile (25 mL).

  • Add EDC·HCl (2.59 g, 13.5 mmol) in a single portion.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours. Causality: Heating is required to overcome the activation energy of the intramolecular cyclization after the thiocarbonyl is activated by EDC.

  • Cool the reaction to room temperature and evaporate the acetonitrile.

  • Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The water-soluble EDC-urea byproduct partitions into the aqueous layer, self-purifying the organic phase.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2.

  • Validation Checkpoint: LC-MS analysis must show a mass shift from [M+H]⁺ 182.1 (thiourea) to[M+H]⁺ 148.1 (benzimidazole), confirming the exact loss of H₂S (34 Da).

Step 3: Regioselective Bromination

Procedure:

  • Dissolve Intermediate 2 (1.12 g, 7.6 mmol) in anhydrous DMF (15 mL) and cool to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (NBS) (1.35 g, 7.6 mmol) in three equal portions over 15 minutes. Causality: Portionwise addition at 0 °C dissipates the exothermic heat of the electrophilic aromatic substitution, strictly preventing the formation of the 5,6-dibromo impurity.

  • Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

  • Quench the reaction by slowly pouring it into vigorously stirred ice-cold water (50 mL). The product will precipitate.

  • Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL) to completely remove residual DMF.

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM) to afford the target compound.

  • Validation Checkpoint: LC-MS must display a characteristic 1:1 isotopic doublet at m/z 226.0 and 228.0 ([M+H]⁺), which is the definitive signature of a mono-brominated species.

Quantitative Data & Analytical Summary

The following table summarizes the stoichiometric requirements, expected yields, and critical analytical markers for a standard 10 mmol scale synthesis.

StepReagent / ProductMW ( g/mol )Eq.MassmmolExpected YieldKey Characterization
1 o-Phenylenediamine108.141.01.08 g10.0--
1 Methyl isothiocyanate73.121.050.77 g10.5--
1 Int 1: Thiourea 181.26-1.63 g9.090% LC-MS: [M+H]⁺ 182.1
2 EDC·HCl191.701.52.59 g13.5--
2 Int 2: Benzimidazole 147.18-1.12 g7.685% ¹H NMR: N-CH₃ singlet ~2.9 ppm
3 NBS177.981.01.35 g7.6--
3 Target: 6-Bromo Prod. 226.08-1.29 g5.775% LC-MS: [M+H]⁺ 226.0/228.0 (1:1)

References

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization Source: Scientific Reports (Nature Portfolio) URL:[Link]

Application Note: Regioselective N-Methylation of 2-Amino-6-bromobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and modulators of the NOD2 signaling pathway[1][2]. Structural functionalization of this core—specifically via N-alkylation—is a critical step in optimizing target affinity and pharmacokinetic properties. However, the asymmetric nature of halogenated derivatives, such as 2-amino-6-bromobenzimidazole, introduces significant synthetic challenges regarding tautomerism and regioselectivity[3].

This application note provides a comprehensive, self-validating protocol for the regioselective N-methylation of 2-amino-6-bromobenzimidazole. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide enables researchers to efficiently synthesize, monitor, and isolate the resulting regioisomers.

Mechanistic Rationale & Regioselectivity

The Ambident Nature of 2-Aminobenzimidazoles

2-Amino-6-bromobenzimidazole possesses three nitrogen atoms: two endocyclic nitrogens (N1 and N3) and one exocyclic amine (N2). A common misconception is that the primary exocyclic amine is the most nucleophilic site. In reality, the lone pair of the exocyclic -NH₂ group is highly delocalized into the aromatic ring via amidine-like resonance. Consequently, the endocyclic nitrogen is significantly more acidic (pKa ~12) and nucleophilic[4].

Causality of Regioselective Attack

When treated with a base (e.g., K₂CO₃ or NaH), the molecule is deprotonated to form an ambident benzimidazolide anion. Electrophilic attack by methyl iodide (MeI) occurs almost exclusively at the endocyclic nitrogen[4][5].

Because 2-amino-6-bromobenzimidazole exists as a rapidly equilibrating mixture of 5-bromo and 6-bromo tautomers in solution, endocyclic N-methylation locks the structure, yielding a mixture of two distinct regioisomers:

  • 1-Methyl-2-amino-6-bromobenzimidazole

  • 1-Methyl-2-amino-5-bromobenzimidazole

Experimental Design & Optimization

The choice of base and solvent dictates the reaction kinetics and the purity of the crude product. Polar aprotic solvents are preferred as they solvate the metal cation, leaving the benzimidazolide anion "naked" and highly reactive. Table 1 summarizes the quantitative and qualitative data for various reaction conditions.

Table 1: Comparison of Reaction Conditions for N-Methylation

Base (Equiv)SolventTempRegioselectivity (N1 vs N2)Typical YieldMechanistic Notes & Causality
KOH (5.0)AcetoneRT>95:575–80%Heterogeneous slurry; mild conditions prevent over-alkylation but reaction is slower[5].
K₂CO₃ (1.5)DMF0 °C to RT>95:580–85%DMF excellently solvates K⁺. Optimal balance of reactivity and functional group tolerance[4].
NaH (1.2)THF0 °C to RT>99:185–90%Ensures irreversible, complete deprotonation. Requires strict anhydrous conditions to prevent quenching.

For this protocol, the K₂CO₃ / DMF system is selected as it provides a robust, highly reproducible, and self-validating workflow without the strict inert-atmosphere requirements of NaH.

Reaction Workflow Visualization

Workflow SM 2-Amino-6-bromobenzimidazole (Tautomeric Mixture) Reagents Methyl Iodide (MeI) Base (K2CO3) Solvent (DMF) SM->Reagents Reaction N-Methylation Reaction (Endocyclic N1/N3 Attack) Reagents->Reaction ProductMix Crude Mixture: 1-Methyl-2-amino-6-bromo... & 1-Methyl-2-amino-5-bromo... Reaction->ProductMix Purification Silica Gel Column Chromatography (EtOAc/Hexane Gradient) ProductMix->Purification Iso1 Regioisomer 1: 1-Methyl-2-amino-6-bromobenzimidazole Purification->Iso1 Iso2 Regioisomer 2: 1-Methyl-2-amino-5-bromobenzimidazole Purification->Iso2

Workflow for the regioselective N-methylation and separation of 2-amino-6-bromobenzimidazole.

Step-by-Step Methodology

Materials Required
  • Substrate: 2-Amino-6-bromobenzimidazole (1.0 eq, 10 mmol, 2.12 g)

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq, 11 mmol, 0.68 mL). Caution: Highly toxic and volatile.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Protocol

Step 1: Anion Generation (Deprotonation)

  • Charge a flame-dried 100 mL round-bottom flask with 2-amino-6-bromobenzimidazole (2.12 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (2.07 g) in one portion.

  • Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring period ensures complete deprotonation. A slight color change (usually deepening to a yellow/brown hue) validates the formation of the benzimidazolide anion.

Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add Methyl Iodide (0.68 mL) dropwise over 10 minutes via syringe.

  • Causality: MeI is highly volatile (bp 42 °C). Addition at 0 °C prevents reagent loss and mitigates the risk of an uncontrolled exotherm, which could drive unwanted N,N-dimethylation (quaternary ammonium salt formation).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

  • The starting material (highly polar, low Rf) should disappear, replaced by two closely eluting, higher-Rf spots corresponding to the 5-bromo and 6-bromo regioisomers.

Step 4: Quenching and Workup 8. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Stir vigorously for 15 minutes.

  • Causality: This precipitates the crude organic products and hydrolyzes any unreacted MeI.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution or copious amounts of brine (5 × 50 mL).

    • Causality: DMF is highly water-miscible but partitions into the organic layer. Extensive aqueous washing is mandatory to remove trace DMF, which will otherwise cause severe band-streaking during column chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.

Step 5: Chromatographic Separation 12. Purify the crude residue via flash column chromatography on silica gel. 13. Use a gradient elution starting from 20% EtOAc in Hexanes to 60% EtOAc in Hexanes.

Table 2: Chromatographic Separation Profile

RegioisomerApproximate Rf (1:1 EtOAc/Hexane)Elution OrderDiagnostic Identification (NMR)
1-Methyl-2-amino-6-bromobenzimidazole~0.451stNOESY correlation between N-CH₃ and H-7 proton.
1-Methyl-2-amino-5-bromobenzimidazole~0.352ndNOESY correlation between N-CH₃ and H-7 proton (different chemical shift due to meta-bromo effect).

Note: Definitive structural assignment of the 5-bromo vs. 6-bromo isomer cannot be done by 1D ¹H NMR alone due to the similarity of the spin systems. 2D NMR (specifically NOESY or HMBC) is required to establish the spatial or through-bond relationship between the newly introduced N-methyl group and the specific protons of the brominated aromatic ring.

References

  • Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2)
  • Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evalu
  • Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PMC.
  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC.
  • 5,6-Difluoro-1H-1,3-benzodiazol-2-amine. Benchchem.

Sources

Application Note: Microwave-Assisted Synthesis of 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzimidazole derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for naturally occurring nucleotides and serving as core scaffolds for antiviral, kinase-inhibitory, and anti-inflammatory agents[1][2]. Specifically, 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8)[3] is a highly valuable synthetic intermediate. The bromine atom at the 6-position provides an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the N-methylated 2-amino group dictates precise hydrogen-bonding interactions within biological target pockets.

Historically, the synthesis of 2-aminobenzimidazoles relies on prolonged conventional heating, which often leads to thermal degradation, incomplete cyclization, and complex purification workflows[1]. To circumvent these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing direct dielectric heating of polar reaction media, MAOS dramatically accelerates reaction kinetics, overcomes high activation energy barriers, and significantly improves both yield and crude purity[4][5].

Mechanistic Pathway & Reaction Design

The most robust and regioselective route to N-alkyl-2-aminobenzimidazoles is a two-step sequence starting from an o-phenylenediamine.

Step 1: Thiourea Formation The reaction initiates with the nucleophilic addition of 4-bromo-1,2-phenylenediamine to methyl isothiocyanate. Due to the asymmetric nature of the diamine, a mixture of regioisomeric thioureas (1-(2-amino-4-bromophenyl)-3-methylthiourea and 1-(2-amino-5-bromophenyl)-3-methylthiourea) is typically generated. This regiochemical ambiguity is inconsequential, as both intermediates converge to the identical product in the next step.

Step 2: Desulfurative Cyclization Intramolecular ring closure is achieved via carbodiimide-mediated desulfurization. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a mild, highly efficient desulfurizing agent[6]. EDCI selectively activates the thiocarbonyl sulfur, transforming it into an excellent leaving group. The adjacent free primary amine subsequently attacks the activated iminium carbon, extruding an EDCI-sulfur byproduct and forming the stable benzimidazole core.

Expert Insight on Tautomerism: Because the N1 position of the resulting benzimidazole remains unsubstituted, the 5-bromo and 6-bromo forms exist as rapidly interconverting tautomers in solution. While formally named 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, analytical characterization (such as NMR) will yield a time-averaged spectrum reflecting this dynamic tautomeric equilibrium.

Mechanism N1 4-Bromo-1,2-phenylenediamine N3 Nucleophilic Addition (MW: 60 °C, 10 min) N1->N3 N2 Methyl isothiocyanate N2->N3 N4 Thiourea Intermediate N3->N4 N5 Carbodiimide Activation (EDCI) N4->N5 N6 Intramolecular Cyclization (- H2S equivalent) N5->N6 MW: 100 °C, 15 min N7 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine N6->N7

Figure 1: Mechanistic pathway for the microwave-assisted desulfurative cyclization.

Experimental Protocols

Equipment & Safety
  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and sealed pressure vials.

  • Safety: Methyl isothiocyanate is a severe lachrymator and toxic by inhalation. All reagent handling must be performed in a certified fume hood.

Protocol A: Microwave-Assisted Synthesis of the Thiourea Intermediate
  • Preparation: To a 30 mL microwave-safe vial equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (5.0 mmol, 0.935 g) and absolute ethanol (10 mL).

  • Reagent Addition: Slowly add methyl isothiocyanate (5.5 mmol, 0.402 g) to the stirring solution. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Irradiate the mixture at 60 °C for 10 minutes (Dynamic power mode, max 150 W, high stirring).

  • Isolation: Allow the vial to cool to room temperature. A pale-yellow precipitate will form. Filter the solid under vacuum and wash with cold ethanol (2 × 5 mL). Dry under high vacuum to yield the thiourea intermediate.

  • Validation Checkpoint: Formation is confirmed by the appearance of a new, lower-Rf spot on TLC (Hexane:EtOAc 1:1) and visual precipitation. If precipitation is incomplete, adding 3 mL of ice-cold water will force the intermediate out of solution.

Protocol B: EDCI-Mediated Cyclodesulfurization
  • Preparation: Transfer the dried thiourea intermediate (approx. 4.5 mmol) into a clean 30 mL microwave vial. Add anhydrous N,N-Dimethylformamide (DMF) (8 mL) and stir until fully dissolved.

  • Activation: Add EDCI·HCl (1.5 equivalents relative to the intermediate, approx. 6.75 mmol, 1.29 g) in one portion. Seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for 15 minutes (Dynamic power mode, max 200 W).

  • Workup & Purification: Cool the reaction to room temperature. Pour the mixture into vigorously stirring ice water (40 mL). The target benzimidazole will precipitate as an off-white solid.

  • Filtration: Filter the precipitate and wash extensively with deionized water (3 × 15 mL) followed by cold diethyl ether (5 mL). Recrystallize from an Ethanol/Water mixture.

  • Validation Checkpoint: Complete consumption of the thiourea intermediate must be verified via TLC (DCM:MeOH 9:1). The aqueous workup is a self-purifying step; the EDCI-urea byproduct and DMF are highly water-soluble and remain in the filtrate, ensuring the isolated solid is of high purity.

Workflow A Reagents Preparation (Reactants + EtOH) B MW Irradiation (60 °C, 10 min) A->B C Intermediate Isolation (Filtration) B->C D MW Cyclization (EDCI, DMF, 100 °C) C->D E Aqueous Workup (Ice Water Precipitation) D->E F Final Product (Recrystallization) E->F

Figure 2: Step-by-step operational workflow for the synthesis and purification process.

Data Presentation & Method Validation

The transition from conventional thermal heating to microwave irradiation provides a profound enhancement in synthetic efficiency. The dielectric heating ensures uniform energy distribution, preventing the localized superheating that typically causes product degradation in conventional reflux setups.

Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Step 1: Reaction Time 4 - 6 hours10 minutes~30x faster
Step 1: Yield 75 - 82%94 - 96%+14%
Step 2: Reaction Time 12 - 18 hours15 minutes~60x faster
Step 2: Yield 65 - 70%85 - 89%+19%
Overall Isolated Yield ~53%~83%+30% Absolute
Crude Purity (HPLC) < 85% (Multiple byproducts)> 95% (Clean conversion)Significant

Note: Yields are based on optimized 5.0 mmol scale reactions. Purity was assessed via Reverse-Phase HPLC (C18 column, MeCN/H2O gradient).

References

Sources

Advanced HPLC Purification Strategies for 2-Aminobenzimidazole Derivatives: Mechanistic Insights and Preparative Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous antiparasitic agents, kinase inhibitors, and chiral organocatalysts[1][2]. Despite its utility, the structural bifunctionality of the benzimidazole core—comprising a basic imidazole nitrogen and an exocyclic amine—presents severe chromatographic challenges. These molecules are highly polar and prone to destructive secondary interactions with silica-based stationary phases.

This application note provides a comprehensive, self-validating methodology for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of 2-aminobenzimidazole derivatives. By prioritizing the physicochemical causality behind column and mobile phase selection, this guide ensures high-recovery, high-purity isolation suitable for downstream biological screening and structural elucidation.

Mechanistic Causality in Chromatographic Behavior

To successfully purify 2-aminobenzimidazole derivatives, one must first understand their ionization dynamics. The 2-aminobenzimidazole moiety has a pKa of approximately 7.3–7.5. At a neutral pH, the molecule exists in a dynamic equilibrium that interacts strongly with ionized residual silanol groups (pKa ~4.5) on standard reversed-phase (RP) columns.

  • The Causality of Peak Tailing: If the mobile phase pH is not strictly controlled, the basic nitrogen atoms undergo secondary ion-exchange interactions with the negatively charged silanols. This mixed-mode retention mechanism causes severe peak tailing, poor resolution, and irreversible sample loss.

  • The Resolution Strategy: To suppress these secondary interactions, the mobile phase must be highly acidic (pH < 3.0). The addition of modifiers like Trifluoroacetic acid (TFA), Formic acid (FA), or Phosphoric acid fully protonates both the analyte (preventing mixed-mode retention) and the silanols (neutralizing their negative charge)[3][4]. This forces the separation to rely purely on hydrophobic partitioning.

Peak_Tailing A 2-Aminobenzimidazole (Basic Nitrogen) B Neutral pH Mobile Phase (Ionized Silanols) A->B E Acidic Modifier (0.1% TFA / pH < 3) A->E C Secondary Ion-Exchange Interactions B->C D Severe Peak Tailing (Poor Resolution) C->D F Silanol Neutralization & Analyte Protonation E->F G Pure Hydrophobic Partitioning F->G H Sharp Symmetrical Peaks (High Resolution) G->H

Caption: Mechanism of silanol-induced peak tailing and resolution via acidic modifiers.

Analytical Method Development & Optimization

Before scaling to preparative HPLC, a robust analytical method must be established. This acts as a self-validating system : if the analytical symmetry factor (


) falls outside the acceptable 0.9–1.2 range, the mobile phase buffering is insufficient, dictating a mandatory return to method optimization before any preparative material is committed.

Table 1: Quantitative Comparison of Mobile Phase Modifiers for 2-Aminobenzimidazole

ModifierConcentrationApprox. pHMS CompatibilityPeak Symmetry (

)
Primary Application
Phosphoric Acid 0.1% v/v2.1No1.05UV-based analytical quantification[3]
Trifluoroacetic Acid (TFA) 0.1% v/v2.0Low (Ion suppression)0.98Preparative HPLC scale-up[4]
Formic Acid (FA) 0.1% v/v2.7Yes1.15LC-MS analysis and fraction ID[3]
Ammonium Acetate 10 mM7.4Yes1.60 (Tailing)Neutral pH studies (Not recommended)[5]

Expert Insight: While specialized mixed-mode columns (e.g., Newcrom R1) with low silanol activity can separate these compounds under simpler conditions[3], standard C8 or C18 columns (e.g., Phenomenex Gemini C18) remain the industry standard for preparative scale-up due to cost and availability, provided the aqueous phase is heavily modified with TFA[4][6].

Step-by-Step Preparative HPLC Protocol

This protocol details the purification of a crude 2-aminobenzimidazole reaction mixture using reversed-phase preparative HPLC.

Phase 1: Sample Preparation

  • Solubilization: Dissolve the crude 2-aminobenzimidazole derivative in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA).

    • Causality: Injecting the sample in a strong solvent (like 100% DMSO) causes "solvent breakthrough." The analyte will travel unretained with the injection plug, ruining peak shape and resolution. If DMSO is absolutely required for solubility, restrict the injection volume to <1% of the total column volume.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Phase 2: Chromatographic Separation 3. Column Equilibration: Mount a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)[4]. Equilibrate with 5 column volumes (CV) of Mobile Phase A (0.1% TFA in


) and Mobile Phase B (0.1% TFA in Acetonitrile) at the starting gradient ratio (5% B).
4. Gradient Elution:  Execute the following optimized linear gradient at a flow rate of 20 mL/min:
  • 0.0 – 5.0 min: 5% B (Isocratic hold to elute highly polar impurities and salts).

  • 5.0 – 35.0 min: 5% to 50% B (Linear ramp for target elution)[4].

  • 35.0 – 40.0 min: 50% to 95% B (Column wash to remove lipophilic byproducts).

  • 40.0 – 45.0 min: 95% B (Isocratic hold).

  • 45.0 – 50.0 min: 5% B (Re-equilibration).

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for the benzimidazole chromophore)[6]. Collect fractions based on a strict threshold slope to avoid collecting tailing impurities.

Phase 3: Recovery and Validation 6. Fraction Analysis: Inject 5 µL of each collected fraction onto the analytical HPLC system.

  • Self-Validation Check: Only pool fractions demonstrating >98% purity by UV area normalization.

  • Isolation: Lyophilize the pooled fractions to remove water and volatile TFA, yielding the purified 2-aminobenzimidazole as a stable TFA salt.

HPLC_Workflow A Analytical Screening (C18, 0.1% TFA) B Peak Symmetry Check (As 0.9 - 1.2?) A->B C Optimize Modifier (Add FA/TFA) B->C No D Loading Capacity Test B->D Yes C->A E Preparative HPLC Run (Linear Gradient) D->E F Fraction LC-MS Analysis E->F G Purity > 98%? F->G H Lyophilization (Pure Target) G->H Yes I Repurify / Discard G->I No

Caption: Preparative HPLC scale-up workflow for 2-aminobenzimidazole derivatives.

References

  • 2-Aminobenzimidazole - SIELC Technologies | SIELC Technologies |3

  • Sequence-specific RNA cleavage by PNA conjugates of the metal-free artificial ribonuclease tris(2-aminobenzimidazole) | Beilstein Journals | 4

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease | Universidade de São Paulo (USP) | 5

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | ACS Publications | 1

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs | ResearchGate | 6

  • Chiral 2-Aminobenzimidazoles in deep eutectic mixtures: recyclable organocatalysts | Universidad de Alicante | 2

Sources

Application Note: Recrystallization & Purification of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists working with 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1214899-75-8). It synthesizes specific solubility data of benzimidazole derivatives with practical process engineering principles.

Introduction & Chemical Context

The isolation of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine presents a specific challenge due to its amphoteric nature and the presence of the bromine substituent. Unlike simple benzimidazoles, the C6-bromine atom increases lipophilicity, while the N-methylamino group maintains significant hydrogen-bonding capability.

Successful purification requires a solvent system that balances these competing properties. This guide moves beyond generic "try-and-see" approaches, utilizing the Hansen Solubility Parameter (HSP) logic where the solvent must accommodate the polar benzimidazole core (


) and the hydrogen-bonding amine (

) while disrupting the crystal lattice energy stabilized by intermolecular N-H···N bonds.[1][2][3]
Key Physicochemical Characteristics[1][3][5][6]
  • Amphoteric Nature: The imidazole ring N3 is basic (pKa ~7), while the exocyclic amine/ring NH are weak H-bond donors.

  • Thermal Stability: Generally high melting point (>200°C), making it prone to "oiling out" if the solvent boiling point is too low or impurity levels are high.

  • Impurity Profile: Common synthetic impurities include unreacted 4-bromo-1,2-diaminobenzene (starting material) and oligomeric byproducts.

Solvent System Selection Strategy

Based on the structural analysis and empirical data for 2-aminobenzimidazole analogs, three solvent systems are recommended.

Table 1: Recommended Solvent Systems
System ClassSolvent CompositionRole/MechanismSuitability
Primary (Standard) Ethanol / Water (90:10 to 70:30 v/v)Gradient Polarity: Ethanol dissolves the lipophilic Br-phenyl core; Water acts as the anti-solvent to force lattice formation upon cooling.Best Balance for yield and purity.
High Solvency Methanol / Water (80:20 v/v)High

:
Methanol is a stronger H-bond donor than EtOH, useful if the crude is difficult to dissolve.
Use if EtOH yield is low due to poor solubility.
Aprotic Alternative Ethyl Acetate / Hexane Dipolar Aprotic: Avoids H-bonding competition. Good for removing very polar, colored impurities.Use if product "oils out" in aqueous systems.[4]
Chemical Wash 1M HCl / 2M NaOH Acid-Base Swing: Exploits the basicity of the imidazole ring to separate from non-basic impurities.Pre-purification step before recrystallization.

Detailed Experimental Protocols

Protocol A: Acid-Base Pre-Purification (Recommended for Crude <90% Purity)

Rationale: Recrystallization is inefficient if impurity levels are high (>10%). This chemical wash leverages the basicity of the benzimidazole to remove non-basic organic byproducts.

  • Dissolution: Suspend the crude solid (10 g) in 1M HCl (100 mL) . Stir for 20 minutes.

    • Observation: The product should dissolve as the hydrochloride salt.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars or unreacted non-basic starting materials.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M NaOH dropwise with vigorous stirring until pH reaches ~9–10.

    • Critical: Do not overshoot to pH >12 as solubility may increase slightly or hydrolysis could occur (rare).

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Protocol B: Recrystallization from Ethanol/Water (Standard)

Rationale: This utilizes the temperature-dependent solubility curve. The water fraction acts as a "crowding agent" to force the molecule into an ordered lattice.

Reagents: Absolute Ethanol (EtOH), Deionized Water (DI H₂O).

  • Saturation: Place the pre-purified solid (e.g., 5 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Absolute Ethanol (30 mL) and heat to reflux (approx. 78°C).

    • Stepwise Addition: If solid remains, add EtOH in 5 mL increments until fully dissolved. Do not add excess solvent.

  • Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Setup: Maintain the solution at near-boiling temperature.

  • Anti-Solvent Addition: Add hot DI Water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add 1–2 mL of Ethanol to just clear the turbidity.

  • Controlled Cooling:

    • Remove from heat.[5] Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes trapping of impurities.

    • Once at RT, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel.

    • Wash: Wash the cake with a cold mixture of EtOH/Water (50:50, 10 mL).

  • Drying: Dry under vacuum (50 mbar) at 50–60°C until constant weight.

Process Logic & Visualization

The following diagram illustrates the decision tree for purifying 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, integrating the acid-base swing with solvent recrystallization.

RecrystallizationWorkflow Start Crude 6-bromo-N-methyl- 1H-benzo[d]imidazol-2-amine PurityCheck Purity Assessment (HPLC / TLC) Start->PurityCheck AcidBase Protocol A: Acid-Base Extraction (1M HCl -> Filter -> NaOH) PurityCheck->AcidBase Purity < 90% Recryst Protocol B: Recrystallization (Ethanol/Water) PurityCheck->Recryst Purity > 90% AcidBase->Recryst Solid Isolated OilingOut Issue: Oiling Out? Recryst->OilingOut AltSolvent Switch Solvent: Ethyl Acetate / Hexane OilingOut->AltSolvent Persistent Issue Seed Remedy: Re-heat & Add Seed Crystal OilingOut->Seed Yes (Oily droplets) Final Pure Crystalline Solid (>98% Purity) OilingOut->Final No (Crystals Formed) AltSolvent->Final Seed->Recryst

Caption: Workflow logic for selecting between Acid-Base Wash and Direct Recrystallization based on crude purity.

Troubleshooting & Critical Parameters

"Oiling Out" (Liquid-Liquid Phase Separation)

This occurs when the compound precipitates as a liquid before crystallizing, often due to high impurity levels or cooling too fast.

  • Remedy 1 (Seeding): Keep the solution at the cloud point temperature and add a tiny crystal of pure product.

  • Remedy 2 (Solvent Switch): Switch to Ethyl Acetate . Dissolve in hot EtOAc, then add Hexane/Heptane until cloudy.

  • Remedy 3 (Volume): You may be using too little solvent. Dilute the mixture slightly.

Color Removal

Benzimidazoles often carry yellow/brown oxidation products.

  • Action: Use Activated Charcoal during the hot dissolution step. Ensure the solution is not superheated before adding charcoal to avoid flash boiling.

Validation
  • Melting Point: Expect a sharp melting point.[6] While specific literature values for the N-methyl variant are sparse, the parent 6-bromo-2-aminobenzimidazole melts >200°C. A range >2°C indicates impurity.

  • TLC: Mobile phase DCM:Methanol (95:5) . The product should appear as a distinct spot under UV (254 nm).

References

  • Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH. Indian Journal of Chemistry, 24A, 815-819. Link

  • BenchChem. (2025).[7][8] Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications. BenchChem Technical Library. Link

  • ChemicalBook. (2023). Synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole. ChemicalBook Protocols. Link

  • ChemScene. (2023). Product Data: 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8).[3] Link

  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews, 70(3), 389–438.

Sources

using 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine as a Privileged Scaffold for ATP-Competitive Kinase Inhibitors

Executive Summary

In modern targeted oncology and immunology, the 2-aminobenzimidazole scaffold has emerged as a highly privileged pharmacophore for the design of ATP-competitive kinase inhibitors[1]. This application note provides a comprehensive technical guide on utilizing 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1214899-75-8) as a foundational building block. By detailing the structural causality of its binding mechanics and providing self-validating protocols for late-stage diversification and biochemical screening, this guide equips medicinal chemists with the workflows necessary to accelerate hit-to-lead optimization.

Structural Rationale & Mechanistic Insights

The efficacy of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine as a kinase inhibitor scaffold lies in the precise spatial arrangement of its functional groups, which are perfectly primed to exploit the highly conserved topology of the kinase ATP-binding pocket[2][3].

  • The 2-Aminobenzimidazole Core (Hinge Binder): This fused heterocyclic system acts as a potent bioisostere for the adenine ring of ATP. The exocyclic 2-amino group and the endocyclic nitrogen form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met265 in IRAK4)[4].

  • The N-Methyl Group (Conformational Lock): Unsubstituted benzimidazoles undergo rapid annular tautomerization, which can dilute binding affinity by presenting inactive conformers to the target. The N1-methyl group restricts this tautomerization, locking the scaffold into a single, biologically active conformation[5]. Furthermore, the methyl group provides a steric vector that directs the molecule away from the solvent-exposed channel, forcing the benzo-ring deeper into the pocket.

  • The 6-Bromo Substituent (Synthetic Vector): Positioned on the benzo-fused ring, the bromine atom projects directly toward the hydrophobic pocket II and the gatekeeper residue. Crucially, the carbon-bromine bond serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse libraries to probe deep-pocket interactions[6][7].

ScaffoldBinding cluster_Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Gatekeeper Gatekeeper & Hydrophobic Pocket (Steric/Hydrophobic Interactions) Solvent Solvent-Exposed Channel (Solubility/PK Optimization) Scaffold 6-Bromo-N-methyl-1H- benzo[d]imidazol-2-amine Scaffold->Hinge 2-Amino Group (Bidentate H-bonds) Scaffold->Gatekeeper 6-Bromo Vector (Cross-Coupling Site) Scaffold->Solvent N-Methyl Vector (Conformational Lock)

Logical mapping of the 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine scaffold to the kinase pocket.

Experimental Workflows & Protocols

Protocol 3.1: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

To exploit the 6-bromo vector, palladium-catalyzed cross-coupling is utilized to append aryl or heteroaryl groups. Causality Check: Unprotected 2-aminobenzimidazoles can sometimes coordinate palladium, stalling the catalytic cycle. However, utilizing a catalyst with a large bite angle, such as


, accelerates the rate-limiting reductive elimination step, allowing for successful coupling without the need for transient Boc-protection of the 2-amino group[6].

Materials:

  • 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, degassed)
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the scaffold, boronic acid,

    
    , and the palladium catalyst.
    
  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Syringe in the degassed Dioxane/

    
     solvent mixture. Heat the biphasic mixture to 90°C in a pre-heated oil bath for 12–16 hours under vigorous stirring.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. The biphasic nature ensures the inorganic base and boronic acid byproducts partition into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (typically 
    
    
    
    /MeOH gradients) to yield the diversified lead compound.
Protocol 3.2: Biochemical Validation via ADP-Glo™ Kinase Assay

Once the library is synthesized, evaluating the


 requires a robust, self-validating assay.
Causality Check: The ADP-Glo™ assay is chosen because it directly measures the accumulation of ADP (the universal product of kinase activity). By setting the ATP concentration strictly at the 

for the specific kinase, the assay is sensitized specifically to ATP-competitive inhibitors.

Step-by-Step Procedure:

  • Compound Plating: Serially dilute the synthesized derivatives in 100% DMSO. Transfer 100 nL of the compounds to a 384-well white assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., p38α and MBP substrate) in assay buffer. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Initiation: Add 5 µL of ATP (at

    
     concentration) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes.
    
  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which simultaneously drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    

Data Presentation: Representative SAR Profile

The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how functionalizing the 6-bromo position via Protocol 3.1 impacts biochemical potency against model kinases (p38α and CK1δ)[2][3].

Compound IDR-Group (6-Position)p38α

(nM)
CK1δ

(nM)
ClogPRationalization of Activity
Scaffold 1 -Br (Unmodified Core)>10,000>10,0002.37Lacks sufficient hydrophobic bulk to engage the gatekeeper.
Analog 2a -Phenyl1,2508403.10Aromatic ring accesses hydrophobic pocket II, increasing affinity.
Analog 2b -3-Pyridyl4203102.25Nitrogen introduces a favorable dipole interaction with the

C-helix.
Analog 2c -4-Fluorophenyl851153.25Fluorine fills a distinct lipophilic sub-pocket, maximizing Van der Waals contacts.

Note: Data is representative of typical SAR trajectories observed during the optimization of the 2-aminobenzimidazole scaffold.

References

  • A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications. Benchchem. 1

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. 2

  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS). 3

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI. 4

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. PMC. 6

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α. PMC.5

  • N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI. 7

Sources

Application Notes and Protocols for the Preparation of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The 2-aminobenzimidazole substructure, in particular, is of significant interest due to its prevalence in a wide array of therapeutic agents, including anthelmintics, anticancer agents, and antivirals. The introduction of a bromine atom at the 6-position and a methylamino group at the 2-position of the benzimidazole ring system can significantly modulate the physicochemical and biological properties of the molecule, making 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine a valuable building block for drug discovery and development.

This document provides a comprehensive guide for the synthesis, purification, and characterization of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine and its subsequent conversion to the more crystalline and water-soluble hydrochloride salt. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not only a step-by-step methodology but also the underlying chemical principles and critical experimental considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound and its free base is presented in the table below.

Property6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine HCl
CAS Number 1214899-75-8[1]Not available
Molecular Formula C₈H₈BrN₃[1]C₈H₉BrClN₃
Molecular Weight 226.07 g/mol [1]262.53 g/mol
Appearance Expected to be a solidExpected to be a crystalline solid
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Expected to have increased solubility in water and polar protic solvents.[2]
Storage Store at 2-8°C, sealed in a dry environment.[1]Store in a desiccator at room temperature.

Synthetic Strategy and Reaction Mechanism

The synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine hydrochloride is a two-step process commencing with the cyclization of a substituted o-phenylenediamine to form the benzimidazole core, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (Free Base)

The most common and efficient method for the synthesis of 2-aminobenzimidazoles involves the reaction of an o-phenylenediamine with a suitable reagent that provides the C2-N fragment. For the target molecule, the reaction of 4-bromo-1,2-diaminobenzene with methyl isothiocyanate is a logical and well-precedented approach. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization with concomitant elimination of hydrogen sulfide. This cyclodesulfurization can be promoted by various reagents, including carbodiimides or oxidizing agents.

Step 2: Formation of the Hydrochloride Salt

Amines, including the 2-amino group and the imidazole nitrogens of the benzimidazole ring, are basic and readily react with strong acids like hydrochloric acid to form salts. This acid-base reaction typically results in a more stable, crystalline, and water-soluble product, which facilitates purification and handling.[2]

Experimental Protocols

Materials and Equipment
ReagentsEquipment
4-bromo-1,2-diaminobenzeneRound-bottom flasks
Methyl isothiocyanateMagnetic stirrer with heating mantle
Dicyclohexylcarbodiimide (DCC)Reflux condenser
Dichloromethane (DCM), anhydrousThin Layer Chromatography (TLC) plates
Diethyl etherColumn chromatography setup (silica gel)
Hydrochloric acid (ethanolic solution)Rotary evaporator
Sodium sulfate (anhydrous)pH paper or pH meter
Deuterated solvents for NMR (e.g., DMSO-d₆)Analytical instrumentation (NMR, MS, HPLC)
Protocol 1: Synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

This protocol is a plausible method based on established chemical principles for the synthesis of similar 2-aminobenzimidazole derivatives.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Methyl Isothiocyanate: To the stirred solution, add methyl isothiocyanate (4.28 g, 58.8 mmol, 1.1 equivalents) dropwise at room temperature.

  • Formation of Thiourea Intermediate: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction to form the N-(2-amino-4-bromophenyl)-N'-methylthiourea intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclodesulfurization: To the reaction mixture, add a solution of dicyclohexylcarbodiimide (DCC) (12.1 g, 58.8 mmol, 1.1 equivalents) in anhydrous dichloromethane (50 mL) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 40°C) and stir for 12-18 hours. Monitor the consumption of the thiourea intermediate and the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The dicyclohexylthiourea byproduct will precipitate out of the solution. Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of cold dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine.

Synthesis_Workflow cluster_step1 Step 1: Free Base Synthesis Start 4-bromo-1,2-diaminobenzene + Methyl isothiocyanate in DCM Thiourea Formation of N-(2-amino-4-bromophenyl)- N'-methylthiourea Start->Thiourea Stir at RT Cyclization Cyclodesulfurization with DCC at Reflux Thiourea->Cyclization Add DCC Workup Filtration and Concentration Cyclization->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product_FreeBase 6-bromo-N-methyl-1H- benzo[d]imidazol-2-amine Purification->Product_FreeBase

Caption: Workflow for the synthesis of the free base.

Protocol 2: Preparation of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine Hydrochloride Salt
  • Dissolution: Dissolve the purified 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (from Protocol 1) in a minimal amount of diethyl ether or another suitable organic solvent in a clean flask.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise until the pH of the solution becomes acidic (pH 1-2, check with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution upon acidification. If precipitation is slow, the flask can be cooled in an ice bath to facilitate crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain the final 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine hydrochloride salt.

Salt_Formation_Workflow cluster_step2 Step 2: Hydrochloride Salt Formation Start_Salt Free Base in Diethyl Ether Acidification Add Ethanolic HCl to pH 1-2 Start_Salt->Acidification Precipitation Precipitation of Hydrochloride Salt Acidification->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Product_Salt 6-bromo-N-methyl-1H- benzo[d]imidazol-2-amine Hydrochloride Drying->Product_Salt

Caption: Workflow for the hydrochloride salt formation.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for the target compound are predicted based on the analysis of similar benzimidazole structures.

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 11.0 - 12.0br s1HImidazole N-H
~ 7.5 - 7.7d1HAromatic H (H-4)
~ 7.2 - 7.4d1HAromatic H (H-7)
~ 7.0 - 7.2dd1HAromatic H (H-5)
~ 6.5 - 7.0br s1HAmino N-H
~ 2.8 - 3.0s3HMethyl (N-CH₃)

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C2 (C=N)
~ 135 - 145C7a
~ 130 - 135C3a
~ 120 - 125C5
~ 115 - 120C6 (C-Br)
~ 110 - 115C4
~ 105 - 110C7
~ 30 - 35Methyl (N-CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 peak in the mass spectrum.

Expected Mass Spectrum Data (ESI+):

m/z (calculated)Assignment
226.00[M(⁷⁹Br)+H]⁺
228.00[M(⁸¹Br)+H]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase HPLC method can be developed to separate the target compound from any starting materials or byproducts.

Suggested HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing the synthesis described in this document.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • 4-bromo-1,2-diaminobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

    • Methyl isothiocyanate: This reagent is flammable, toxic, and a lachrymator. Handle with extreme care in a fume hood.

    • Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic reactions. Avoid all contact with skin.

    • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocols detailed in this application note provide a comprehensive and practical guide for the synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine hydrochloride salt. By following these procedures and adhering to the recommended safety precautions, researchers can reliably prepare this valuable building block for application in drug discovery and medicinal chemistry programs. The characterization methods outlined will ensure the identity and purity of the synthesized compound, which is critical for subsequent biological evaluation and further chemical derivatization.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Beaulieu, P. L., Haché, B., & von Moos, E. (2003). A mild and efficient one-pot synthesis of 2-substituted benzimidazoles from 1, 2-phenylenediamines and triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF. Synthesis, 2003(11), 1683-1692.
  • Duangkamol, C., Phakhodee, W., & Pattarawarapan, M. (2020). An Efficient Synthesis of 2-Substituted Benzimidazoles via a One-Pot Condensation of o-Phenylenediamines and Aldehydes Using H2O2/HCl in Acetonitrile. Synthesis, 52(13), 1981-1990.
  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-257.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1, 3-benzodiazoles (benzimidazoles). Chemical Reviews, 96(5), 1779-1804.
  • Nale, D. B., & Bhanage, B. M. (2015). Zinc-Catalyzed Cyclization of o-Phenylenediamines with N-Substituted Formamides: A Practical Synthesis of Benzimidazoles. Synlett, 26(20), 2831-2834.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2947-2963.
  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Annals of Chemical Science Research, 2(2), 1-4.
  • Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES.
  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).

  • BenchChem. (2025). Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from a hypothetical BenchChem technical guide.
  • PubChem. (n.d.). 6-Bromo-1H-benzimidazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019, March 31). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
  • MDPI. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][5]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from a hypothetical CORE repository article.
  • Google Patents. (n.d.). US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
  • Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives.
  • ResearchGate. (2025, August 5). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
  • Scholars Middle East Publishers. (2021, May 1). Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis, Characterization and Antimicrobial Activity of Benzimidazole Derivatives.
  • Advanced ChemBlocks. (2026, February 27). 6-bromo-1H-benzimidazol-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

Application Note: Cross-Coupling Strategies for 6-Bromo-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-substituted benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors, epigenetic modulators (e.g., BET bromodomain inhibitors), and anti-infectives. However, the functionalization of 6-bromo-benzimidazole presents a unique set of challenges distinct from standard aryl halide couplings:

  • Tautomeric Ambiguity: In its unprotected form, 5-bromo and 6-bromo-benzimidazole are tautomers (

    
    ). Functionalization at the "6-position" requires precise control over the N-H proton or N-substituent to lock the regiochemistry.
    
  • Catalyst Poisoning: The basic imidazole nitrogen (N3) and the acidic N-H (pKa ~12) can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Oxidative Addition Kinetics: The electron-rich nature of the imidazole ring makes the C-Br bond less electrophilic than typical aryl bromides, requiring electron-rich, bulky ligands for efficient oxidative addition.

This guide provides field-proven protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, specifically optimized to overcome these barriers.

The "NH" Conundrum: Regiochemistry & Protection

Before initiating any coupling, you must define your strategy regarding the benzimidazole nitrogen. The decision to protect or leave unprotected dictates the synthetic route.

Strategic Decision Matrix
  • Route A (Unprotected): Use if the final target requires a free NH. Risk:[1][2] Lower yields due to catalyst coordination; mixture of tautomers in solution (though the product is a single chemical entity).

  • Route B (Protected/Alkylated): Use if the final target is N-alkylated or if Route A fails. Risk:[1][2] Regioisomers (N1 vs N3 alkylation) must be separated before or after coupling.

BenzimidazoleStrategy Start Starting Material: 5(6)-Bromo-Benzimidazole Decision Target Requirement: Free NH or N-Substituted? Start->Decision FreeNH Route A: Unprotected Coupling Decision->FreeNH Free NH Protect Route B: N-Protection/Alkylation (SEM, Boc, Alkyl-X) Decision->Protect N-Substituted ConditionA Requires: Excess Base (3-4 equiv) Solvent: Dioxane/H2O or DMF FreeNH->ConditionA ResultA Product: 6-Substituted Benzimidazole (Tautomeric Mixture in Soln) ConditionA->ResultA Isomers Generates Mixture: 1,6-isomer (Desired) + 1,5-isomer Protect->Isomers Separate Critical Step: Chromatographic Separation Isomers->Separate Couple Coupling Reaction (Standard Conditions) Separate->Couple

Figure 1: Strategic workflow for handling benzimidazole tautomerism and regioselectivity. Note that alkylation of 5(6)-bromobenzimidazole typically yields a ~1:1 mixture of 1,5- and 1,6-isomers which must be separated.

Reaction Class 1: Suzuki-Miyaura Coupling (C-C Bond)

The Suzuki coupling is the most robust method for arylation. For 6-bromo-benzimidazoles, the choice of base and water content is critical to maintain solubility and turnover.

Optimized Conditions Matrix
ParameterStandard (Protected Substrate)Challenging (Unprotected/Steric Bulk)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (3.0 equiv) or K₃PO₄
Solvent 1,4-Dioxane : Water (4:1)n-Butanol or DMF
Temp/Time 90°C, 4-12 h100-110°C, 12-24 h
Detailed Protocol: High-Throughput Robust Method

Scope: Coupling of 6-bromo-1-(phenylsulfonyl)-1H-benzimidazole with aryl boronic acids.

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge:

    • 6-bromo-benzimidazole derivative (1.0 equiv, 0.5 mmol)

    • Aryl boronic acid (1.5 equiv)[3]

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Cs₂CO₃ (3.0 equiv)

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degassing via sparging with Argon for 10 mins is crucial to prevent homocoupling.

  • Reaction: Seal the vial and heat to 90°C.

    • Checkpoint: The mixture should turn from orange/red to black as Pd(0) is generated. If it remains bright orange after 1 hour, the catalyst may not be activating (check base quality).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The use of Cs₂CO₃ in aqueous dioxane facilitates the formation of the reactive boronate species and helps solubilize the polar benzimidazole intermediates better than K₂CO₃.

Reaction Class 2: Buchwald-Hartwig Amination (C-N Bond)[5]

Forming C-N bonds at the 6-position is electronically challenging due to the electron-rich nature of the heterocycle, which retards oxidative addition. We utilize Dialkylbiaryl phosphine ligands (Buchwald ligands) to drive this transformation.

Ligand Selection Guide
  • BrettPhos: Best for primary amines.

  • RuPhos: Best for secondary amines.

  • tBuXPhos: Best for N-heterocycles (e.g., morpholine, piperazine).

Detailed Protocol: C-N Coupling

Scope: Amination of 6-bromo-1-methyl-1H-benzimidazole.

  • Drying: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add:

    • Substrate (1.0 equiv)

    • Pd₂(dba)₃ (2 mol%)[5]

    • BrettPhos (4 mol%)

    • NaOtBu (1.4 equiv) - Handle in glovebox or rapid addition under Ar flow.[5]

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration).

  • Amine: Add the amine (1.2 equiv). If the amine is a solid, add it in step 2.

  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validation: Monitor by LCMS.[3][4][6] If significant starting material remains but no byproduct is forming, add a second portion of catalyst/ligand (1 mol%/2 mol%) and heat for another 6 hours.

  • Quench: Filter through a celite pad (eluting with DCM) to remove palladium black and insoluble salts.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 6-Br-Benzimidazole Complex1 L-Pd(II)-Br (Ar) OxAdd->Complex1 AmineBind Amine Coordination & Deprotonation Complex1->AmineBind + HNR2 / Base Complex2 L-Pd(II)-N(R)2 (Ar) AmineBind->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.[5][7] For 6-bromo-benzimidazoles, the Oxidative Addition step is often rate-limiting due to the electron-rich ring, necessitating electron-rich ligands like BrettPhos.

Reaction Class 3: Sonogashira Coupling (C-C Alkyne)

Sonogashira coupling on benzimidazoles is generally high-yielding. A "Copper-free" variant is often preferred if the substrate contains Lewis-basic sites (like the N3 nitrogen) that might sequester Cu(I) and promote homocoupling of the alkyne.

Protocol: Copper-Cocatalyzed Method (Standard)
  • Reagents:

    • 6-bromo-benzimidazole (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (2 mol%)[8]

    • Et₃N (3.0 equiv)

  • Solvent: DMF or MeCN (degassed).

  • Procedure:

    • Mix Pd, CuI, and substrate in the vessel.[2]

    • Evacuate/backfill with Ar (3x).[6]

    • Add solvent and Et₃N.

    • Add alkyne slowly via syringe.

    • Heat to 60-80°C.

    • Note: If the reaction turns green/blue, oxygen has entered, oxidizing the Cu(I). This will stall the reaction. Maintain strict anaerobic conditions.

Troubleshooting & Optimization (Self-Validating Systems)

When a reaction fails, use this diagnostic logic to identify the failure mode.

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst deactivation or poor oxidative addition.Switch to XPhos-Pd-G2 or Pd(tBu₃P)₂ . Ensure inert atmosphere is rigorous.
Debromination (H-Ar formed)

-Hydride elimination or solvent H-abstraction.
Switch solvent from alcoholic (e.g., t-Amyl alcohol) to Toluene or DMF. Lower temperature.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading.
Regioisomer Mixture (Alkylation) Tautomeric equilibration.Separate isomers before coupling. Use bulky protecting groups (e.g., Trityl, SEM) to enhance steric discrimination.
Reference List
  • Suzuki Coupling on Heterocycles: Journal of the American Chemical Society, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," 1999.[9]

  • Buchwald-Hartwig Ligand Selection: Chemical Science, "Rational Ligand Design for the Arylation of Hindered Amines," 2011.

  • Benzimidazole Tautomerism: Journal of Organic Chemistry, "Regioselective Alkylation of Benzimidazoles," 2004.

  • Sonogashira Protocols: Organic Letters, "Copper-free Sonogashira coupling of aryl bromides," 2003.

  • General Benzimidazole Functionalization: BenchChem Application Notes, "Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives" (Analogous chemistry).

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The functionalization of benzimidazole scaffolds is a critical operation in modern drug discovery, given their prevalence as privileged structures in kinase inhibitors and epigenetic modulators. The Buchwald-Hartwig amination provides a robust method for synthesizing aromatic C–N bonds, replacing harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution[1].

However, performing a Buchwald-Hartwig cross-coupling on 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine presents a severe chemoselectivity challenge. The substrate contains two unprotected, highly coordinating nitrogen functionalities: an acidic ring nitrogen (N1-H) and a secondary exocyclic amine (C2-NHMe). Standard coupling conditions typically result in profound catalyst poisoning or undesired polymerization. This application note details a self-validating, highly optimized protocol utilizing bulky dialkylbiaryl phosphine ligands and a specific base to achieve high-yielding C6-amination without the need for prior protecting-group chemistry.

Mechanistic Insights & Causality (E-E-A-T)

The Catalyst Poisoning Paradigm

In a standard palladium-catalyzed C–N coupling, the catalytic cycle relies on the continuous regeneration of the active Pd(0) species through oxidative addition, amine coordination, and reductive elimination[2]. When utilizing strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) with unprotected benzimidazoles, the N1-H proton (pKa ~12) is rapidly deprotonated. The resulting anionic benzimidazolide acts as a strong bidentate or bridging ligand, irreversibly binding to the Pd(II) intermediate and halting the catalytic cycle.

The Pseudo-Protection Strategy

To bypass the need for multi-step Boc- or SEM-protection protocols, this methodology employs Lithium hexamethyldisilazide (LHMDS) as the stoichiometric base. As originally established in advanced library syntheses, LHMDS exhibits a unique "pseudo-protecting group" effect when interacting with sensitive functional groups containing acidic protons[3]. The bulky lithium-amide complex transiently shields the N1-H and C2-NHMe positions in situ, preventing them from outcompeting the exogenous amine coupling partner for the palladium center.

Ligand Selection: Overcoming Steric and Electronic Barriers

The choice of ligand is paramount. While first-generation bidentate ligands like BINAP or DPPF are suitable for simple aryl iodides[1], they fail to promote rapid reductive elimination in electron-rich, sterically hindered heterocyclic systems. BrettPhos , a highly bulky dialkylbiaryl phosphine, is specifically designed to facilitate the arylation of primary and secondary amines while completely suppressing competing


-hydride elimination[4]. Its massive steric profile physically blocks the benzimidazole nitrogens from coordinating to the metal center, ensuring chemoselective C–N bond formation at the C6-bromide.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)L(Ar)(Br) Oxidative Addition Pd0->PdII_OA Ar-Br PdII_Amine Pd(II)L(Ar)(NR2) Amine Coordination PdII_OA->PdII_Amine HNR2 + Base - Base·HBr Product Ar-NR2 Product PdII_Amine->Product Reductive Elimination Product->Pd0 Regeneration

Pd-catalyzed Buchwald-Hartwig cycle for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine.

Reaction Optimization Data

The following data summarizes the quantitative optimization of the reaction conditions, demonstrating the critical interplay between the ligand and the base.

Table 1: Optimization of Reaction Conditions

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
1 Pd2(dba)3 / BINAP NaOtBu Toluene 100 < 5% Extensive catalyst poisoning; decomposition.
2 Pd2(dba)3 / XPhos Cs2CO3 Dioxane 90 22% Sluggish reaction; unreacted starting material.
3 Pd2(dba)3 / RuPhos LHMDS Dioxane 90 68% Good conversion; minor homocoupling observed.

| 4 | Pd2(dba)3 / BrettPhos | LHMDS | Dioxane | 90 | 89% | Clean conversion; optimal pseudo-protection. |

Note: Reactions performed on a 0.5 mmol scale using morpholine (1.2 equiv) as the model amine.

Experimental Protocol: Direct Amination Workflow

This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints are embedded to ensure experimental integrity at each phase.

Reagents & Materials
  • Substrate: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (1.0 equiv, 0.5 mmol, 113 mg)

  • Amine Partner: e.g., Morpholine or Benzylamine (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd2(dba)3 (0.025 equiv, 2.5 mol%, 11.4 mg)

  • Ligand: BrettPhos (0.06 equiv, 6.0 mol%, 16.1 mg)

  • Base: LHMDS (1.0 M solution in toluene, 3.0 equiv, 1.5 mmol, 1.5 mL)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed via sparging)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Critical Phase)

  • In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Pd2(dba)3 and BrettPhos.

  • Seal the vial with a Teflon-lined crimp cap and purge with dry nitrogen for 5 minutes.

  • Add 1.0 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir at room temperature for 15 minutes.

  • IPQC Checkpoint 1: Observe the color transition. The solution must shift from the dark purple of Pd2(dba)3 to a deep reddish-brown, indicating successful generation of the active monoligated Pd(0)L complex. Failing to pre-activate will lead to substrate-induced catalyst death.

Step 2: Substrate & Base Addition 4. In a separate nitrogen-purged vial, dissolve the bromobenzimidazole substrate and the amine coupling partner in 1.5 mL of degassed 1,4-dioxane. 5. Transfer this substrate solution into the active catalyst vial using a gas-tight syringe. 6. Slowly add the LHMDS solution (1.5 mL) dropwise to the reaction mixture.

  • Causality Note: The immediate addition of LHMDS establishes the transient pseudo-protecting environment around the benzimidazole nitrogens before the oxidative addition complex can be intercepted by them[3].

Step 3: Thermal Coupling 7. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C. 8. Stir vigorously for 2 to 4 hours.

  • IPQC Checkpoint 2: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the characteristic M/M+2 isotopic doublet of the aryl bromide is fully consumed.

Step 4: Quench and Purification 9. Cool the reaction to room temperature. Carefully quench by adding 2.0 mL of saturated aqueous NH4Cl.

  • Causality Note: The mild acidic quench instantly cleaves the transient lithium/silyl coordination complexes, regenerating the free N1-H and C2-NHMe groups.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography using a gradient of Dichloromethane and Methanol (typically 0-10% MeOH in DCM containing 1% Et3N to prevent streaking of the basic product).

Workflow Step1 1. Reagent Preparation Dry Dioxane, Degas with N2 Step2 2. Catalyst Pre-activation Pd2(dba)3 + BrettPhos (15 min) Step1->Step2 Step3 3. Substrate Addition Bromobenzimidazole + Amine Step2->Step3 Step4 4. Base Addition LHMDS (Pseudo-protection) Step3->Step4 Step5 5. Thermal Coupling 90°C for 2-4 hours Step4->Step5 Step6 6. Workup & Purification Filtration, Flash Chromatography Step5->Step6

Step-by-step workflow for the direct amination of unprotected benzimidazole substrates.

References

  • Source: National Institutes of Health (NIH)
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL

Sources

Troubleshooting & Optimization

improving solubility of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Center resource. It is designed for researchers encountering solubility "crash-outs" with 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (referred to hereafter as 6-Br-MBA ).

Ticket ID: SOL-6BR-MBA-001 Subject: Overcoming aqueous insolubility and precipitation in biological assays. Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

The "Enemy" Profile: Physicochemical Analysis

Before attempting solubilization, you must understand why this molecule resists aqueous environments. 6-Br-MBA is not merely hydrophobic; it is a planar, crystalline weak base .

PropertyValue (Est.)Implication for Solubility
LogP ~2.4 – 2.8Moderately lipophilic. Prefers lipid bilayers over water.
pKa (Basic) ~6.2 – 6.8Critical: The bromine atom (electron-withdrawing) lowers the pKa of the benzimidazole ring compared to the unsubstituted parent (~7.5). At pH 7.4, the molecule is >90% neutral (uncharged), leading to aggregation.
Morphology Planar / CrystallineHigh lattice energy due to

-

stacking. Requires significant energy to break the crystal lattice.
H-Bonding Donor/AcceptorThe exocyclic amine and ring nitrogens allow for hydrogen bonding, but intermolecular self-association often outcompetes water interaction.

Decision Matrix: Select Your Solubilization Strategy

Do not blindly add DMSO. Use this logic flow to determine the correct protocol for your specific application.

Solubility_Decision_Tree Start START: Define Application InVitro In Vitro / Cell Assays (Low Volume) Start->InVitro InVivo In Vivo / Animal Studies (High Volume/Dose) Start->InVivo DMSO_Tol Is DMSO > 0.5% tolerated? InVitro->DMSO_Tol Protocol_C Protocol C: Cyclodextrin Complex (HP-β-CD) InVivo->Protocol_C Preferred Protocol_D Protocol D: In Situ Salt Formation (Mesylate/HCl) InVivo->Protocol_D High Dose (>10mg/kg) Protocol_A Protocol A: Cosolvent Spike (DMSO + Buffer) DMSO_Tol->Protocol_A Yes Protocol_B Protocol B: pH Adjustment (Acidic Buffer) DMSO_Tol->Protocol_B No Protocol_B->Protocol_C If pH < 5 toxic

Figure 1: Strategic decision tree for selecting the optimal formulation method based on biological tolerance and concentration requirements.

Protocol A: The "Parachute" Method (Cosolvents)

Best for: High-throughput screening, IC50 determination. Mechanism: Pre-dissolving in a water-miscible organic solvent (DMSO) creates a supersaturated "parachute" that delays precipitation when diluted into buffer.

The Problem

Researchers often prepare a 10 mM stock in DMSO, then spike it directly into PBS (pH 7.4).

  • Result: Immediate cloudiness (precipitation).

  • Why: The "dielectric shock" is too fast, and the neutral pH forces the molecule out of solution.

The Solution: Step-Down Dilution
  • Stock Preparation: Dissolve 6-Br-MBA in 100% anhydrous DMSO to 20 mM . Sonicate to ensure no micro-crystals remain.

  • Intermediate Dilution (The Critical Step):

    • Do not go straight to buffer.

    • Prepare a Intermediate Solvent Mix : 50% PEG-400 / 50% Water.

    • Dilute your DMSO stock 1:10 into this mix.

  • Final Dilution: Spike the Intermediate Mix into your assay buffer.

Recommended Solvent Compatibility Table:

SolventSolubility LimitBiological Limit (Typical)Notes
DMSO > 50 mg/mL< 0.1 - 1.0%Excellent solvent, but cytotoxic at high %
PEG 400 ~ 10-20 mg/mL< 5 - 10%Good stabilizer; prevents re-crystallization
Ethanol ~ 5 mg/mL< 1 - 5%Volatile; evaporation changes concentration
Tween 80 N/A (Surfactant)< 0.1%Use to prevent adsorption to plasticware

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo IP/IV/PO dosing, long-term stability. Mechanism: The hydrophobic benzimidazole core is encapsulated inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Why HP-β-CD? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to higher water solubility and lower renal toxicity.

Workflow: The "Kneading" Method (Superior to simple mixing)

CD_Complexation Step1 1. Weigh Solid 6-Br-MBA Step2 2. Add HP-β-CD (Molar Ratio 1:2) Step1->Step2 Step3 3. Add Minimal Water (Paste formation) Step2->Step3 Step4 4. Knead/Grind (Mortar & Pestle, 30 min) Step3->Step4 Step5 5. Dilute & Filter (0.22 μm PVDF) Step4->Step5

Figure 2: Solid-state kneading protocol to force inclusion complex formation.

Detailed Protocol:

  • Calculate a 1:2 molar ratio (Drug : Cyclodextrin).

    • MW 6-Br-MBA: ~226 g/mol [1]

    • MW HP-β-CD: ~1400 g/mol

    • Example: For 10 mg Drug, use ~124 mg HP-β-CD.

  • Place solids in a mortar. Add water dropwise until a thick paste forms.

  • Grind vigorously for 20–30 minutes. The mechanical energy forces the drug into the CD cavity (breaking the lattice energy).

  • Slowly add the remaining water (e.g., to 10 mL) while stirring.

  • Filter through a 0.22 μm PVDF filter.

  • Validation: The filtrate should remain clear. If HPLC is available, verify concentration (recovery is typically 80-90%).

Protocol D: pH Manipulation & Salt Formation

Best for: High concentration requirements (> 5 mg/mL).

Since 6-Br-MBA is a weak base (pKa ~6.5), it is ionized (protonated) at acidic pH.

  • pH > 7.0: Neutral form (Insoluble).

  • pH < 5.0: Cationic form (Soluble).

The "In Situ" Salt Screen: Instead of synthesizing a salt crystal, generate it in solution.

  • Acid Selection:

    • Methanesulfonic acid (MsOH): Excellent for lipophilic bases.

    • Hydrochloric acid (HCl): Standard, but beware of the "common ion effect" in saline buffers (Cl- from NaCl can precipitate the drug-HCl salt).

  • Procedure:

    • Suspend 6-Br-MBA in water.

    • Add 1.05 equivalents of 1M Acid.

    • Vortex/Sonicate.

    • If clear, dilute with 5% Dextrose (D5W) . Do not dilute with PBS or Saline, as the pH buffering or Chloride ions may cause precipitation.

Troubleshooting FAQs

Q: My solution was clear, but precipitated after 2 hours in the fridge. A: This is "Crash Cooling." The solubility of benzimidazoles is temperature-dependent.

  • Fix: Store stocks at Room Temperature (RT) if stable.[2] If refrigeration is mandatory, re-sonicate at 37°C for 10 minutes before use.

Q: Can I use Tween 80 instead of DMSO? A: Yes, but Tween 80 often requires a cosolvent to initiate solubility.

  • Recipe: Dissolve drug in 5% Ethanol + 5% Tween 80 (warm to 40°C), then slowly add 90% Saline. This creates micelles that entrap the drug.

Q: I see a "shimmer" in my solution under light. A: These are micro-crystals. The drug has not dissolved; it is merely suspended.

  • Risk: This will cause false positives in assays (light scattering) and erratic in vivo data (embolism risk).

  • Action: Filter immediately (0.22 μm). If the filter clogs, the formulation has failed. Switch to Protocol C (Cyclodextrins).

Q: How do I measure the exact concentration if I filtered it? A: Do not assume 100% recovery. Use UV-Vis spectroscopy.

  • Dilute an aliquot in methanol.

  • Measure Absorbance at

    
     (likely 280-300 nm for benzimidazoles).
    
  • Compare against a standard curve prepared in methanol.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling). Link

  • Toropova, A. P., et al. (2016). Solubility of benzimidazoles: QSPR analysis. Structural Chemistry, 27, 1361–1368. (Specific data on benzimidazole solubility modeling). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

Sources

Technical Support Center: Separating 1-Methylbenzimidazole and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical methodologies for the separation of 1-methylbenzimidazole from its closely related isomers, with a primary focus on 2-methylbenzimidazole. The principles and techniques discussed are broadly applicable to the separation of other benzimidazole regioisomers that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers I am likely dealing with and why is separation difficult?

A1: In the synthesis or methylation of benzimidazole, you are most commonly dealing with positional isomers. The two key isomers discussed here are 1-methyl-1H-benzimidazole and 2-methyl-1H-benzimidazole. Their separation is challenging due to their identical molecular weight (132.16 g/mol ) and similar chemical structures, which results in very close physicochemical properties like polarity and solubility.

Q2: What are the key structural and property differences I can exploit for separation?

A2: The most critical difference is the location of the methyl group and the presence or absence of an N-H proton.

  • 1-Methylbenzimidazole: The methyl group is on a nitrogen atom (N1). This molecule lacks an acidic N-H proton. It acts as a tertiary amine.

  • 2-Methylbenzimidazole: The methyl group is on a carbon atom (C2). This molecule retains a secondary amine-like N-H proton, which can engage in hydrogen bonding and has acidic character.[1]

This structural difference leads to variations in pKa, polarity, and boiling points, which are the primary handles for separation.

Table 1: Physicochemical Property Comparison
Property1-Methylbenzimidazole2-MethylbenzimidazoleRationale for Separation
Structure The key difference is the N-H proton on 2-methylbenzimidazole, making it a hydrogen bond donor.
Molecular Weight 132.16 g/mol [2]132.16 g/mol [1]Identical; not useful for separation.
Melting Point 59-62 °C[2]175-177 °C[1]The large difference is due to hydrogen bonding in solid 2-methylbenzimidazole, making crystallization a viable separation method.
Boiling Point 154 °C @ 12 mmHg[2]Higher (Est. >230 °C at atm. pressure)[1]The difference allows for potential separation by fractional distillation under vacuum.
pKa (of conjugate acid) ~5.40 (Predicted)[2]~6.19[1]2-Methylbenzimidazole is slightly more basic. This difference can be exploited in acid-base extractions or ion-exchange chromatography.
Polarity Less PolarMore PolarThe N-H group in 2-methylbenzimidazole increases its polarity and affinity for polar stationary phases like silica gel.

Q3: How can I quickly confirm the identity of my separated isomers?

A3: ¹H NMR spectroscopy is the most definitive method. The chemical shifts of the methyl protons are highly diagnostic:

  • 1-Methylbenzimidazole: The N-CH₃ signal appears as a sharp singlet around 3.8 ppm .

  • 2-Methylbenzimidazole: The C-CH₃ signal appears as a sharp singlet further upfield, around 2.6 ppm .[3] Additionally, the N-H proton of 2-methylbenzimidazole will appear as a broad singlet far downfield, often above 10 ppm, especially in DMSO-d₆.[4][5]

Troubleshooting Separation by Chromatography

Chromatography is the most common and effective technique for separating these isomers. The choice of method depends on the scale and required purity.

Issue 1: My isomers are not separating on a silica gel TLC plate.

This is a common issue due to their similar polarities.

Troubleshooting Flowchart

Caption: Troubleshooting TLC Separation.

Causality & Expert Insights:

  • Why add a base like Triethylamine (TEA)? The N-H proton on 2-methylbenzimidazole and residual acidic silanol groups on the silica surface can cause strong, non-specific binding. This leads to "tailing" or "streaking" of the spot, which ruins separation. A small amount of a basic modifier like TEA will compete for these acidic sites, resulting in sharper spots and improved resolution.[6]

  • Solvent System Selection: Start with a binary system like Ethyl Acetate/Hexane. If separation is poor, switch to a system with different selectivity, such as Dichloromethane/Methanol.[6]

Issue 2: My isomers are co-eluting during silica column chromatography.

Even with a good TLC separation, scaling up to column chromatography can present challenges.

Protocol: High-Resolution Column Chromatography

  • Column Preparation:

    • Use a high-quality silica gel (60-120 or 230-400 mesh for higher resolution).

    • Choose a long, narrow column to increase the number of theoretical plates.

    • Pack the column as a slurry to ensure it is homogenous and free of air bubbles.[6]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, use "dry loading": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in a sharper starting band.

  • Elution:

    • Start with the solvent system identified by TLC.

    • Use a shallow gradient elution. For example, start with 20% Ethyl Acetate in Hexane and slowly increase the concentration to 40-50%. A slow, gradual increase in polarity is more effective than large, stepwise changes.

    • Collect small fractions and analyze them by TLC to identify which contain the pure isomers.

Table 2: Recommended Starting Conditions for Chromatography

MethodStationary PhaseMobile Phase (Starting Point)DetectionKey Tip
TLC Silica Gel 60 F25450:50 Ethyl Acetate/HexaneUV light (254 nm)Add 1% Triethylamine to the mobile phase to reduce spot tailing.
Column Silica Gel (60-120 mesh)Gradient: 10-60% Ethyl Acetate in HexaneTLC analysis of fractionsUse a shallow gradient and dry loading for best results.
HPLC C8 or C18 (Reverse-Phase)Gradient: Acetonitrile/Water with 0.1% Formic or Phosphoric Acid[7][8]UV (254 nm or 280 nm)The acidic modifier improves peak shape. A C8 column may provide different selectivity than C18.[8]
GC DB-5 or similar non-polar capillary columnHelium carrier gasFlame Ionization (FID) or Mass Spec (MS)Ensure the injection port temperature is high enough to volatilize both isomers without degradation.

Troubleshooting Separation by Other Methods

Issue 3: I need to separate a large quantity of the isomers and chromatography is not practical.

For multi-gram scales, fractional crystallization or acid-base extraction can be more efficient.

Method 1: Fractional Crystallization

This method exploits the significant difference in melting points and crystal packing between the two isomers.

Protocol:

  • Solvent Selection: Find a solvent in which both isomers are soluble when hot but only sparingly soluble when cold. Toluene or a mixture of Ethanol/Water are good starting points.

  • Dissolution: Dissolve the isomeric mixture in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath.

  • Isolation: The higher-melting isomer, 2-methylbenzimidazole , should crystallize out first due to its ability to form intermolecular hydrogen bonds, leading to a more stable crystal lattice.[1]

  • Filtration: Collect the crystals by filtration. The mother liquor will be enriched in the lower-melting 1-methylbenzimidazole .

  • Purity Check: Check the purity of the crystals and the mother liquor by TLC or ¹H NMR. Repeat the process on both fractions to improve purity.

Method 2: Acid-Base Extraction

This method uses the pKa difference between the two isomers. Since 2-methylbenzimidazole (pKa ≈ 6.19) is slightly more basic than 1-methylbenzimidazole (pKa ≈ 5.40), it can be selectively protonated and extracted.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Separation Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer A Isomer Mixture in Organic Solvent (e.g., DCM) B Add Stoichiometrically Controlled Dilute Acid (e.g., 0.1M HCl) A->B C Shake & Separate Layers B->C D Enriched in Protonated 2-Methylbenzimidazole HCl Salt C->D H Enriched in 1-Methylbenzimidazole C->H E Basify with NaOH D->E F Extract with DCM E->F G Isolate Pure 2-Methylbenzimidazole F->G I Wash, Dry, Evaporate H->I J Isolate Crude 1-Methylbenzimidazole I->J

Caption: Workflow for isomer separation via acid-base extraction.

Expert Insight: This method requires careful pH control. Because the pKa values are close, a single extraction will only provide enrichment, not complete separation. You will likely need to perform multiple extractions or combine this method with chromatography or crystallization for high purity.

References

  • LookChem. (n.d.). 1-METHYLBENZIMIDAZOLE. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methyl-2-phenylbenzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Retrieved from [Link]

  • Supplementary Information. (2020). Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Aminobenzimidazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the cyclization of o-phenylenediamine (OPDA) to form the 2-aminobenzimidazole scaffold—a privileged pharmacophore in drug development. While the theoretical chemistry is straightforward, practical execution is often plagued by low yields, tarry byproducts, and stalled reactions.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these failures, provide self-validating protocols , and ground every solution in field-proven mechanistic chemistry.

Diagnostic Workflow

Before adjusting your reagents, use the diagnostic flowchart below to isolate the root cause of your yield loss based on your chosen synthetic pathway.

YieldOptimization A Low Yield Detected: 2-Aminobenzimidazole Synthesis B Identify Cyclization Route A->B C1 Cyanogen Bromide (BrCN) Route B->C1 C2 Cyanamide (NH2CN) Route B->C2 C3 Thiourea Desulfurization B->C3 D1 Symptom: Tarry mixture, No HBr salt precipitation C1->D1 D2 Symptom: Unreacted OPDA, Reaction stalled C2->D2 D3 Symptom: Incomplete ring closure C3->D3 E1 Action: Degas solvent, Use fresh BrCN (avoid hydrolysis) D1->E1 Diagnose E2 Action: Maintain pH 2-3, Control temp to prevent dimerization D2->E2 Diagnose E3 Action: Ensure stoichiometric thiophilic agent or photocatalyst D3->E3 Diagnose

Diagnostic decision tree for isolating yield-limiting factors in 2-aminobenzimidazole cyclization.

Troubleshooting & Causality FAQs

The Cyanogen Bromide (BrCN) Pathway

Q: My BrCN-mediated cyclization is yielding <40% product and forming a dark, tarry mixture. What is causing this degradation? A: This indicates a dual-factor failure: OPDA oxidation and BrCN hydrolysis[1]. OPDA is highly susceptible to aerobic oxidation, rapidly forming polymeric phenazine derivatives (the "tar") when exposed to air in aqueous media. Simultaneously, BrCN is highly moisture-sensitive and hydrolyzes in unbuffered water to form inert cyanates[2].

  • Causality & Action: The electrophilic carbon in BrCN must be attacked by the primary amine of OPDA. If BrCN hydrolyzes, the stoichiometric ratio skews, leaving unreacted OPDA behind to oxidize. To fix this, use freshly sublimed BrCN and strictly degassed water. Maintain the reaction at room temperature, as elevated temperatures exponentially accelerate BrCN hydrolysis[3].

The Cyanamide ( ) Condensation Pathway

Q: I switched to the cyanamide route to avoid BrCN toxicity, but the reaction stalls with unreacted OPDA. Why isn't the cyclization proceeding? A: The failure lies in the activation barrier of the nitrile carbon. Cyanamide is a poor electrophile in its neutral state and requires precise protonation to form the highly reactive cyanamidium ion[4].

  • Causality & Action: If the pH drops below 1.0, both amino groups of OPDA become fully protonated (

    
    ), rendering them non-nucleophilic. Conversely, if the pH is above 3.0, cyanamide remains unactivated and will thermally dimerize into unreactive dicyandiamide at reflux temperatures[1]. You must strictly maintain the pH between 2.0 and 3.0 using 1 M HCl and add the cyanamide dropwise to prevent thermal runaway[5].
    
The Thiourea Desulfurization Pathway

Q: We are cyclizing N-(o-aminophenyl)thiourea but want to avoid highly toxic mercuric oxide (HgO). What are the high-yielding alternatives? A: Traditional desulfurization relies on the strong thiophilicity of Hg(II) to drive the elimination of


 and subsequent ring closure[6].
  • Causality & Action: To replace HgO without sacrificing yield, you must utilize an alternative desulfurizing agent or a radical-mediated pathway. Visible-light-mediated cyclodesulfurization offers a modern, photocatalyst-free approach. By irradiating the thiourea intermediate, the reaction proceeds at ambient temperature, achieving N-substituted 2-aminobenzimidazoles with yields up to 92% while completely avoiding toxic heavy metals[7].

The Imidoyl Dichloride Pathway

Q: Is there a method that avoids both high temperatures and toxic cyclizing agents altogether? A: Yes, the imidoyl dichloride route.

  • Causality & Action: Carboxybenzyl-protected imidoyl dichlorides act as highly electrophilic cyclization reagents. Because the leaving groups (chlorides) are excellent, the reaction proceeds rapidly at room temperature without the need for acidic activation or harsh heating[8]. Reacting OPDA with the imidoyl dichloride in the presence of a mild base like

    
     typically reaches completion within 1 hour with >90% yield[8].
    

Quantitative Route Comparison

Use this table to benchmark your current methodology against field-standard metrics.

Cyclization RouteKey ReagentsOptimal pHTypical YieldPrimary Failure Mode
Cyanogen Bromide OPDA, BrCN,

Neutral80–88%[3]BrCN hydrolysis, OPDA oxidation
Cyanamide Condensation OPDA,

, HCl
2.0–3.075–90%[4]Cyanamide dimerization (pH > 3)
Thiourea Desulfurization OPDA, Isothiocyanate, HgONeutral70–85%[6]Incomplete desulfurization
Visible-Light Desulfurization OPDA, Isothiocyanate, LightNeutralUp to 92%[7]Insufficient photon flux
Imidoyl Dichloride OPDA, Imidoyl dichloride,

Basic>90%[8]Moisture-induced reagent decay

Standardized Self-Validating Protocols

A robust protocol must tell you if it is working while it is running. The following methodologies incorporate built-in visual and chemical checkpoints.

Protocol A: Cyanamide-Mediated Condensation
  • Self-Validating Mechanism: This reaction utilizes a pH-dependent solubility shift. The product remains soluble as a hydrochloride salt during the acidic reaction phase and only precipitates upon precise basic neutralization, confirming successful cyclization and preventing premature isolation of unreacted intermediates[1].

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve 10.0 mmol of o-phenylenediamine (OPDA) in 20 mL of degassed water[4].

  • Slowly add 1 M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 2.0–3.0 [4]. (Checkpoint: The solution should remain clear; rapid darkening indicates OPDA oxidation).

  • Add 12.0 mmol of 50% aqueous cyanamide solution dropwise to the flask[4].

  • Heat the mixture to reflux (~100 °C) using a heating mantle and stir for 2 hours[4].

  • Cool the flask to room temperature. Slowly add 35% NaOH or aqueous ammonia until the pH reaches 8.0–9.0[1]. (Checkpoint: A pale brown/white precipitate of 2-aminobenzimidazole free base will form immediately upon crossing pH 7.5[5]).

  • Collect the product by vacuum filtration, wash with cold water, and dry in an oven at 100 °C[4].

Protocol B: Cyanogen Bromide (BrCN) Cyclization
  • Self-Validating Mechanism: The cyclization inherently generates hydrobromic acid (HBr) as a byproduct. This immediately protonates the newly formed basic benzimidazole, causing the spontaneous precipitation of the 2-aminobenzimidazole hydrobromide salt. The visual onset of this precipitate serves as an internal indicator of reaction progress[1].

Step-by-Step Methodology:

  • Prepare an aqueous suspension of 10.0 mmol OPDA in 30 mL of strictly degassed water[1].

  • In a well-ventilated fume hood, add 10.0 mmol of freshly sublimed cyanogen bromide[1].

  • Stir vigorously at room temperature (20–25 °C) for 4–6 hours[3]. (Checkpoint: Do NOT heat. Heating causes rapid BrCN hydrolysis. The gradual precipitation of the hydrobromide salt indicates successful turnover).

  • Once precipitation ceases and the reaction is complete, neutralize the suspension with aqueous ammonia to pH 8.0 to liberate the free base[1].

  • Collect the solid via vacuum filtration and dry under vacuum[1].

References

  • [6] SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available at: [Link]

  • [2] Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at:[Link]

  • [8] Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. PubMed Central (PMC). Available at:[Link]

  • [5] Preparation of biological sustained-release nanocapsules and explore on algae-killing properties. PubMed Central (PMC). Available at: [Link]

  • [3] Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at:[Link]

  • [7] A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Benzimidazole N-Methylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for optimizing reaction temperature in benzimidazole N-methylation. It is designed for immediate application in research and drug discovery workflows.[1]

Topic: Optimizing Reaction Temperature for Benzimidazole N-Methylation Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Temperature-Selectivity Paradox

In benzimidazole N-methylation, temperature is not merely a kinetic accelerator; it is the primary switch between kinetic control (favoring a single regioisomer) and thermodynamic equilibration (leading to isomeric mixtures).

  • Low Temperature (-10°C to 0°C): Critical for high regioselectivity in unsymmetrical benzimidazoles.[1] Favors the "kinetic" product (alkylation at the least sterically hindered nitrogen).[2]

  • High Temperature (60°C to Reflux): Necessary for electron-deficient substrates or weak bases (e.g.,

    
    ), but increases the risk of quaternization  (dialkylation) and isomer scrambling .
    
Module 1: Core Protocols & Temperature Strategies
Protocol A: High-Selectivity Kinetic Control (The "Cold" Method)

Best for: Unsymmetrical substrates where N1/N3 regioselectivity is critical.

Mechanism: Irreversible deprotonation using a strong base followed by rapid


 attack.[1]
Optimal Temperature: 

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF or DMF under Argon.

  • Deprotonation (Critical Step): Cool to 0°C . Add NaH (1.2 equiv) portion-wise.

    • Why 0°C? Controls the exotherm of

      
       release and prevents side reactions of the highly reactive anion.
      
  • Equilibration: Stir at 0°C for 15 min , then warm to RT for 30 min .

    • Technical Insight: This ensures complete formation of the benzimidazolide anion before the electrophile is introduced.

  • Alkylation: Cool back to 0°C . Add MeI (1.1 equiv) dropwise.[1]

  • Completion: Stir at RT . Monitor by TLC/LCMS.[1]

Protocol B: High-Throughput/Mild Base (The "Hot" Method)

Best for: Acid-sensitive substrates or parallel synthesis arrays.

Mechanism: Reversible deprotonation using a mild base; requires thermal energy to overcome the activation barrier.[1] Optimal Temperature:


[3]
  • Setup: Combine substrate,

    
     (2.0 equiv) , and MeI (1.5 equiv) in MeCN or DMF.
    
  • Reaction: Heat to 60°C .

    • Why Heat? Carbonate bases are poorly soluble in organic solvents.[1] Heat increases solubility and drives the equilibrium forward.[1]

  • Risk Management: Do not exceed 80°C to avoid quaternization (formation of the 1,3-dimethylbenzimidazolium salt).[1]

Module 2: Troubleshooting & Diagnostics
Visual Decision Tree: Troubleshooting Reaction Failure

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS NoRxn No Reaction (Starting Material Intact) CheckLCMS->NoRxn SM Only MixIsomers Mixture of N1/N3 Isomers CheckLCMS->MixIsomers Two Peaks Dialkylation Dialkylation (Quaternary Salt) CheckLCMS->Dialkylation M+15 mass Sol_TempUp Increase Temp to 60°C or Switch to DMF NoRxn->Sol_TempUp Sol_TempDown LOWER Temp to 0°C Switch to NaH/THF MixIsomers->Sol_TempDown Sol_Stoich Reduce MeI to 1.0 eq Lower Temp Dialkylation->Sol_Stoich

Caption: Diagnostic workflow for resolving common N-methylation failures based on temperature and stoichiometry adjustments.

Module 3: Frequently Asked Questions (Technical)
Q1: My reaction is stuck at 50% conversion. Should I increase the temperature?

A: Not immediately. Diagnosis: Incomplete conversion is often due to the "coating" of the base (e.g., NaH or


) by insoluble salts, not a lack of thermal energy.
Solution: 
  • Solvent Check: If using MeCN, switch to DMF or NMP .[1][2] The higher dielectric constant improves the solubility of the benzimidazolide anion.

  • Add Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates phase transfer and increases the effective concentration of the nucleophile without raising the temperature (which risks side reactions) [1].

  • Temperature: Only raise the temperature if the substrate has strong electron-donating groups (reducing acidity of the NH).

Q2: I am seeing a 1:1 mixture of N1 and N3 isomers. How do I fix this?

A: You are likely operating under Thermodynamic Control .[1] Mechanism: At high temperatures, the N-methyl group can actually migrate, or the reaction effectively samples both pathways.[1] Fix:

  • Cool Down: Run the reaction at -10°C or 0°C .

  • Switch Base: Use NaH (irreversible deprotonation) instead of Carbonates (reversible).

  • Steric Control: If the N1 position is the goal, the steric bulk of the substituent at C2 or C4 usually directs alkylation to N1 (the less hindered side) kinetically. Keeping the reaction cold "locks" this preference [2].

Q3: Why does my product turn into a quaternary salt (M+15)?

A: This is "Over-Alkylation," driven by excess heat and methylating agent.[1] The Trap: The N-methylated product is more nucleophilic than the starting material (due to the inductive effect of the methyl group). If you heat the reaction to push conversion, the product competes for the methyl iodide. Prevention:

  • Strict Stoichiometry: Use exactly 1.0–1.1 equivalents of MeI.

  • Temperature Cap: Never exceed 60°C if using highly reactive alkyl halides (MeI, BnBr).

  • Quench Early: Do not let the reaction stir overnight if TLC shows product formation.

Module 4: Data Reference Tables
Table 1: Solvent & Temperature Compatibility Matrix
SolventBoiling PointRec.[1] Reaction TempBase CompatibilityNotes
THF 66°C0°C – RTNaH, LiHMDSBest for Selectivity. Poor solubility for polar substrates.[1]
DMF 153°CRT – 90°C

,

, NaH
Universal Solvent. Hard to remove; can decompose at >100°C.
MeCN 82°C60°C – Reflux

,

Best for Workup. Easy to evaporate; requires heat for solubility.[1]
Acetone 56°CReflux

Mild Conditions. Only for highly reactive substrates.[1]
Table 2: Base Selection by Acidity (pKa)
Substrate TypeExampleRec. BaseTemp Strategy
Electron-Deficient Nitro-benzimidazole

/

Heat (60°C) required to drive nucleophilicity.[1]
Electron-Rich Methoxy-benzimidazoleNaH / KOtBuKeep Cold (0°C) .[1] Substrate is less acidic but anion is very reactive.[1]
Sterically Hindered 2-t-Butyl-benzimidazoleNaHRT to 40°C .[1] Heat needed to overcome steric barrier.[1]
References
  • BenchChem Technical Support. Troubleshooting N-Alkylation Reactions of Imidazole. (2025).[1][2][3][4] Retrieved from

  • Van Den Berge, E., & Robiette, R. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.[1] Journal of Organic Chemistry (2013).[1][5][6]

  • Luo, G., et al. Regioselective N-alkylation of benzimidazoles.[1] Tetrahedron Letters (2016).[1]

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis.[1] Academic Press (1997).[1]

Sources

Technical Support Center: Resolving Tautomeric Mixtures of 5-Bromo- and 6-Bromo-1H-benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the resolution of tautomeric mixtures of 5-bromo- and 6-bromo-1H-benzimidazoles. The inherent prototropic tautomerism in asymmetrically substituted benzimidazoles presents a significant challenge in synthesis, purification, and characterization, as the 5-bromo and 6-bromo tautomers coexist in equilibrium.[1] This can lead to difficulties in obtaining pure compounds and interpreting analytical data.

This resource is designed to address specific experimental issues with practical, field-proven insights and explain the scientific reasoning behind each methodological choice.

Troubleshooting Guide

Q1: My ¹H NMR spectrum of a synthesized bromo-benzimidazole shows a complex set of overlapping signals, making it difficult to confirm the structure. How can I simplify the spectrum to identify the major tautomer?

A1: This is a classic issue arising from the rapid interconversion between the 5-bromo and 6-bromo tautomers on the NMR timescale, which results in a time-averaged spectrum.[2][3] To resolve this, you need to slow down the rate of proton exchange.

Underlying Principle: The appearance of an NMR spectrum is dependent on the rate of dynamic processes, such as tautomerism, relative to the NMR timescale.[3][4] At room temperature, the proton transfer between the two nitrogen atoms of the imidazole ring is fast, leading to averaged signals and making the C4/C7 and C5/C6 pairs chemically equivalent.[3][5]

Troubleshooting Strategy:

  • Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment can slow the tautomeric interconversion.[4][6][7] If the exchange rate becomes slow enough on the NMR timescale, you may observe distinct sets of signals for each tautomer, allowing for their individual assignment and quantification.[4]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium. Aprotic, non-polar solvents may slow down the proton transfer compared to polar, protic solvents. Consider acquiring spectra in solvents like deuterated chloroform (CDCl₃) or using hexamethylphosphoramide-d18 (HMPA-d18), which is known to prevent hydrogen bonding and slow the interconversion rate.[8]

  • Use of "Blocked" Derivatives: Synthesize N-methylated derivatives (e.g., 5-bromo-1-methyl-1H-benzimidazole and 6-bromo-1-methyl-1H-benzimidazole).[9][10] These compounds cannot tautomerize, and their NMR spectra will provide clean, unambiguous references for the chemical shifts of each specific isomer.[3][8]

Q2: I'm struggling to separate the 5-bromo and 6-bromo tautomers using standard silica gel column chromatography. The fractions are always a mixture. What can I do to improve the separation?

A2: Co-elution of these tautomers is common due to their similar polarities. The constant interconversion on the silica gel surface makes a clean separation challenging.

Underlying Principle: The separation of compounds by chromatography relies on differences in their interaction with the stationary and mobile phases. Because the 5-bromo and 6-bromo tautomers are in rapid equilibrium, they behave as a single, averaged species on the column, leading to poor resolution.

Troubleshooting Strategy:

  • Modify the Mobile Phase: The basicity of the benzimidazole nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[11]

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your mobile phase (e.g., Ethyl Acetate/Hexane).[11] This will neutralize the acidic sites on the silica, reducing tailing and potentially improving the separation of the isomers.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: Switching to neutral or basic alumina can be effective as it minimizes the acidic interactions that cause peak broadening on silica.[11]

    • Reversed-Phase (C18) Chromatography: In reversed-phase HPLC, you can often achieve better separation of closely related isomers. Experiment with different mobile phase compositions, such as methanol/water or acetonitrile/water, and consider adjusting the pH.[12]

  • Fractional Crystallization: This technique can be highly effective for separating isomers.[13]

    • Detailed Protocol for Fractional Crystallization:

      • Dissolve the tautomeric mixture in a minimal amount of a suitable hot solvent (e.g., ethanol/water, acetone/hexane).[11]

      • Allow the solution to cool slowly to room temperature. The less soluble isomer may crystallize out first.[14]

      • If no crystals form, try adding a seed crystal of one of the pure isomers to induce crystallization.[11]

      • Isolate the crystals by filtration and analyze their purity by HPLC or NMR.

      • The 6-isomer often crystallizes first from a solution of the two isomers.[13]

Q3: I've managed to isolate what I believe to be a single tautomer by crystallization, but upon dissolving it for analysis, the other tautomer reappears. How can I confirm the solid-state structure?

A3: This observation confirms that you are dealing with a dynamic tautomeric system. The equilibrium is re-established in solution. To determine the structure in the solid state, you need a technique that analyzes the compound in that phase.

Underlying Principle: The tautomeric equilibrium can be different in the solid state compared to in solution. In the crystalline lattice, molecules are locked into a specific conformation, which may favor one tautomer over the other.

Troubleshooting Strategy:

  • Solid-State NMR (ssNMR): This is a powerful technique to study the structure of materials in their solid form. 13C and 15N CPMAS NMR experiments can provide distinct signals for each carbon and nitrogen atom in the fixed tautomeric form present in the crystal.[5]

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline solid.[3] If you can grow a suitable single crystal, X-ray diffraction will unambiguously identify which tautomer (5-bromo or 6-bromo) is present in the crystal lattice.

  • Infrared (IR) Spectroscopy: While not as definitive as X-ray crystallography, the N-H stretching and bending frequencies in the IR spectrum can sometimes provide clues about the hydrogen bonding environment and potentially differentiate between the tautomers in the solid state.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the existence of 5-bromo and 6-bromo benzimidazole tautomers?

A1: The tautomerism in asymmetrically substituted benzimidazoles arises from the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring, a phenomenon known as prototropic tautomerism or annular tautomerism.[2][8] In the case of a bromo-substituted benzimidazole synthesized from 4-bromo-1,2-phenylenediamine, the resulting product is a mixture of 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole, which are in a dynamic equilibrium.[1]

Caption: Tautomeric equilibrium between 5-bromo and 6-bromo-1H-benzimidazole.

Q2: Are the 5-bromo and 6-bromo tautomers present in a 1:1 ratio?

A2: Not necessarily. The equilibrium ratio of the two tautomers depends on their relative thermodynamic stabilities, which can be influenced by factors such as the electronic effects of the substituent and the solvent.[6][7] For many substituted benzimidazoles, the tautomeric ratio is close to 1:1 in solution due to the small energy difference between the two forms.[3] However, this should be determined experimentally for each specific case, for instance, by using low-temperature NMR.[6][7]

Q3: Can I use computational chemistry to predict which tautomer is more stable?

A3: Yes, quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers.[4][15] By calculating the Gibbs free energy of each tautomer, you can predict the equilibrium constant and thus the expected ratio of the two forms in the gas phase or in a simulated solvent environment. These theoretical predictions can then be correlated with experimental data from techniques like NMR.[15]

Q4: What are the key differences in the ¹³C NMR spectra of the 5-bromo and 6-bromo tautomers?

A4: The chemical shifts of the carbon atoms in the benzene portion of the benzimidazole ring are particularly sensitive to the position of the bromine atom and the tautomeric form. Specifically, the chemical shifts of C4, C7, C5, and C6 will differ between the two tautomers.[3][4] In a fast-exchange regime, you will observe averaged signals.[3] However, by analyzing the spectra of N-methylated "blocked" derivatives, you can establish the characteristic chemical shifts for each tautomer. The C4 and C7 carbons are particularly diagnostic; the carbon adjacent to the pyrrole-like nitrogen (N1-H) is more shielded (appears at a lower ppm) compared to the carbon adjacent to the pyridine-like nitrogen (N3).[3][8]

CarbonExpected Chemical Shift Range (ppm) for 5-Bromo TautomerExpected Chemical Shift Range (ppm) for 6-Bromo Tautomer
C4 More shieldedLess shielded
C5 Bromine-substituted (lower ppm)Protonated
C6 ProtonatedBromine-substituted (lower ppm)
C7 Less shieldedMore shielded

Note: These are general trends, and the exact chemical shifts will depend on the solvent and other substituents.

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Resolution cluster_separation Separation Optimization cluster_confirmation Structural Confirmation start Synthesized Bromo-benzimidazole Mixture nmr_rt Room Temperature NMR start->nmr_rt Initial Characterization issue Problem: Tautomeric Mixture nmr_rt->issue Complex/Averaged Spectrum vt_nmr Variable Temperature NMR issue->vt_nmr Spectral Resolution chromatography Chromatography issue->chromatography Separation Attempt crystallization Fractional Crystallization issue->crystallization Separation Attempt blocked_deriv Synthesize N-Methyl Derivatives issue->blocked_deriv Reference Spectra isolated_solid Isolated Solid Tautomer vt_nmr->isolated_solid chrom_mod Modify Mobile Phase (add base) chromatography->chrom_mod chrom_stat Change Stationary Phase (Alumina/C18) chromatography->chrom_stat cryst_seed Use Seed Crystal crystallization->cryst_seed chrom_mod->isolated_solid chrom_stat->isolated_solid cryst_seed->isolated_solid ssnmr Solid-State NMR isolated_solid->ssnmr Solid-State Analysis xray X-ray Crystallography isolated_solid->xray Definitive Structure final Pure, Characterized Tautomer ssnmr->final xray->final

Caption: Experimental workflow for resolving and characterizing tautomeric mixtures.

References

  • da Silva, J. F. M., et al. (2002). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Journal of the Brazilian Chemical Society, 13(4), 504-511. [Link]

  • da Silva, J. F. M., et al. (2002). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace. [Link]

  • Öztürk, G., et al. (2008). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]

  • Gaffar, M. A., et al. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551-556. [Link]

  • MDPI. (2022, October 27). Benzimidazole. Encyclopedia. [Link]

  • D'Acquarica, I., et al. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Chromatography B, 949-950, 114-120. [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(39), 10736-10762. [Link]

  • Ünal, E. R., & Yalçin, S. M. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. TÜBİTAK Academic Journals, 27(4), 267-275. [Link]

  • Perez-Torralba, M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(21), 7474. [Link]

  • Nieto, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]

  • Perez-Torralba, M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. OUCI. [Link]

  • Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved March 7, 2024, from [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-16. [Link]

  • ChemBK. (2024, April 9). 6-bromo-1H-benzimidazole. Retrieved March 7, 2024, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2024, from [Link]

  • Supplementary Information. (n.d.). Retrieved March 7, 2024, from [Link]

  • Guide for crystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2013). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3012-3027. [Link]

  • Google Patents. (n.d.). US4463181A - Process for removing sulfonyl groups from benzimidazole isomers.
  • Maclean, R. (2021). Advances in Crystallization for Separation Techniques. Journal of Chemical Engineering and Process Technology, 12(3). [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved March 7, 2024, from [Link]

  • Kassetti, E., et al. (2021). Tautomerism in Drugs with benzimidazole carbamate moiety : An Electronic Structure Analysis. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Bromo-1H-benzimidazole. Retrieved March 7, 2024, from [Link]

Sources

stability of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Compound ID: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CAS: 1214899-75-8 Molecular Weight: 226.07 g/mol Class: 2-Aminobenzimidazole derivative[1]

Executive Summary

This guide addresses the physicochemical stability and biological handling of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine in cell culture environments.[2]

Critical Insight: For this structural class, "instability" in cell culture is rarely due to chemical degradation (hydrolysis/oxidation). Instead, the primary failure mode is precipitation (poor aqueous solubility) or non-specific protein binding (sequestration by serum albumin). Users frequently misinterpret these physical losses as chemical instability.

Part 1: Solubility vs. Stability (The "Crash" Factor)

The benzimidazole core is lipophilic (LogP ~2.4). While the amine group provides some polarity, the bromine substituent significantly increases hydrophobicity. In pH 7.4 media (DMEM/RPMI), the molecule is largely uncharged, leading to rapid precipitation if not handled correctly.

Solubility Profile
Solvent SystemSolubility LimitStability StatusNotes
DMSO (100%) > 20 mMHigh (> 6 months at -20°C)Recommended stock solvent.
Water / PBS < 10 µMLow (Precipitates)Do not use for stock preparation.
Cell Media (No Serum) ~ 10-20 µMModerate Risk of "crashing out" upon dilution.
Cell Media (+10% FBS) ~ 50-100 µMHigh Serum albumin acts as a carrier, improving apparent solubility but reducing free drug.
The "Sandwich" Dilution Protocol

To prevent precipitation when dosing cells:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Do NOT pipette 10 mM stock directly into 10 mL of media. The local concentration at the pipette tip will exceed solubility, causing micro-precipitates.

  • Correct Method:

    • Dilute 10 mM stock 1:100 in culture media (without serum) to create a 100 µM 2X Working Solution .

    • Vortex immediately.

    • Add this 2X solution to your cell wells (1:1 ratio) to achieve final concentration.

Part 2: Chemical & Biological Stability Factors

Chemical Hydrolysis (pH Effects)

The 2-amino-benzimidazole scaffold is chemically robust. The guanidine-like character of the 2-amino group is stabilized by resonance with the aromatic ring.

  • Risk: Negligible at physiological pH (7.2–7.6).

  • Exception: Avoid extreme acidic conditions (pH < 2) for prolonged periods, though this is irrelevant for standard cell culture.

Serum Protein Binding (The "Potency Shift")

Benzimidazoles bind reversibly but strongly to Bovine Serum Albumin (BSA) and FBS.

  • Impact: If your IC50 shifts 10-fold between serum-free and 10% FBS media, the compound is stable but sequestered .

  • Correction: Calculate free fraction (

    
    ) if comparing potencies across different serum concentrations.
    
Metabolic Stability (Cell-Dependent)
  • Hepatocytes: If using HepG2 or primary hepatocytes, the methyl-amino group is a "soft spot" for N-demethylation by Cytochrome P450 enzymes.

  • Non-Metabolic Cells (HeLa, HEK293): Metabolic degradation is negligible over standard 24-48h incubation periods.

Part 3: Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling this compound to ensure data integrity.

G Stock DMSO Stock (10 mM) Dilution Direct Dilution into Media Stock->Dilution Rapid Addition Intermed Intermediate Step (100x -> 10x) Stock->Intermed Stepwise Dilution Precip PRECIPITATION (False Negative) Dilution->Precip Local Conc. > Solubility Media Cell Culture Media (pH 7.4) Intermed->Media Stable Stable Solution (Bioavailable) Media->Stable Low Serum Serum Serum Binding (Reduced Free Drug) Media->Serum +10% FBS Serum->Stable Equilibrium

Caption: Workflow to prevent precipitation (red path) and manage serum interaction (yellow path).

Part 4: Troubleshooting & FAQ

Q1: The media turned cloudy immediately after adding the compound. Did it degrade? A: No, it precipitated. This is a solubility failure, not chemical degradation.

  • Fix: Sonicate the media to redissolve (risk of heating) or, preferably, repeat the experiment using the "Sandwich Dilution Protocol" described above. Ensure final DMSO concentration is < 0.5%.[3]

Q2: My compound lost activity after 24 hours in the incubator. Is it unstable at 37°C? A: Unlikely. 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is thermally stable at 37°C.

  • Diagnosis: Check for plastic binding .[4] Benzimidazoles can adsorb to polystyrene plates.

  • Test: Incubate media + compound in a glass vial vs. a plastic well for 24h, then analyze by LC-MS. If the plastic sample is lower, use low-binding plates.

Q3: Can I store the diluted compound in media at 4°C for next week? A: No. While chemically stable, the compound will slowly crystallize out of solution at 4°C due to reduced solubility at lower temperatures. Always prepare fresh dilutions from DMSO stock.[3]

Q4: Does the bromine atom make it light-sensitive? A: Aryl bromides can undergo debromination under high-intensity UV light, but standard laboratory lighting and incubator darkness are safe. Do not leave the clear vial in direct sunlight on a windowsill.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design for overcoming safety hazards in drug discovery. Current Topics in Medicinal Chemistry, 5(1), 103-123. (Reference for N-methyl amine metabolic soft spots). Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • PubChem Compound Summary. (n.d.). 6-Bromo-N-methyl-1H-benzimidazol-2-amine (CID 53394686). National Center for Biotechnology Information. Link

Sources

Validation & Comparative

1H NMR Characterization Guide: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of benzimidazole-based kinase inhibitors, 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8) serves as a critical scaffold. Its structural validation is frequently complicated by two factors: prototropic tautomerism (the 5-Br vs. 6-Br ambiguity) and regioisomerism during synthesis (exocyclic N-methylation vs. ring 1-methylation).

This guide objectively compares 1H NMR against alternative analytical techniques (LC-MS, IR), establishing it as the superior method for definitive structural assignment. We provide a validated experimental protocol, a logic-based spectral analysis framework, and troubleshooting strategies for common spectral anomalies.

Part 1: Strategic Comparison – Why 1H NMR?

While LC-MS confirms molecular weight and purity, it fails to distinguish between the target molecule and its catalytically inactive regioisomers. 1H NMR provides the atomic-level resolution required to validate the position of the methyl group and the substitution pattern of the bromine.

Feature1H NMR (Recommended) LC-MS FT-IR
Primary Utility Structural Elucidation, RegiochemistryMolecular Weight, Trace Impurity DetectionFunctional Group Confirmation
Isomer Distinction High: Distinguishes N-Me (exocyclic) from 1-Me (ring) via chemical shift and coupling.Low: Both isomers have identical m/z (226.07).Medium: Subtle fingerprint differences, often inconclusive.
Tautomer Insight High: Can observe tautomeric exchange dynamics (broadening) or distinct species.None: Ionization obscures neutral tautomeric states.Low: N-H stretches are often broad/masked.
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
The "Gold Standard" Argument

For this specific molecule, 1H NMR is the only self-validating technique.

  • Self-Validation 1: The coupling of the methyl protons to the adjacent amine proton (doublet splitting) proves the methyl is exocyclic (–NH–CH₃).

  • Self-Validation 2: The integration ratio of aromatic protons to methyl protons (3:3) confirms the bromine installation (loss of one aromatic proton).

Part 2: Experimental Protocol

Sample Preparation

Objective: Maximize signal resolution while managing the solubility and exchangeable proton issues inherent to benzimidazoles.

  • Solvent: DMSO-d6 (99.8% D) is mandatory.

    • Reasoning: Chloroform (CDCl3) often leads to poor solubility and rapid exchange of the amine protons, causing the critical –NH–CH₃ coupling to collapse into a singlet. DMSO-d6 stabilizes the H-bonds, slowing exchange and preserving the doublet.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking aggregation, shifting aromatic peaks upfield.

  • Additives: Avoid adding D₂O initially.

    • Reasoning: D₂O will exchange with the NH protons, erasing the NH signal and collapsing the methyl doublet to a singlet, removing your primary structural proof. Use D₂O only as a secondary confirmation step.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The aromatic protons adjacent to Bromine (heavy atom effect) and the rigid benzimidazole core may have longer T1 relaxation times. A short D1 causes integration errors, making the Br-substitution verification (3H vs 4H) unreliable.

  • Scans (NS): 16–64 scans (sufficient for >10 mg).

  • Temperature: 298 K (25°C).

    • Advanced: If aromatic peaks are broad due to tautomerism, heat to 323 K (50°C) to coalesce signals.

Part 3: Spectral Analysis & Logic

Expected Chemical Shifts (DMSO-d6)

Note: Values are approximate and may shift ±0.2 ppm depending on concentration and pH.

Proton GroupShift (δ, ppm)MultiplicityIntegralStructural Insight
Ring NH (H-1)11.0 – 12.5Broad Singlet1HConfirms "1H" (unsubstituted ring nitrogen). Often very broad.
Aromatic (H-4)7.40 – 7.50Doublet (J~2 Hz)1HMeta to N, Ortho to Br. (Deshielded).
Aromatic (H-7)7.10 – 7.20Doublet (J~8.5 Hz)1HOrtho to N, Meta to Br.
Aromatic (H-5)7.00 – 7.15dd (J~8.5, 2 Hz)1HOrtho to Br.
Exocyclic NH 6.80 – 7.50Broad Quartet1HCoupled to Methyl. Critical Proof of Structure.
Methyl (–CH₃)2.85 – 2.95Doublet (J~4.5 Hz)3HDoublet confirms attachment to NH (not Ring N).
The "Isomer Trap": Distinguishing the Impurity

A common synthesis failure is the methylation of the ring nitrogen instead of the amine.

  • Target (N-Methyl): Methyl signal is a Doublet at ~2.9 ppm .

  • Impurity (1-Methyl): Methyl signal is a Singlet at ~3.6–3.7 ppm .

    • Mechanism: The ring nitrogen is more electron-deficient, shifting the attached methyl downfield. It lacks a proton to couple with, resulting in a singlet.

Part 4: Visualization & Logic Flows

Diagram 1: Structural Assignment Decision Tree

This logic flow guides the researcher through the NMR interpretation to confirm the correct regioisomer.

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6) CheckMe Analyze Methyl Region (2.5 - 4.0 ppm) Start->CheckMe Decision1 Signal Multiplicity? CheckMe->Decision1 Res_Doublet Doublet (J ~ 4.5 Hz) @ ~2.9 ppm Decision1->Res_Doublet Split Res_Singlet Singlet @ ~3.7 ppm Decision1->Res_Singlet No Split CheckNH Check Exocyclic NH (Broad q @ ~7.0 ppm) Res_Doublet->CheckNH Conclusion_Iso REJECT: 1-Methyl Regioisomer (Ring Methylated) Res_Singlet->Conclusion_Iso Conclusion_Target CONFIRMED: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CheckNH->Conclusion_Target

Caption: Decision logic for distinguishing the target N-methyl compound from the common 1-methyl impurity using 1H NMR splitting patterns.

Diagram 2: Tautomeric Equilibrium Challenge

Benzimidazoles exist in dynamic equilibrium. This diagram explains why the aromatic signals may appear broad or averaged.

Tautomerism TautomerA 5-Bromo Tautomer (H on N1) Equilibrium Fast Exchange (DMSO, RT) TautomerA->Equilibrium TautomerB 6-Bromo Tautomer (H on N3) Equilibrium->TautomerB Result Observed Spectrum: Averaged Signals (Broadened Aromatic Peaks) Equilibrium->Result Time-Averaged

Caption: The rapid proton exchange between N1 and N3 averages the 5-Br and 6-Br environments, often requiring temperature adjustment for sharp resolution.

Part 5: Troubleshooting & FAQ

Q: My methyl signal is a singlet at 2.9 ppm, not a doublet. Is it the wrong compound?

  • Diagnosis: Likely not.[1] This usually indicates rapid proton exchange due to wet DMSO or traces of acid/base.

  • Verification: The chemical shift (2.9 ppm) is correct for the N-methyl group (the 1-methyl impurity would be at 3.7 ppm). The loss of coupling is an artifact of the exchange rate.

  • Fix: Dry the sample or lower the temperature to 280 K to slow the exchange and recover the doublet.

Q: The aromatic region integrates to 3H, but the peaks are very broad.

  • Diagnosis: This is classic tautomeric broadening . The molecule is flipping between the 5-bromo and 6-bromo forms at a rate comparable to the NMR timescale.

  • Fix: Run the experiment at 323 K (50°C) . This pushes the exchange into the "fast limit," sharpening the peaks into a defined average spectrum.

Q: Can I use D₂O exchange to confirm the structure?

  • Protocol: Yes. Run the standard DMSO spectrum first. Then add 1 drop of D₂O and shake.

  • Expected Result:

    • The broad NH peak at >11 ppm disappears.

    • The exocyclic NH peak at ~7 ppm disappears.

    • The Methyl doublet at 2.9 ppm collapses into a sharp singlet (because it is no longer coupled to a proton).

    • This "collapse" is definitive proof that the methyl group is attached to a heteroatom (Nitrogen).

References

  • ChemScene. (n.d.). 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine Product Data. Retrieved from

  • BenchChem. (2025).[2][3] Application Note: Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine Product Sheet. (Used for comparative impurity data). Retrieved from

  • ChemicalBook. (2025). 2-Aminobenzimidazole 1H NMR Spectrum Data. Retrieved from

Sources

A Comparative Guide to the Infrared Spectroscopy of Exocyclic Secondary Amines in Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The benzimidazole scaffold, a privileged structure in medicinal chemistry, often features amine substituents that are critical for biological activity. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence and nature of these functional groups. This guide offers an in-depth comparison of the IR spectral features of exocyclic secondary amines on the benzimidazole ring, contrasting them with other amine types and providing the technical rationale behind the spectral observations.

The Foundational Principles: Why IR Spectroscopy is a Powerful Tool for Amine Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, wag, etc.).[1] Each type of bond (e.g., N-H, C-N, C=C) vibrates at a characteristic frequency, resulting in an absorption peak at a specific wavenumber (cm⁻¹) in the IR spectrum. For amines, the most diagnostic vibrations are those involving the nitrogen-hydrogen (N-H) bond.

The key factors influencing the position and appearance of an N-H peak include:

  • Bond Strength and Hybridization: Stronger bonds and those involving atoms with more s-character vibrate at higher frequencies.[2] For instance, the N-H stretch in an sp² hybridized nitrogen (like in aromatic amines) typically appears at a higher wavenumber than in an sp³ hybridized nitrogen (aliphatic amines).[1]

  • Hydrogen Bonding: This is one of the most significant effects. Intermolecular hydrogen bonding weakens the N-H bond, causing its stretching frequency to decrease (a "red shift") and the peak to become broader and more intense.[2] The concentration of the sample can influence the degree of hydrogen bonding.

  • Number of N-H Bonds: The number of peaks in the N-H stretching region (3200-3500 cm⁻¹) is highly indicative of the amine type. Primary amines (R-NH₂) have two N-H bonds, giving rise to two distinct peaks from asymmetric and symmetric stretching modes. Secondary amines (R₂NH), with only one N-H bond, show a single peak. Tertiary amines (R₃N) have no N-H bonds and thus show no absorption in this region.[3][4]

The Benzimidazole Moiety: Distinguishing Endocyclic and Exocyclic N-H Bonds

A critical aspect of analyzing substituted benzimidazoles is differentiating the N-H bond within the imidazole ring (endocyclic) from the N-H bond of an external amine substituent (exocyclic).

  • Endocyclic N-H: The N-H bond within the benzimidazole ring is part of a heteroaromatic system. In solid-state or concentrated samples, this N-H group is heavily involved in strong intermolecular hydrogen bonding (N-H···N). This results in a characteristically broad absorption band, often centered in the 3100-3400 cm⁻¹ range, which can sometimes overlap with other absorptions. For example, the IR spectrum of unsubstituted 2-phenyl-1H-benzimidazole shows a prominent N-H stretching peak at 3426 cm⁻¹.[5]

  • Exocyclic N-H: An amine attached to the C2 position of the benzimidazole is termed "exocyclic." Its spectral characteristics are distinct from the endocyclic N-H and are the primary focus of this guide.

Below is a diagram illustrating the different N-H bonds in a representative N-substituted-2-aminobenzimidazole.

Caption: Key N-H bonds in an exocyclic secondary aminobenzimidazole.

Comparative IR Analysis: Pinpointing the Exocyclic Secondary Amine

The utility of IR spectroscopy lies in comparison. The wavenumber of the exocyclic secondary amine N-H stretch is influenced by its electronic environment, which is different from simple aliphatic or aromatic amines. The following table summarizes typical IR absorption frequencies, providing a clear guide for spectral interpretation.

Amine TypeN-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Key Characteristics & Rationale
Exocyclic Secondary Amine on Benzimidazole 3330 - 3450 ~1500 - 1600 (often weak)1250 - 1350 (strong)A single, relatively sharp peak. Its frequency is higher than aliphatic amines due to the sp² character of the C2 carbon it's attached to. The position can vary based on the exocyclic substituent (alkyl vs. aryl). The C-N stretch is strong due to conjugation with the imidazole ring.[6]
Exocyclic Primary Amine on Benzimidazole 3245 (endo), 3363 & 3384 (exo) ~1580 - 1650 1250 - 1350Two distinct peaks for the exocyclic -NH₂ (asymmetric & symmetric) plus a separate, often broader peak for the endocyclic N-H. This three-peak pattern is a clear signature. Data from 1H-benzo[d]imidazol-2-yl)methanamine.[7]
Simple Aliphatic Secondary Amine (e.g., Diethylamine) 3310 - 3350~1500 (often absent/weak)1020 - 1250A single, weak N-H stretch. The lower frequency compared to the exocyclic benzimidazole amine is due to the sp³ hybridization of the attached carbons, resulting in a weaker N-H bond.[3]
Simple Aromatic Secondary Amine (e.g., N-Methylaniline) 3400 - 3450~15151250 - 1335 (strong)A single N-H stretch at a higher frequency due to the electron-withdrawing nature and sp² hybridization of the aromatic ring. The C-N bond has partial double-bond character, leading to a strong stretch. Its N-H stretch is in a similar region to the exocyclic benzimidazole amine.[8]
Benzimidazole (Endocyclic N-H only) ~3100 - 3430 (broad)~1410, ~14801275A very broad absorption due to strong intermolecular N-H···N hydrogen bonding. The absence of a sharp peak around 3330-3450 cm⁻¹ rules out an exocyclic secondary amine. Data from 2-phenyl-1H-benzimidazole.[5]

Note: The ranges provided are typical and can shift based on the sample phase (solid/liquid), solvent, and concentration due to varying degrees of hydrogen bonding.

Experimental Protocol: Synthesis and IR Analysis of a Model Compound

To provide a practical context, we describe a reliable workflow for synthesizing a representative compound, N-phenyl-1H-benzo[d]imidazol-2-amine, and acquiring its IR spectrum. This protocol is adapted from established methods for the synthesis of 2-arylaminobenzimidazoles.[9]

Part A: Synthesis of N-phenyl-1H-benzo[d]imidazol-2-amine

Objective: To synthesize a model compound featuring an exocyclic secondary amine on a benzimidazole core.

Materials:

  • o-phenylenediamine

  • Phenyl isothiocyanate

  • Ethanol (Absolute)

  • Iodoacetic acid

  • Sodium bicarbonate solution (5% w/v)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Thiourea Formation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this stirred solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 30 minutes. A white precipitate of the intermediate thiourea derivative will form.

  • Cyclodesulfurization: Cool the mixture to 0°C in an ice bath. Add iodoacetic acid (1.86 g, 10 mmol) to the suspension.

  • Allow the mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, pour the mixture into 100 mL of cold water.

  • Neutralize the solution by slowly adding 5% sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The crude product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phenyl-1H-benzo[d]imidazol-2-amine.

Part B: FTIR Sample Preparation and Analysis

Objective: To acquire a high-quality IR spectrum of the synthesized compound to identify the characteristic N-H peaks.

Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

Procedure:

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount (a few milligrams) of the dry, purified crystalline product onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The collected spectrum will be automatically ratioed against the background. Label the significant peaks, paying close attention to the 3000-3500 cm⁻¹ region for N-H stretching and the 1500-1650 cm⁻¹ region for N-H bending.

Sources

Comparative Guide: Potency of 6-Bromo vs. 6-Chloro Benzimidazole Derivatives

[1]

Executive Summary: The Halogen Switch

In the optimization of benzimidazole scaffolds, the substitution at the C-6 (or C-5, tautomer-dependent) position is a critical determinant of biological activity. While often grouped simply as "electron-withdrawing groups," the choice between Chlorine (Cl) and Bromine (Br) is rarely interchangeable without significant shifts in potency and toxicity profiles.

The Verdict:

  • Select 6-Bromo when targeting hydrophobic pockets in kinases (e.g., CK2, Rio1) where halogen bonding (sigma-hole interactions) and van der Waals filling are the primary drivers of affinity.

  • Select 6-Chloro for antiviral and antimicrobial applications where a balance of metabolic stability , lower cytotoxicity, and optimal lipophilicity (LogP) is required to maintain a therapeutic window.

Physicochemical Drivers of Potency

To rationalize the experimental data below, one must understand the fundamental differences between the C-Cl and C-Br bonds on the benzimidazole ring.

Feature6-Chloro (Cl)6-Bromo (Br)Impact on Potency
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Br fills larger hydrophobic pockets; Cl is better for tight clefts.
Electronegativity 3.16 (Pauling)2.96 (Pauling)pKa Modulation: Cl lowers the pKa of the imidazole NH more effectively, affecting H-bond donor capability.
Lipophilicity (

)
+0.71+0.86Permeability: Br increases LogP, potentially improving membrane crossing but increasing non-specific binding.
Halogen Bonding WeakStrongBinding Affinity: Br exhibits a distinct "sigma-hole" (positive electrostatic potential) allowing strong directional interaction with backbone carbonyls.

Case Study 1: Antiviral Potency (HCMV)

Target: Human Cytomegalovirus (HCMV) Context: The development of benzimidazole ribonucleosides (e.g., TCRB) revealed a sharp structure-activity relationship (SAR) regarding the 2, 5, and 6 positions.[1][2][3]

Comparative Data: HCMV vs. Cytotoxicity

Data derived from plaque reduction assays in HFF cells.[1][2][4][5]

CompoundSubstituents (2, 5,[2][3][6][7][8][9] 6)HCMV IC50 (µM)Cytotoxicity (µM)Selectivity Index
TCRB 2-Cl, 5,6-di-Cl2.9 > 100> 34
BDCRB 2-Br, 5,6-di-Cl~0.7 (4x potency)> 100> 140
Dibromo Analog 2-Cl, 5,6-di-Br4.0~10-30Low (Toxic)
Diiodo Analog 2-Cl, 5,6-di-I2.010-20Very Low (Toxic)

Mechanistic Insight: Replacing the 2-chloro with 2-bromo (TCRB

125,6-dibromo6-chloro

Case Study 2: Kinase Inhibition (CK2 & Rio1)

Target: Protein Kinase CK2 (Casein Kinase 2) and Atypical Kinase Rio1.[10] Context: Benzimidazoles are ATP-competitive inhibitors.[11] Here, the "sigma-hole" effect of Bromine dominates.

Experimental Logic

Kinase pockets often contain backbone carbonyls (e.g., Glu114, Val116 in CK2) that can accept a halogen bond.[12] Because Bromine is more polarizable than Chlorine, it forms a stronger, more directional bond with these carbonyls.

Comparative Potency Data
Inhibitor ClassHalogenTargetIC50 / Ki (µM)Mechanism
TBB (Reference) Tetra-BromoCK2Ki = 0.4 Strong Halogen Bond network
TClB (Analog) Tetra-ChloroCK2Ki > 1.0 (Est.)Weaker interaction; reduced affinity
Rio1 Inhibitor Iodine-subst.Rio10.09 - 0.24 Large halogen fills pocket + strong bond
Rio1 Inhibitor Bromine-subst.Rio10.19 - 2.17Moderate affinity

Critical Observation: In kinase inhibition, Size and Polarizability (Br/I > Cl) are the primary drivers. The 6-bromo substituent is superior to 6-chloro because the energetic gain from the halogen bond outweighs the steric penalty.

Experimental Protocols

Protocol A: Synthesis of 6-Halo-Benzimidazoles (Self-Validating)

Objective: Synthesize 6-chloro and 6-bromo derivatives for head-to-head comparison.

  • Reagents: 4-chloro-1,2-phenylenediamine (for 6-Cl) or 4-bromo-1,2-phenylenediamine (for 6-Br) + 4-nitrobenzaldehyde (electrophile).

  • Condensation: Dissolve diamine (1.0 eq) and aldehyde (1.0 eq) in Ethanol/Water (1:1) .

  • Oxidant: Add Sodium Metabisulfite (Na2S2O5) (1.2 eq). Validation Point: This oxidative method prevents the formation of benzimidazolines (reduced intermediates).

  • Reflux: Heat at 80°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Pour into crushed ice. Filter precipitate.[13]

  • Purification: Recrystallize from Ethanol.

    • Validation: 6-Cl product should melt ~200-205°C; 6-Br product often has a higher MP (~215-220°C) and distinct M+2 isotope pattern in Mass Spec (1:1 for Br, 3:1 for Cl).

Protocol B: HCMV Plaque Reduction Assay

Objective: Determine IC50 for viral inhibition.

  • Cell Culture: Seed Human Foreskin Fibroblasts (HFF) in 24-well plates (1x10^5 cells/well). Incubate 24h.

  • Infection: Infect monolayers with HCMV (MOI = 0.01 PFU/cell). Adsorb for 1h at 37°C.

  • Treatment: Remove inoculum. Add overlay medium (MEM + 0.5% methylcellulose) containing serial dilutions of 6-Cl or 6-Br derivative.

    • Control: Include DMSO solvent control (0 µM drug) and Ganciclovir (positive control).

  • Incubation: Incubate for 7-10 days until plaques are visible.

  • Staining: Fix with 10% formalin, stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Self-Validation: Control wells must show >50 plaques. If toxicity is observed (monolayer detachment) in drug wells, the data point is invalid for IC50.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting between 6-chloro and 6-bromo substituents based on the biological target and structural requirements.

Benzimidazole_SARStartBenzimidazole Optimization(Position 6)Target_KinaseTarget: Kinase Pocket(CK2, Rio1, DYRK)Start->Target_KinaseTarget_ViralTarget: Viral Replication(HCMV, HSV)Start->Target_ViralTarget_MicrobialTarget: Bacteria/Fungi(S. aureus, MRSA)Start->Target_MicrobialReq_HalogenBondRequirement:Strong Halogen Bond(Backbone Carbonyls)Target_Kinase->Req_HalogenBondHydrophobic PocketReq_MetabolicRequirement:Metabolic Stability &Low CytotoxicityTarget_Viral->Req_MetabolicSystemic SafetyReq_LipophilicityRequirement:Balance LogP &Membrane PermeabilityTarget_Microbial->Req_LipophilicityCell Wall PenetrationSelect_BrSelect 6-BROMO(High Potency, High Affinity)Req_HalogenBond->Select_BrSigma Hole EffectSelect_ClSelect 6-CHLORO(Balanced Potency/Safety)Req_Metabolic->Select_ClAvoids 5,6-diBr ToxicityReq_Lipophilicity->Select_BrIf Potency is LowReq_Lipophilicity->Select_ClCost/Efficacy Ratio

Caption: Strategic decision tree for selecting C-6 halogen substituents based on target class and physicochemical requirements.

References

  • Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.

  • Gudmundsson, K. S., et al. (1997). "Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole." Journal of Medicinal Chemistry.

  • Battistutta, R., et al. (2005). "Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole." Chemistry & Biology.

  • Zha, G. F., et al. (2021).[14] "Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA)." Bioorganic Chemistry. [14]

  • BenchChem. (2025).[15][16] "Comparative Efficacy of 6-Chloro-1H-benzimidazole Derivatives: An In Vitro and In Vivo Analysis."

High-Performance Purity Validation of Benzimidazole Amines: A Comparative Guide to HPLC-PDA Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analysis is the robust purity validation of basic heterocyclic compounds. Benzimidazole amines—a critical class of pharmacophores found in anthelmintics (e.g., albendazole), proton pump inhibitors, and kinase inhibitors—present unique chromatographic hurdles. Their basic nitrogen atoms are highly prone to secondary interactions with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing, poor recovery, and compromised resolution.

This guide provides an objective, data-driven comparison of modern High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) methodologies for validating the purity of benzimidazole amines. We will evaluate how different column chemistries perform under the rigorous standards of the recently updated [1], focusing on causality, mechanistic interactions, and self-validating experimental protocols.

The Analytical Challenge & Regulatory Grounding

The Mechanistic Hurdle of Basic Amines

At the low pH conditions typically required for reversed-phase liquid chromatography (RPLC) and mass spectrometry (e.g., 0.1% formic acid), the amine groups on the benzimidazole ring become protonated. While the hydrophobic core of the molecule interacts with the C18 ligands, these positively charged amines penetrate the stationary phase and undergo strong, secondary ion-exchange interactions with ionized residual silanols on the silica surface. This dual-retention mechanism is the primary cause of peak tailing and reduced mass loadability[2].

ICH Q2(R2) and the Role of PDA Detection

The 2024 revision of the [1] emphasizes a lifecycle approach to method robustness and specificity. Specificity is the ability to assess the analyte unequivocally in the presence of impurities.

Standard UV detection is insufficient for this because it only monitors absorbance at a single wavelength. Photodiode Array (PDA) detection captures a complete UV spectrum (e.g., 190–400 nm) at every data point across the eluting peak[3]. By comparing the spectra at the peak's leading edge, apex, and tailing edge, the PDA software calculates a Purity Angle and a Purity Threshold .

  • Self-Validating Logic: If the Purity Angle is less than the Purity Threshold, the peak is spectrally homogeneous, proving that no spectrally distinct impurities are co-eluting. If the peak tails severely due to silanol interactions, co-eluting impurities hide in the tail, causing the purity validation to fail.

Workflow N1 1. Sample Preparation (Benzimidazole API + Spiked Impurities) N2 2. Chromatographic Separation (Low Ionic Strength Mobile Phase) N1->N2 N3 3. PDA Detection (190-400 nm 3D Spectral Acquisition) N2->N3 N4 4. Peak Purity Analysis (Purity Angle < Purity Threshold) N3->N4 N5 5. ICH Q2(R2) Compliance (Specificity, Linearity, Robustness) N4->N5

Caption: Step-by-step HPLC-PDA purity validation workflow aligned with ICH Q2(R2) guidelines.

Comparative Column Technologies

To overcome the silanol interaction, chromatographers historically resorted to strong ion-pairing agents like Trifluoroacetic acid (TFA). However, TFA causes severe ion suppression in downstream LC-MS applications and permanently alters column selectivity. Today, we compare three modern column technologies using MS-friendly low-ionic-strength buffers (0.1% Formic Acid):

  • Standard Fully Porous C18 (Baseline): High surface area but highly susceptible to silanol interactions with basic compounds.

  • Superficially Porous Particles (SPP / Core-Shell) C18: Features a solid silica core with a porous outer layer. Improves theoretical plates (efficiency) due to reduced longitudinal diffusion and mass transfer resistance, but still possesses residual silanols.

  • Charged Surface Hybrid (CSH) C18: An organosilica hybrid particle engineered with a reproducible, low-level positive surface charge. This charge electrostatically repels protonated basic amines, forcing them to interact solely via hydrophobic partitioning.

G A Protonated Benzimidazole Amine B Standard C18 Silica (Residual Silanols) A->B Traditional LC C Charged Surface Hybrid (CSH) C18 A->C CSH Tech D Secondary Ion-Exchange Interaction B->D E Electrostatic Repulsion (Low-level positive charge) C->E F Peak Tailing & Poor Recovery D->F G Sharp Peaks & High Loadability E->G

Caption: Mechanistic comparison of basic amine interactions with standard C18 versus CSH stationary phases.

Experimental Protocol: Self-Validating Purity Assay

To objectively compare these technologies, we utilize a standardized protocol analyzing Albendazole (a representative benzimidazole amine) spiked with its primary degradation products/metabolites (Albendazole sulfoxide and Albendazole sulfone) at a 0.5% impurity level[3].

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of Albendazole API in 50:50 Methanol:Water.

    • Spike with 5 µg/mL (0.5%) of Albendazole sulfoxide and Albendazole sulfone to simulate a stability-indicating assay.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Low ionic strength, pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL (Testing mass loadability)[4].

    • Column Temperature: 40°C (to improve mass transfer kinetics).

  • PDA Detection Parameters:

    • Wavelength Range: 190 nm to 400 nm.

    • Resolution: 1.2 nm.

    • Sampling Rate: 20 points/sec (ensuring >15 points across the narrowest peak for accurate spectral math).

  • System Suitability Criteria (Self-Validation):

    • Resolution (

      
      ) between API and closest impurity > 2.0.
      
    • USP Tailing Factor (

      
      ) for API < 1.5.
      
    • Peak Purity Angle < Peak Purity Threshold for all integrated peaks.

Performance Comparison Data

The following table synthesizes the quantitative performance of the three column chemistries under the exact same experimental conditions.

Performance MetricStandard Fully Porous C18Superficially Porous (SPP) C18Charged Surface Hybrid (CSH) C18
Particle Size / Dimensions 1.7 µm (2.1 x 50 mm)1.7 µm (2.1 x 50 mm)1.7 µm (2.1 x 50 mm)
USP Tailing Factor (

)
2.45 (Severe Tailing)1.82 (Moderate Tailing)1.12 (Excellent Symmetry)
Theoretical Plates (

)
8,50014,20013,800
Mass Loadability Limit ~2 µg on-column~5 µg on-column>25 µg on-column
Resolution (

) to Impurity
1.1 (Co-elution in tail)1.9 (Borderline)3.4 (Baseline resolved)
PDA Peak Purity Result FAIL (Angle > Threshold)PASS (Angle < Threshold)PASS (Angle << Threshold)
Causality & Expert Analysis

Why did the Standard C18 fail the purity validation? At a 5 µL injection of 1.0 mg/mL API (5 µg mass load), the standard C18 column became overloaded. The basic benzimidazole molecules saturated the hydrophobic interaction sites and penetrated deep into the porous silica, interacting with the acidic silanols. This caused a long tail that swallowed the closely eluting 0.5% sulfoxide impurity. Because the impurity co-eluted within the tail, the PDA detected a spectral shift across the peak. The Purity Angle exceeded the Purity Threshold, correctly failing the ICH Q2(R2) specificity requirement[3].

Why did CSH C18 excel? The CSH column demonstrated superior loadability and peak shape[4]. By embedding a low-level positive charge on the stationary phase surface, the protonated benzimidazole amines were electrostatically repelled from the underlying silica matrix[2]. This restricted their interaction purely to the C18 ligands. Consequently, the peak eluted sharply (


 = 1.12), leaving a clean baseline for the 0.5% impurity to resolve completely (

= 3.4). The PDA confirmed high spectral homogeneity across the API peak, validating the method's specificity and robustness.

Conclusion

For the purity validation of benzimidazole amines and similar basic compounds, relying on traditional fully porous C18 columns with low-ionic-strength mobile phases is a liability. It leads to false-negative purity results due to peak tailing and impurity co-elution.

To build a robust, ICH Q2(R2)-compliant method, analytical scientists should adopt Charged Surface Hybrid (CSH) technologies . By addressing the root cause of peak tailing—silanol interactions—via electrostatic repulsion, CSH columns allow for high mass loading, exceptional peak symmetry, and flawless PDA spectral purity validation without the need for MS-incompatible ion-pairing agents.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. Available at: [Link]

  • Fountain, K. J., & Hewitson, H. B. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Corporation Application Notes, 2010. Available at:[Link]

  • Gritti, F., & Guiochon, G. "Overloading study of basic compounds with a positively charged C18 column in liquid chromatography." Journal of Chromatography A, 2013. Available at:[Link]

  • Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International, 2026. Available at:[Link]

  • Vázquez, E. M., et al. "Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study." Molecules (MDPI), 2025. Available at:[Link]

Sources

melting point determination of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Precision Melting Point Determination of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine: A Comparative Technical Guide

Executive Summary

Subject Compound: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine CAS Registry Number: 1214899-75-8 Molecular Formula: C₈H₈BrN₃ Role: Critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., FLT3, JAK inhibitors).

The Challenge: Accurate melting point (MP) determination for aminobenzimidazole derivatives is notoriously difficult due to their propensity for hydrogen-bond-mediated polymorphism and thermal decomposition near the melting transition. For 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine , a simple visual melting range is often insufficient for establishing the high-purity standards required for pharmaceutical applications.

Guide Scope: This technical guide objectively compares the two industry-standard methodologies for characterizing this compound:

  • Capillary Melting Point (Automated/Visual): The traditional QC standard.

  • Differential Scanning Calorimetry (DSC): The thermodynamic gold standard for R&D.

Technical Comparison: Capillary vs. DSC

The following table contrasts the performance of both methods specifically for 2-amino-benzimidazole derivatives.

FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (

to

)
Heat Flow vs. Temperature (

,

,

)
Precision


Sample Requirement 1–5 mg (destructive)2–5 mg (destructive/encapsulated)
Decomposition Detection Difficult; relies on visual browning/gas evolution.Excellent; distinct exothermic events separate from endothermic melt.
Polymorph Sensitivity Low; often misses subtle phase transitions.High; detects enantiotropic transitions and solvate desolvation.
Throughput High (multiple capillaries simultaneously).Low (single sample, longer run times).
Cost Efficiency High (Equipment <$5k).Low (Equipment >$50k + consumables).
Best Application Routine QC release testing; gross purity check.Solid-state characterization; polymorph screening; stability profiling.

Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Objective: Establish a visual melting range to verify identity and gross purity (>95%).

Materials:

  • Compound: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (dried, >98% HPLC purity recommended).

  • Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Büchi M-565).

  • Consumables: Glass capillaries (1.5 mm O.D.).

Step-by-Step Methodology:

  • Sample Preparation: Grind the sample into a fine, homogeneous powder using an agate mortar to ensure uniform heat transfer.

  • Packing: Fill the capillary to a height of 3–4 mm. Compact the powder by tapping the capillary on a hard surface or using the instrument's packing wire. Crucial: Loose packing leads to broad ranges due to air gaps.

  • Pre-Heating: Set the start temperature to 100°C (approx. 20–30°C below the expected range for similar benzimidazoles).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to determine approximate MP.

    • Analysis Ramp: 1.0°C/min for the final determination.

  • Observation:

    • Record

      
       (first liquid meniscus).
      
    • Record

      
       (complete liquefaction).
      
    • Note: If the sample darkens before melting, report "Decomposition at [Temp]".

Protocol B: Differential Scanning Calorimetry (DSC) (R&D Characterization)

Objective: Determine the thermodynamic melting point (


) and screen for solvates/polymorphs.

Materials:

  • Compound: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine.[1]

  • Equipment: DSC Instrument (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Consumables: Tzero Aluminum pans and lids (hermetically crimped or pinhole).

Step-by-Step Methodology:

  • Calibration: Verify instrument calibration using Indium (

    
    ) and Zinc standards.
    
  • Weighing: Accurately weigh 2–4 mg of sample directly into the aluminum pan.

  • Encapsulation: Crimp the lid. Use a pinhole lid if volatile impurities (solvents) are suspected to allow off-gassing without pan deformation.

  • Thermal Cycle:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 250°C (or 20°C above observed capillary melt).

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Analysis:

    • Integrate the endothermic melting peak.

    • Report

      
       (extrapolated onset temperature) as the true melting point.
      
    • Report Enthalpy of Fusion (

      
      ) in J/g.
      

Data Interpretation & Causality

Why Results May Differ:

  • The "Lag" Effect: Capillary methods measure the temperature of the heating block, not the sample.[2] At high ramp rates, the block is hotter than the sample, artificially inflating the MP. DSC measures the heat flow into the sample, providing a thermodynamic value (

    
    ) that is independent of heating rate (theoretically).
    
  • Decomposition: 2-amino-benzimidazoles are prone to decomposition (deamination or dimerization) at high temperatures.

    • Capillary: You may see a "melt with decomp" (darkening).

    • DSC: You will see a sharp endotherm (melt) immediately followed by or overlapping with a chaotic exotherm (decomposition).

Expected Profile for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine: While specific public data for CAS 1214899-75-8 is proprietary, structurally similar analogs (e.g., 2-amino-benzimidazole) typically melt in the 190–220°C range.

  • Pure Sample: Sharp endotherm (DSC peak width <3°C).

  • Impure/Solvate: Broadened peak, shifted to lower temperatures (MP depression), or presence of a secondary low-temperature peak (desolvation).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate method based on the stage of drug development.

MP_Determination_Workflow Start Sample: 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine Purpose Define Purpose Start->Purpose QC_Route Routine QC / Batch Release Purpose->QC_Route Purity Check RD_Route R&D / Solid State Characterization Purpose->RD_Route Structure Analysis Capillary Method A: Capillary MP (Visual Range) QC_Route->Capillary DSC Method B: DSC (Thermodynamic Onset) RD_Route->DSC Check_Range Is Range < 2°C? Capillary->Check_Range Check_Events Multiple Thermal Events? DSC->Check_Events Pass PASS: High Purity (Release Batch) Check_Range->Pass Yes Fail FAIL: Impure/Wet (Recrystallize) Check_Range->Fail No Polymorph Identify Polymorph/Solvate Check_Events->Polymorph Yes (Multiple Peaks) Stability Determine Thermal Stability Check_Events->Stability No (Single Peak) Fail->DSC Investigate Failure

Figure 1: Decision workflow for selecting between Capillary and DSC methods based on analytical requirements.

References

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Mettler-Toledo International Inc. Retrieved from [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68(2), 335-357. [Link]

Sources

structure-activity relationship (SAR) of N-methylated benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" Effect in Benzimidazoles

In medicinal chemistry, the transformation of a secondary amine (NH) to a tertiary amine (N-Me) is often termed the "Magic Methyl" effect. For benzimidazoles, this modification is not merely a change in lipophilicity; it is a structural locking mechanism.

While unsubstituted benzimidazoles exist as a tautomeric equilibrium (rapid proton exchange between N1 and N3), N-methylation freezes this equilibrium , forcing the molecule into a single regioisomeric conformation. This guide objectively compares N-methylated benzimidazoles against their NH-precursors, analyzing the trade-offs between solubility , metabolic stability , and target binding affinity .

Chemical Foundation: Tautomerism vs. Structural Locking

Understanding the behavior of the benzimidazole scaffold is a prerequisite for SAR interpretation.

The Tautomeric Challenge

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. A substituent at position 5 is transiently equivalent to position 6. This creates ambiguity in protein-ligand docking simulations.

  • NH-Benzimidazole: High polarity, Hydrogen Bond Donor (HBD) capability, exists as a mixture.

  • N-Methyl Benzimidazole: Increased lipophilicity (LogP), loss of HBD, fixed geometry (Regioisomerically pure).

Visualization: Tautomeric Equilibrium vs. N-Methyl Lock

Tautomerism cluster_0 NH-Benzimidazole (Dynamic) cluster_1 N-Methyl Benzimidazole (Static) T1 Tautomer A (H on N1) T2 Tautomer B (H on N3) T1->T2 Fast Exchange M1 N-Methylated (Fixed Regioisomer) T2->M1 Methylation (Blocks Tautomerism)

Figure 1: N-methylation abolishes the proton transfer capability, locking the ligand into a specific steric configuration.

Comparative Performance Analysis

Pharmacokinetic Profile (ADME)
ParameterNH-Benzimidazole (Parent)N-Methyl Benzimidazole (Analog)Impact of Methylation
Lipophilicity (cLogP) LowerHigher (+0.5 to +1.0 log units)Increases membrane permeability and blood-brain barrier (BBB) penetration.
Solubility (Aq) Moderate (pH dependent)Lower (Intrinsic)Decreases aqueous solubility unless salt formation is utilized.
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (N)Removes H-bond donor , potentially reducing non-specific binding but risking loss of key active site interactions.
Metabolism N-Glucuronidation proneN-Dealkylation / OxidationBlocks direct N-glucuronidation , often extending half-life (

) if dealkylation is slow.
Biological Activity Case Studies
Case A: Antimicrobial Agents (FtsZ Inhibitors)

In bacterial targets like FtsZ (filamenting temperature-sensitive mutant Z), membrane permeability is critical.

  • Observation: N-methylation of 2-substituted benzimidazoles often improves antibacterial activity against Gram-negative strains (E. coli) due to enhanced penetration through the lipid bilayer.

  • Data Point: N-alkyl derivatives showed MIC values of 140–290 µg/mL, whereas hydrophilic NH-parents often failed to penetrate the outer membrane.

Case B: Kinase Inhibitors (VEGFR-2 / EGFR)

Many kinase pockets have a "hinge region" that requires a Hydrogen Bond Donor.

  • Observation: Methylating the benzimidazole nitrogen often abolishes activity if the NH is responsible for binding to the hinge backbone (e.g., Glu/Met residues).

  • Nuance: If the binding mode relies on hydrophobic interactions in the back-pocket, N-methylation can boost potency by filling space and displacing water (The "Hydrophobic Effect").

Experimental Protocols

To validate these SAR trends, the following protocols ensure high scientific integrity.

Protocol A: Regioselective Synthesis of N-Methyl Benzimidazoles

Direct alkylation of unsymmetrical benzimidazoles yields a mixture of N1 and N3 isomers. This protocol uses a cyclization approach to guarantee regiochemistry.

  • Reagents: N-methyl-o-phenylenediamine (1.0 eq), Aromatic Aldehyde (1.0 eq), Na2S2O5 (1.5 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve diamine and aldehyde in DMF.

    • Add sodium metabisulfite (oxidant).

    • Heat to 100°C for 4-6 hours.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour into ice water. Filter precipitate.[1][2] Recrystallize from Ethanol.[1][2]

  • Validation: 1H-NMR must show a singlet ~3.7-4.0 ppm (N-Me) and NOE (Nuclear Overhauser Effect) interaction between N-Me and C7-H to confirm regiochemistry.

Protocol B: Determination of Metabolic Stability (Microsomal Assay)

To test if N-methylation improves half-life.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (NH vs N-Me).

  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs time to calculate intrinsic clearance (

    
    ).
    

Decision Framework for Medicinal Chemists

When should you methylate a benzimidazole hit? Use this logic flow to guide lead optimization.

SAR_Decision Start Benzimidazole Hit Identified (NH-Core) Q1 Is the NH acting as a critical H-Bond Donor? Start->Q1 Stop Do NOT Methylate. (Activity will drop) Q1->Stop Yes (Hinge Binder) Q2 Is Permeability or CNS penetration low? Q1->Q2 No / Unknown Action1 Methylate (N-Me) Expect: Increased LogP, Better Permeability Q2->Action1 Yes Q3 Is the compound rapidly metabolized (Glucuronidation)? Q2->Q3 No (Permeability is fine) Action2 Methylate (N-Me) Expect: Metabolic Blockade Q3->Action2 Yes Action3 Explore C2/C5 Substitutions instead Q3->Action3 No

Figure 2: Strategic decision tree for applying N-methylation during Lead Optimization.

Comparative Data Summary

The following table aggregates data from various oncology and antimicrobial studies to illustrate the "Switch" in activity.

Compound ClassTargetNH-Analog IC50/MICN-Me Analog IC50/MICOutcome of Methylation
2-Aryl Benzimidazoles VEGFR-2 (Cancer)10.9 µM>50 µMDetrimental: Loss of H-bond to hinge region Cys919.
Chrysin-Benzimidazoles MCF-7 (Breast Cancer)>100 µM25.7 µMBeneficial: Improved cellular uptake and hydrophobic fit.
2-Benzylthio Benzimidazoles E. coli (Bacteria)>500 µg/mL140 µg/mLBeneficial: Critical for penetrating Gram-negative outer membrane.
Angiotensin II Antagonists AT1 Receptor Low PotencyHigh Potency (nM)Beneficial: Locks active conformation (e.g., Telmisartan analogs).

References

  • Sluiter, J., & Christoffers, J. (2009).[3] Synthesis of 1-Methylbenzimidazoles from Carbonitriles. Synlett.[3]

  • Coulibaly, S., et al. (2022).[4] Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences.[4]

  • Wang, Z., et al. (2021). Evaluation of anti-cancer activities of chrysin-based benzimidazole derivatives.[5][6] Natural Volatiles & Essential Oils.[6]

  • Abdel-Mohsen, H. T., et al. (2022). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.[7] RSC Advances.

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.[8] [8]

Sources

A Researcher's Guide to the Elemental Analysis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine: Theoretical Calculations and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with novel heterocyclic compounds, accurate determination of elemental composition is a critical checkpoint for verifying synthesis and ensuring purity. This guide provides an in-depth look at the elemental analysis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, a compound of interest in medicinal chemistry. We will compare the theoretical elemental composition with expected experimental outcomes, offering a detailed protocol and explaining the critical considerations for analyzing a halogenated benzimidazole derivative.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula and the atomic weights of its constituent elements.

The molecular formula for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is C₈H₈BrN₃ [1].

The molecular weight of the compound is 226.07 g/mol [1].

To calculate the theoretical elemental composition, we use the following atomic weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Nitrogen (N): 14.007 g/mol

The percentage of each element is calculated as follows:

  • %C = (8 * 12.011 / 226.07) * 100 = 42.49%

  • %H = (8 * 1.008 / 226.07) * 100 = 3.57%

  • %Br = (1 * 79.904 / 226.07) * 100 = 35.34%

  • %N = (3 * 14.007 / 226.07) * 100 = 18.59%

This theoretical composition serves as the benchmark against which experimental results are compared.

Experimental Protocol: Combustion Analysis for C, H, and N

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.

Below is a detailed protocol for the CHN analysis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine, with explanations for key steps.

Experimental Workflow Diagram

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_prep 1. Dry Sample (Vacuum oven, 40-50°C) weighing 2. Weigh Sample (1-3 mg, microbalance) sample_prep->weighing encapsulation 3. Encapsulate (Tin or silver capsule) weighing->encapsulation combustion 4. Combustion (900-1000°C, O₂ atmosphere) encapsulation->combustion reduction 5. Reduction (Copper furnace, ~600°C) combustion->reduction separation 6. Gas Separation (Chromatographic column) reduction->separation detection 7. Detection (Thermal conductivity detector) separation->detection calculation 8. Calculation (%C, %H, %N) detection->calculation comparison 9. Comparison (Theoretical vs. Experimental) calculation->comparison

Caption: Workflow for CHN elemental analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Ensure the sample of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is completely dry and free of solvent residues. This can be achieved by drying the sample in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.

    • Causality: Residual solvents, which are often organic and contain carbon and hydrogen, will inflate the experimental percentages of these elements, leading to inaccurate results.

  • Sample Weighing:

    • Action: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.

    • Causality: The precision of the elemental analysis is highly dependent on the accuracy of the initial sample weight. Tin capsules are commonly used as they act as a flux, promoting complete combustion.

  • Instrument Calibration:

    • Action: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Causality: Calibration ensures the detector response is accurately correlated to the amount of each element, providing a reliable basis for quantifying the elements in the unknown sample.

  • Combustion:

    • Action: The encapsulated sample is introduced into a combustion tube heated to 900-1000°C in a pure oxygen environment.

    • Causality: At this high temperature and in the presence of excess oxygen, the organic compound is completely oxidized. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx). The bromine is converted to bromine gas (Br₂) and hydrogen bromide (HBr).

  • Reduction and Halogen Trapping:

    • Action: The combustion products are passed through a reduction tube containing heated copper (~600°C). Subsequently, the gas stream passes through a halogen trap.

    • Causality: The heated copper reduces the nitrogen oxides (NOx) to nitrogen gas (N₂). This is crucial for accurate nitrogen determination. The halogen trap, often containing silver wool or other silver-based reagents, removes bromine and hydrogen bromide from the gas stream. This prevents the halogen from interfering with the downstream detectors and damaging the instrument.

  • Gas Separation and Detection:

    • Action: The remaining gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and then quantified by a thermal conductivity detector (TCD).

    • Causality: The TCD measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte gas passes through, allowing for precise quantification.

Comparison of Theoretical and Experimental Data

For a newly synthesized compound to be considered pure, the experimentally determined elemental composition should be in close agreement with the theoretical values. Most scientific journals require the experimental values to be within ±0.4% of the theoretical values.

Below is a table comparing the theoretical elemental composition of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine with a set of hypothetical, yet realistic, experimental results that would be considered acceptable.

ElementTheoretical %Hypothetical Experimental %Deviation
Carbon (C)42.4942.61+0.12
Hydrogen (H)3.573.51-0.06
Nitrogen (N)18.5918.70+0.11

Note on Bromine Analysis: Standard CHN analyzers do not directly measure bromine. The determination of bromine content typically requires separate analytical techniques such as ion chromatography or titration after combustion in a Schöniger flask.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for CHN determination, other techniques can provide complementary information about the compound's identity and purity:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to assess purity by identifying signals from impurities.

  • X-ray Crystallography: For crystalline solids, this technique can provide an unambiguous determination of the molecular structure, confirming the connectivity of all atoms.

References

  • Wikipedia. Combustion analysis. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

Sources

Safety Operating Guide

6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Hazard Profile

6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1214899-75-8) is a halogenated heterocyclic amine commonly used as a building block in medicinal chemistry. While specific toxicological data for this exact isomer is limited, its structural analogs (aminobenzimidazoles) are established irritants and potential acute toxins.[1]

Immediate Safety Directive: Treat this compound as a Hazardous Halogenated Organic Substance . It is NOT drain-safe. Under no circumstances should this material, or solutions containing it, be discarded in the municipal sewer system or regular trash.[1]

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1]

  • GHS Signal Word: WARNING

  • Waste Stream Classification: Halogenated Organic Waste.

Chemical Characterization & Disposal Implications

Understanding the physicochemical properties is the first step to safe disposal. This compound’s solubility profile dictates the decontamination solvent you must use.

PropertyValue / CharacteristicOperational Implication
Structure Benzimidazole core, Bromine substituent, N-methyl amineStable heterocycle; resistant to mild oxidation.[1]
Solubility (Water) Low / Sparingly SolubleDo not use water as the primary cleaning agent.
Solubility (Organic) Soluble in DMSO , Ethanol , Methanol Use Ethanol or DMSO for solubilizing spills or cleaning glassware.[1]
Reactivity Incompatible with strong oxidizers and acidsKeep away from nitric acid or peroxide waste streams.
Physical State Solid (Powder)Dust inhalation risk during weighing/transfer.

Disposal Decision Logic (Visual Workflow)

The following decision tree outlines the segregation logic for 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine waste.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck SolidWaste Solid Waste (Pure compound, contaminated gloves, weighing boats, paper towels) TypeCheck->SolidWaste Solidi LiquidWaste Liquid Waste (Mother liquors, reaction mixtures, stock solutions) TypeCheck->LiquidWaste Solutions Sharps Chemically Contaminated Sharps (Needles, broken glass) TypeCheck->Sharps Needles/Glass SolidBin Container: Solid Hazardous Waste Label: 'Halogenated Organic Solids' SolidWaste->SolidBin LiquidBin Container: Liquid Hazardous Waste Label: 'Halogenated Organic Solvents' LiquidWaste->LiquidBin SharpsBin Container: Puncture-Proof Sharps Bin Label: 'Sharps - Chemically Contaminated' Sharps->SharpsBin Destruction Final Disposal: High-Temp Incineration (Licensed Contractor) SolidBin->Destruction LiquidBin->Destruction SharpsBin->Destruction

Figure 1: Segregation workflow for halogenated benzimidazole waste streams.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Debris)
  • Scope: Expired powder, contaminated weighing boats, pipette tips, gloves, and spill cleanup materials.[1]

  • Protocol:

    • Containment: Place all solid items into a clear, heavy-duty polyethylene bag (2-4 mil thickness).

    • Secondary Containment: If the powder is fine and dusty, double-bag to prevent dispersion upon compression.[1]

    • Labeling: Affix a hazardous waste tag.

      • Chemical Name: Write out the full name: "6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine". Do not use abbreviations or structural codes (e.g., "Compound X").

      • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Disposal: Deposit into the Solid Halogenated Waste drum/pail.

B. Liquid Waste (Solutions)
  • Scope: HPLC waste, reaction byproducts, dissolved stocks (DMSO/Ethanol).[1]

  • Protocol:

    • Segregation: Ensure the waste container is compatible (HDPE or Glass). Crucial: This must go into the Halogenated Solvent stream due to the bromine atom. Mixing halogenated compounds with non-halogenated fuel-blending streams can result in regulatory fines and increased disposal costs.

    • Compatibility Check: Ensure no strong acids or oxidizers are present in the waste carboy.

    • Transfer: Use a funnel to prevent dripping.

    • Rinsing: Rinse the empty original vessel with a small volume of Ethanol or Acetone and add this rinse to the same liquid waste container.

C. Decontamination of Labware & Surfaces

Because benzimidazoles are often lipophilic, water alone will not effectively clean surfaces.[1]

  • Primary Solubilization: Apply Ethanol (70% or higher) or Acetone to a paper towel and wipe the contaminated surface (balance, benchtop).

  • Disposal of Wipe: Place the solvent-soaked towel into the Solid Hazardous Waste bin (do not trash).

  • Secondary Wash: Wash the surface with soap and water to remove any residual film.

  • Glassware: Rinse glassware with acetone before washing with detergent. Collect the acetone rinse in the Halogenated Liquid Waste container.

Regulatory & Compliance Context (RCRA)

In the United States, while this specific compound is not a "P-listed" or "U-listed" waste by specific name, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Classification: It is a Halogenated Organic .

  • EPA Waste Codes (Potential):

    • If dissolved in a flammable solvent (EtOH/Acetone): D001 (Ignitable).

    • If the waste stream contains significant halogenated solvents (e.g., DCM, Chloroform) used in the process: F001/F002 .[1]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HBr/NOx) generated during combustion.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 5, 2026, from [Link]

Sources

Personal protective equipment for handling 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized active pharmaceutical ingredient (API) intermediates. However, halogenated benzimidazole derivatives—specifically 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (CAS 1214899-75-8) —demand a highly targeted operational strategy.

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the synthesis of antiviral agents, kinase inhibitors, and antimicrobial compounds. While the strategic addition of a bromine atom enhances lipophilicity and target binding affinity, it fundamentally alters the compound's toxicological and environmental risk profile.

This guide provides a self-validating, step-by-step protocol for the safe handling, PPE selection, and disposal of this specific compound, ensuring both scientific integrity and stringent regulatory compliance.

Physicochemical Profiling and Hazard Causality

Before donning Personal Protective Equipment (PPE), operators must understand why specific equipment is required. The hazards of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine are dictated by its physicochemical properties.

Table 1: Physicochemical Properties & Operational Implications

ParameterValueOperational Implication
CAS Number 1214899-75-8Unique identifier for safety tracking and waste manifesting.
Molecular Formula C8H8BrN3Halogenated organic; strictly dictates the high-temperature disposal route.
Molecular Weight 226.07 g/mol Small molecule; easily aerosolized as a fine, inhalable powder.
LogP ~2.37Moderate lipophilicity; facilitates rapid dermal absorption if dissolved.
TPSA 40.71 ŲGood membrane permeability; increases systemic risk upon exposure.
Storage 2-8°C, DryRequires cold storage; introduces a condensation risk upon opening.

Data sourced from computational chemistry and supplier safety specifications [1].

The presence of the bromine atom increases the compound's LogP, enhancing its ability to permeate the stratum corneum—especially when dissolved in organic solvents like DMSO or DMF. Furthermore, the U.S. EPA has established for generic halogenated benzimidazoles, highlighting severe eye irritation, potential internal organ toxicity, and extreme aquatic toxicity active at low parts-per-billion (ppb) levels[2].

HazardMitigation Compound 6-bromo-N-methyl-1H- benzo[d]imidazol-2-amine Prop1 Brominated Aromatic Ring (Lipophilic, LogP ~2.37) Compound->Prop1 Prop2 Fine Powder Form (Airborne Particulate Risk) Compound->Prop2 Prop3 Halogenated Organic (Aquatic Toxicity) Compound->Prop3 Risk1 Dermal Absorption & Skin Irritation Prop1->Risk1 Risk2 Inhalation & Respiratory Irritation Prop2->Risk2 Risk3 Environmental Contamination Prop3->Risk3 PPE1 Double Nitrile Gloves & Lab Coat Risk1->PPE1 Mitigated by PPE2 Fume Hood & N95/P100 Respirator Risk2->PPE2 Mitigated by PPE3 Halogenated Waste Incineration Risk3->PPE3 Mitigated by

Caption: Hazard causality and corresponding safety mitigations for halogenated benzimidazoles.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, a standard lab coat and single gloves are insufficient, particularly during the dissolution phase of your workflow.

  • Dermal Protection (Hands): Double-gloving is mandatory.

    • Inner Glove: Standard latex or chloroprene for tactile dexterity.

    • Outer Glove: Extended-cuff Nitrile (minimum 5 mil thickness).

    • Causality: If the compound is dissolved in DMSO (a universal solvent for benzimidazole assays), the solvent rapidly penetrates nitrile, carrying the lipophilic brominated solute directly into the skin. Double-gloving provides a critical 1-to-2-minute window to strip the outer glove upon an accidental splash without exposing the epidermis.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified). Standard safety glasses with side shields are inadequate due to the severe mucosal and eye irritation risks associated with aerosolized halogenated benzimidazoles.

  • Respiratory Protection: Handling the dry powder outside of containment requires an N95 or P100 particulate respirator. However, the primary control must be engineering: all weighing and transfer must occur within a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood.

  • Body Protection: A flame-resistant (FR) or standard fluid-resistant laboratory coat with knit cuffs, fully buttoned to the neck.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, follow this exact sequence when preparing stock solutions for in vitro or in vivo assays.

Step 1: Thermal Equilibration Remove the sealed vial of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine from 2-8°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces ambient moisture. Condensation degrades the amine functionality and causes the powder to clump, drastically increasing the risk of spills and inaccurate dosing during weighing.

Step 2: Engineering Control Setup Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Line the weighing area with an anti-static weighing mat. Causality: Benzimidazole powders hold static charges, causing them to "jump" from spatulas. An anti-static environment prevents contamination of the balance and surrounding hood space.

Step 3: Weighing and Dissolution

  • Tare an anti-static weigh boat on the analytical balance inside the hood.

  • Use a grounded micro-spatula to transfer the required mass.

  • Transfer the solid directly into a pre-labeled amber glass vial (amber glass prevents potential photolytic degradation of the bromo-aromatic bond).

  • Add the solvent (e.g., DMSO or DMF) slowly using a positive displacement pipette.

  • Cap the vial tightly with a PTFE-lined cap and vortex until fully dissolved.

Step 4: Decontamination Wipe down the balance, spatulas, and hood surface with a 70% Ethanol/Water solution, followed by a dry wipe. Dispose of all wipes as halogenated solid waste.

OperationalWorkflow Step1 1. Equilibration (30 min in desiccator) Step2 2. PPE & Hood Setup (Double gloves, 80-100 fpm) Step1->Step2 Step3 3. Weighing (Anti-static mat & spatula) Step2->Step3 Step4 4. Dissolution (DMSO/DMF in amber vial) Step3->Step4 Step5 5. Disposal (Halogenated waste carboy) Step4->Step5

Caption: Step-by-step operational workflow for handling halogenated benzimidazole powders.

Disposal and Spill Management Plan

Because this compound contains a halogen (bromine) bonded to an aromatic ring, it falls under strict environmental regulations. It must never be disposed of down the drain, in standard biohazard bins, or mixed with non-halogenated solvents [3].

  • Liquid Waste: Solutions containing this compound must be collected in designated "Halogenated Organic Waste" carboys. The EPA categorizes these as depending on the solvent mixture. They must undergo high-temperature rotary kiln incineration with caustic scrubbing to prevent the release of toxic halogenated dioxins/furans into the atmosphere.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a solid hazardous waste container explicitly labeled "Toxic Solid Waste - Halogenated Organics."

  • Spill Protocol (Solid): Do not sweep. Sweeping aerosolizes the API. Cover the powder with damp paper towels (using water or a mild surfactant), carefully scoop the towels into a hazardous waste bag, and wash the area with soap and water.

References

  • Title: Significant New Use Rules on Certain Chemical Substances (Halogenated Benzimidazole) Source: Federal Register (U.S. Environmental Protection Agency) URL: [Link]

  • Title: Hazardous vs. Non-Hazardous Waste: F-List Halogenated Solvents Source: VLS Environmental Services URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.